5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol
Description
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Properties
IUPAC Name |
5-bromo-2-methyl-4-(methylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c1-3-9-5(8-2)4(7)6(11)10-3/h1-2H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGDCSAHAVYVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)Br)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol
Introduction
5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol is a substituted pyrimidine derivative of interest to researchers in medicinal chemistry and drug development. The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The specific substitution pattern of this molecule—featuring a bromine atom, a methyl group, and a methylamino group—provides a versatile platform for further chemical modification and structure-activity relationship (SAR) studies. This guide provides an in-depth examination of a robust and logical synthetic pathway for this target compound, grounded in established principles of heterocyclic chemistry. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and reproducible protocol for professionals in the field.
Section 1: Synthetic Strategy and Retrosynthetic Analysis
The synthesis of a polysubstituted aromatic heterocycle like this compound is best approached by a convergent strategy that builds upon a stable, pre-formed pyrimidine core. The chosen pathway involves two primary transformations:
-
Formation of the Core Intermediate: Synthesis of 2-methyl-6-(methylamino)pyrimidin-4-ol. This intermediate contains the necessary carbon skeleton and two of the three key functional groups.
-
Regioselective Bromination: Introduction of the bromine atom at the C5 position of the pyrimidine ring via electrophilic aromatic substitution.
This strategy is chemically sound due to the electronic nature of the pyrimidinol intermediate. The electron-donating character of the hydroxyl (-OH) and methylamino (-NHMe) groups strongly activates the C5 position, making it the most nucleophilic and thus highly susceptible to attack by an electrophile like Br+. This inherent reactivity allows for a highly regioselective and efficient final step.
Caption: Retrosynthetic analysis of the target compound.
Section 2: Synthesis of Key Intermediate: 2-Methyl-6-(methylamino)pyrimidin-4-ol
The synthesis of the pyrimidine core can be achieved through several methods. A reliable and scalable approach begins with a readily available starting material, 4,6-dichloro-2-methylpyrimidine. This precursor allows for sequential, selective nucleophilic aromatic substitution (SNAr) reactions.
The first step involves the reaction of 4,6-dichloro-2-methylpyrimidine with methylamine. The chlorine atoms at the C4 and C6 positions are activated towards nucleophilic attack. By controlling the stoichiometry and reaction conditions (e.g., low temperature), a selective monosubstitution can be favored to yield 4-chloro-2-methyl-6-(methylamino)pyrimidine. The subsequent step involves the hydrolysis of the remaining chloro group to a hydroxyl group, typically under basic conditions, to furnish the desired intermediate.
Experimental Protocol: Synthesis of 2-Methyl-6-(methylamino)pyrimidin-4-ol
-
Step 2a: Synthesis of 4-Chloro-2-methyl-6-(methylamino)pyrimidine
-
In a reaction vessel equipped with a magnetic stirrer and a dropping funnel, dissolve 4,6-dichloro-2-methylpyrimidine (1 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of methylamine (1.0-1.2 eq.) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates. The solid can be collected by filtration, washed with cold water, and dried under vacuum.
-
-
Step 2b: Hydrolysis to 2-Methyl-6-(methylamino)pyrimidin-4-ol
-
Suspend the crude 4-chloro-2-methyl-6-(methylamino)pyrimidine (1 eq.) from the previous step in an aqueous solution of sodium hydroxide (2-3 eq., e.g., 2M NaOH).
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. The suspension should dissolve as the reaction proceeds.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the solution to room temperature and carefully neutralize with a mineral acid, such as hydrochloric acid (HCl), to a pH of ~7.
-
The product will precipitate out of the solution. Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield 2-methyl-6-(methylamino)pyrimidin-4-ol.[1]
-
Section 3: Electrophilic Bromination of the Pyrimidine Core
The final step is the regioselective bromination of the electron-rich pyrimidine ring. The choice of brominating agent is critical to ensure high yield and minimize side reactions. While elemental bromine (Br₂) can be used, it is highly corrosive and generates hydrogen bromide (HBr) as a byproduct, which can lead to unwanted salt formation or degradation.
A superior choice is N-Bromosuccinimide (NBS), a mild and selective electrophilic brominating agent.[2][3] The reaction proceeds cleanly, with the succinimide byproduct being easily removable during workup. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
Caption: Final bromination step to yield the target compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup:
-
In a round-bottom flask protected from light, dissolve 2-methyl-6-(methylamino)pyrimidin-4-ol (1 eq.) in DMF.
-
Stir the solution at room temperature until all the solid has dissolved.
-
-
Addition of NBS:
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise to the stirred solution. A slight exotherm may be observed. If necessary, use a water bath to maintain the temperature between 20-30 °C.
-
The addition of NBS is a key step; adding it in portions helps control the reaction rate and temperature.[2]
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake extensively with water to remove DMF and succinimide.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a pure solid.
-
Section 4: Data Presentation and Characterization
Proper characterization of the intermediate and final product is essential to confirm their identity and purity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |
| 4,6-Dichloro-2-methylpyrimidine | C₅H₄Cl₂N₂ | 163.01 | White to off-white solid |
| 2-Methyl-6-(methylamino)pyrimidin-4-ol | C₆H₉N₃O | 139.16 | White to pale yellow solid |
| This compound | C₆H₈BrN₃O | 218.05 | Off-white to light brown solid |
Analytical Characterization:
-
¹H NMR: To confirm the structure, look for characteristic peaks corresponding to the methyl group (singlet, ~2.4-2.6 ppm), the methylamino proton (if visible), the methylamino group (doublet or singlet, ~2.8-3.0 ppm), and the pyrimidine N-H proton (broad singlet).
-
Mass Spectrometry (MS): To confirm the molecular weight. The final product should show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H and O-H stretching (~3200-3400 cm⁻¹) and C=O stretching of the pyrimidinone tautomer (~1650-1680 cm⁻¹).
Section 5: Discussion and Field Insights
Tautomerism
It is crucial to recognize that 4-pyrimidinol compounds exist in a tautomeric equilibrium with their corresponding 4(3H)-pyrimidinone form. In most cases, the pyrimidinone form is the major tautomer. This equilibrium influences the compound's reactivity and its characterization data (e.g., the presence of a C=O stretch in the IR spectrum). The synthetic pathway described is effective for either tautomer, as the electronic activation for bromination at C5 remains potent in both forms.
Critical Process Parameters and Causality
-
Temperature Control: During the initial amination of the dichloro-pyrimidine, low temperature is key to maximizing the yield of the monosubstituted product over the disubstituted byproduct.
-
Stoichiometry of NBS: Using a slight excess of NBS (up to 1.1 equivalents) ensures the complete consumption of the starting material. However, a large excess should be avoided as it could lead to potential side reactions or more complex purification.
-
Solvent Choice: DMF is an excellent solvent for the bromination step as it readily dissolves the pyrimidinol starting material and the NBS reagent, facilitating a homogeneous reaction. Its high boiling point also allows for gentle heating if the reaction is sluggish at room temperature.
Self-Validation and Trustworthiness
The described protocol is inherently self-validating. The progress of each step can be rigorously monitored by standard chromatographic techniques (TLC, LC-MS). The high regioselectivity of the final bromination step, driven by the powerful directing effects of the existing substituents, provides a high degree of confidence in the final structure. Confirmation through comprehensive spectroscopic analysis (NMR, MS) ensures the identity and purity of the target compound.
References
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Shaikh, I. A., et al. (2016). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]
-
Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]
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ChemSynthesis. (n.d.). 5-bromo-6-(ethoxymethyl)-2-methyl-4-pyrimidinol. chemsynthesis.com. Available at: [Link]
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Yarovenko, V. N., et al. (2011). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. PubMed. Available at: [Link]
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Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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-
Jandourek, O., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design. Available at: [Link]
Sources
5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol CAS number lookup
An In-depth Technical Guide to the Synthesis, Properties, and Applications of Brominated Pyrimidinol Derivatives for Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of a significant class of heterocyclic compounds: brominated pyrimidinol derivatives. While a specific CAS number for 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol was not identified in initial searches, this document will delve into the core chemistry, synthesis, and potential applications of structurally related and well-characterized analogs. By understanding the properties and synthesis of compounds like 2-Amino-5-bromo-6-methyl-4-pyrimidinol and other substituted pyrimidines, researchers can gain valuable insights applicable to the design and development of novel therapeutic agents.
Introduction to Brominated Pyrimidinols
Pyrimidine scaffolds are fundamental building blocks in numerous biologically active molecules, including nucleic acids and various drugs.[1][2] The introduction of a bromine atom and hydroxyl/amino groups onto the pyrimidine ring creates compounds with unique physicochemical properties that are of significant interest in medicinal chemistry. These substitutions can influence a molecule's binding affinity to biological targets, its metabolic stability, and overall pharmacokinetic profile. For instance, the compound 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone has been shown to induce interferon in rodents, although it exhibited some toxicity.[3] This highlights both the potential and the challenges in developing pyrimidine-based therapeutics.
Physicochemical Properties and Characterization
The properties of brominated pyrimidinol derivatives are dictated by the substituents on the pyrimidine core. Below is a table summarizing the properties of a closely related analog, 2-Amino-5-bromo-6-methyl-4-pyrimidinol.
| Property | Value | Source |
| CAS Number | 6307-35-3 | |
| Molecular Formula | C5H6BrN3O | |
| Molecular Weight | 204.02 g/mol | |
| Melting Point | 244-246 °C | [4] |
| Appearance | Solid | [5] |
| InChI Key | ADLWOFHKMXUDKF-UHFFFAOYSA-N |
Synthesis Strategies for Substituted Pyrimidines
The synthesis of substituted pyrimidines often involves the condensation of a β-dicarbonyl compound or its equivalent with a urea or guanidine derivative. For more complex derivatives, multi-step synthetic routes are employed, often involving the protection of reactive functional groups followed by substitution and deprotection steps.
A general synthetic approach for a related compound, 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid, is outlined below. This provides a foundational understanding of how the pyrimidine core can be constructed and subsequently modified.
Experimental Protocol: Synthesis of 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid[7]
-
Preparation of Sodium Ethoxide: Carefully add sodium (356 mg, 15.5 mmol) to ethanol (5.9 mL).
-
Reaction with Acetamidine: To a stirred suspension of acetamidine hydrochloride (0.91 g, 9.69 mmol), add the freshly prepared sodium ethoxide solution (3.5 mL).
-
Addition of Mucobromic Acid: Warm the mixture to 50 °C. Remove the heating bath and add a solution of mucobromic acid (1 g, 3.87 mmol) in ethanol dropwise, maintaining a constant temperature.
-
Further Base Addition: Add an additional portion of the sodium ethoxide solution (2 mL).
-
Work-up: After cooling, filter the mixture and evaporate the solvent. Vigorously shake the residue with 2 M hydrochloric acid (2.4 mL).
-
Isolation: Filter the brown precipitate, wash with cold water, and freeze-dry to yield 5-bromo-2-methyl-4-pyrimidinecarboxylic acid.
This protocol illustrates a common strategy for constructing the pyrimidine ring and introducing substituents. The synthesis of the target molecule, this compound, would likely involve a similar multi-step process, potentially starting from a pre-brominated and methylated pyrimidine core, followed by the introduction of the methylamino group.
A plausible synthetic pathway for the target molecule is conceptualized in the workflow diagram below.
Caption: A conceptual workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, with applications spanning a wide range of therapeutic areas.[1][2]
Kinase Inhibitors in Oncology
Many pyrimidine-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. The pyrimidine scaffold can act as a bioisostere for other aromatic systems, offering improved medicinal chemistry properties.[1]
Antiviral and Antimicrobial Agents
The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them prime candidates for the development of antiviral and antimicrobial drugs. These compounds can interfere with viral replication or bacterial metabolic pathways.[2][3] For example, a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives have been synthesized and evaluated for their antiviral activity.[3]
Endothelin Receptor Antagonists
Substituted pyrimidines are also found in drugs targeting other receptor systems. Macitentan, an orally active, potent dual endothelin receptor antagonist, features a complex pyrimidine core and is used in the treatment of pulmonary arterial hypertension.[6][7]
The potential biological activities of pyrimidine derivatives are summarized in the following diagram.
Caption: Potential therapeutic applications of brominated pyrimidinol derivatives.
Safety and Handling
Brominated organic compounds, including pyrimidine derivatives, require careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not available, general safety precautions for related compounds should be followed.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[8][9]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood.[8][9]
-
Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes.[9][10]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]
Hazard Classifications for Related Compounds:
-
Skin Irritation: May cause skin irritation.[9]
-
Eye Irritation: May cause serious eye irritation.[9]
-
Respiratory Irritation: May cause respiratory irritation.[9]
In case of exposure, it is crucial to seek medical attention.[11]
Conclusion
While the specific compound this compound is not extensively documented in public databases, the broader class of brominated pyrimidinol derivatives represents a rich area for chemical and biological exploration. The synthetic methodologies are well-established, and the diverse biological activities of these compounds underscore their potential in the development of new therapeutic agents. Researchers are encouraged to leverage the information on related structures to design and synthesize novel derivatives with tailored properties for specific biological targets.
References
-
El-Sayed, N. S., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2011). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules, 16(4), 3046–3057. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. Retrieved from [Link]
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ChemSynthesis. (n.d.). 5-bromo-6-(ethoxymethyl)-2-methyl-4-pyrimidinol. Retrieved from [Link]
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BuyersGuideChem. (n.d.). 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine. Retrieved from [Link]
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Sheldrick, G. M., & Akurter, B. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Acta crystallographica. Section E, Structure reports online, 65(Pt 10), o2374. Retrieved from [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Retrieved from [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Recent Advances in Pyrimidine-Based Drugs. Molecules, 19(9), 14107–14131. Retrieved from [Link]
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Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(5), 1083. Retrieved from [Link]
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Retrieved from [Link]
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Spectroscopic Characterization of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol: A Technical Guide
Introduction
5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The precise substitution pattern on the pyrimidine ring, featuring a bromine atom, a methyl group, a methylamino group, and a hydroxyl group, imparts a unique set of physicochemical properties that are critical to its function and reactivity. A thorough spectroscopic characterization is therefore indispensable for unambiguous structure elucidation, purity assessment, and for providing a foundational dataset for further research and development in medicinal chemistry and materials science.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The interpretations presented herein are based on established principles of spectroscopy and comparative data from structurally related pyrimidine derivatives.[1][2]
Molecular Structure and Physicochemical Properties
The structural formula of this compound is presented below. The molecule's spectroscopic behavior is a direct consequence of its constituent atoms and their arrangement. The presence of bromine is particularly noteworthy, as its isotopic distribution will be a key signature in mass spectrometry. The various functional groups, including the pyrimidinol ring, the N-H and O-H protons, and the methyl groups, will each give rise to characteristic signals in IR and NMR spectra.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₆H₈BrN₃O | Calculated |
| Molecular Weight | 218.05 g/mol | Calculated |
| Isotopic Mass | 216.9898 Da | Calculated |
| Appearance | Expected to be a solid | Analogy to similar compounds[2][3] |
| Solubility | Expected to be soluble in DMSO, methanol | Analogy to similar compounds[2] |
Workflow for Spectroscopic Analysis
The comprehensive characterization of a novel compound like this compound involves a multi-faceted spectroscopic approach. The following workflow illustrates the logical progression from sample preparation to final structure confirmation.
Caption: Workflow for the spectroscopic characterization of a novel compound.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. For this compound, the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The mass spectrum is expected to show two peaks of almost equal intensity for the molecular ion at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.
-
Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of small, stable molecules or radicals such as CH₃, NHCH₃, and CO.
Table 2: Predicted Mass Spectrometry Data for C₆H₈BrN₃O
| m/z (predicted) | Ion | Notes |
| 217/219 | [M]⁺ | Molecular ion peak with characteristic bromine isotopic pattern. |
| 202/204 | [M - CH₃]⁺ | Loss of a methyl group. |
| 188/190 | [M - NHCH₃]⁺ | Loss of the methylamino group. |
| 174/176 | [M - CO - CH₃]⁺ | Subsequent loss of carbon monoxide and a methyl group. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=N, and C=C bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H and O-H stretching | Methylamino and Hydroxyl |
| 3000-2850 | C-H stretching | Methyl groups |
| 1680-1640 | C=N and C=C stretching | Pyrimidine ring |
| 1600-1550 | N-H bending | Methylamino group |
| 1450-1350 | C-H bending | Methyl groups |
| 1250-1000 | C-N and C-O stretching | Various |
| 600-500 | C-Br stretching | Bromo group |
The broadness of the peak in the 3400-3200 cm⁻¹ region will be indicative of hydrogen bonding.[2][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents on the pyrimidine ring.[1]
¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for the protons of the two methyl groups and the N-H proton. The O-H proton may be observable as a broad singlet, which is often exchangeable with D₂O.
Table 4: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | Broad Singlet | 1H | O-H (hydroxyl) |
| ~7.0 | Broad Singlet | 1H | N-H (methylamino) |
| ~2.8 | Doublet | 3H | N-CH₃ (methylamino) |
| ~2.3 | Singlet | 3H | C-CH₃ (ring methyl) |
The coupling between the N-H proton and the N-CH₃ protons would result in the doublet for the methylamino methyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the symmetry of the molecule, four signals are expected for the pyrimidine ring carbons, and two signals for the methyl carbons.
Table 5: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C4 (C-OH) |
| ~158 | C6 (C-NHCH₃) |
| ~155 | C2 (C-CH₃) |
| ~95 | C5 (C-Br) |
| ~28 | N-CH₃ (methylamino) |
| ~20 | C-CH₃ (ring methyl) |
The chemical shifts are estimated based on data from similar substituted pyrimidines.[2][5]
Integrated Spectroscopic Analysis
The confirmation of the structure of this compound is achieved by integrating the data from all spectroscopic techniques.
Caption: Integrated approach to structure confirmation.
The mass spectrum confirms the molecular weight and the presence of a bromine atom. The IR spectrum identifies the key functional groups (hydroxyl, amino, and alkyl). The ¹H and ¹³C NMR spectra provide the precise connectivity of the atoms, allowing for the unambiguous assignment of the structure.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data. Instrument parameters may need to be optimized for specific samples and equipment.
Mass Spectrometry (Electron Impact - EI)
-
Sample Preparation: A small amount of the solid sample is introduced directly into the mass spectrometer via a direct insertion probe.
-
Instrumentation: A double-focusing magnetic sector or a quadrupole mass spectrometer can be used.
-
Data Acquisition: The sample is ionized using a standard electron energy of 70 eV. The mass-to-charge ratio of the resulting ions is scanned over a range of, for example, 50-300 amu.
Infrared Spectroscopy (KBr Pellet)
-
Sample Preparation: A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H) is used.[1]
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.[1]
-
¹³C NMR: A proton-decoupled experiment is typically used to obtain singlets for all carbon atoms. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are required due to the lower natural abundance of ¹³C.
-
Conclusion
The combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data, based on established principles and analysis of analogous structures, serves as a valuable reference for researchers working with this and related pyrimidine derivatives. This guide underscores the power of an integrated spectroscopic approach in modern chemical research and drug development.
References
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem. (n.d.).
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Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. (2023). MDPI. Retrieved from [Link]
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Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (2011). PubMed Central. Retrieved from [Link]
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Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (2022). National Institutes of Health. Retrieved from [Link]
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Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. (2014). PubMed Central. Retrieved from [Link]
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Chemistry of substituted pyrazolo[1,5-a] pyrimidines. Part 3. A structural correction of a pyrazolo[1,5-a][1][2]diazepine derivative on the basis of 13C NMR spectroscopy. (1982). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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- 3. 2-アミノ-5-ブロモ-6-メチル-4-ピリミジノール 97% | Sigma-Aldrich [sigmaaldrich.com]
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A Technical Guide to the Biological Activity of Substituted Pyrimidinol Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural molecules and synthetic drugs with a wide array of therapeutic applications.[1] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by substituted pyrimidinol compounds. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action and structure-activity relationships (SAR). This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the discovery and development of novel pyrimidinol-based therapeutics.
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[2][3] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, a molecular framework that is frequently found in bioactive compounds.[1] The synthetic tractability and the ability of the pyrimidine core to engage in various biological interactions, including hydrogen bonding and π-stacking, have fueled its exploration for a multitude of therapeutic targets.[4][5]
Substituted pyrimidinols, a class of pyrimidine derivatives characterized by the presence of a hydroxyl group, have garnered significant attention due to their broad spectrum of pharmacological activities.[2] These compounds have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents, among others.[6][7][8] This guide will provide a detailed examination of these key biological activities, focusing on the molecular mechanisms and the structural features that govern their potency and selectivity.
Anticancer Activity of Substituted Pyrimidinols
Cancer remains a leading cause of mortality worldwide, driving the urgent need for novel and more effective therapeutic agents.[9] Substituted pyrimidinol compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[7][10]
Mechanism of Action: Targeting Key Oncogenic Pathways
The anticancer effects of substituted pyrimidinols are often attributed to their ability to inhibit protein kinases, enzymes that play a critical role in cell signaling pathways regulating cell growth, proliferation, and survival.[11] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Kinase Inhibition: Many pyrimidinol derivatives act as competitive inhibitors at the ATP-binding site of various kinases.[12] The pyrimidine core can mimic the adenine base of ATP, forming crucial hydrogen bonds with the hinge region of the kinase domain.[13] Substituents on the pyrimidinol ring can then be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity for specific kinases.[9][12]
A notable example is the inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers.[12] Certain 4-(phenylamino)pyrido[4,3-d]pyrimidines have shown potent inhibition of EGFR's tyrosine kinase activity.[12]
Caption: Pyrimidinol compounds competitively inhibit kinase activity.
Induction of Apoptosis: Beyond kinase inhibition, some pyrimidinol derivatives can induce apoptosis (programmed cell death) in cancer cells. This can occur through various mechanisms, including the activation of caspases, the key executioners of apoptosis, and the disruption of mitochondrial function.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of substituted pyrimidinols is highly dependent on the nature and position of the substituents on the pyrimidine ring.
-
Substituents at C2, C4, and C6: Modifications at these positions are crucial for modulating kinase selectivity and overall activity. For instance, the introduction of an amino group at the 2-position is a common feature in many kinase inhibitors.[14]
-
The Pyrimidinol Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to the binding affinity of the compound to its target.
-
Lipophilicity and Solubility: The overall physicochemical properties of the molecule, such as lipophilicity and aqueous solubility, are critical for its pharmacokinetic profile and in vivo efficacy.[12]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of substituted pyrimidinol compounds on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted pyrimidinol compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrimidinol compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Antimicrobial Activity of Substituted Pyrimidinols
The rise of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents with novel mechanisms of action.[15] Substituted pyrimidinol compounds have demonstrated promising activity against a range of pathogenic bacteria and fungi.[16][17]
Mechanism of Action: Disrupting Essential Microbial Processes
The antimicrobial effects of pyrimidinols can be attributed to their interference with various essential cellular processes in microorganisms.
Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids.[16] Pyrimidine derivatives, particularly 2,4-diaminopyrimidines, are known inhibitors of DHFR.[16] By blocking this enzyme, pyrimidinol compounds can disrupt DNA synthesis and repair, leading to microbial cell death.
Caption: Inhibition of DHFR by pyrimidinol compounds disrupts nucleotide synthesis.
Other Mechanisms: Some pyrimidinol derivatives may also exert their antimicrobial effects by:
-
Inhibiting DNA Gyrase: This bacterial topoisomerase is crucial for DNA replication and transcription.[4]
-
Disrupting Cell Wall Synthesis: The integrity of the bacterial cell wall is essential for its survival.
-
Interfering with Protein Synthesis: Inhibition of ribosomal function can halt protein production.
Structure-Activity Relationship (SAR) Insights
The antimicrobial spectrum and potency of substituted pyrimidinols are influenced by their structural features.
-
Substitutions on the Phenyl Ring: For chalcone-substituted pyrimidines, the nature and position of substituents on the phenyl ring significantly impact antibacterial activity. For example, bromo and chloro substitutions have been shown to enhance activity against Gram-negative bacteria.[18]
-
Thio- and Amino- Substituents: The presence of sulfur or nitrogen-containing functional groups can enhance the antimicrobial properties of the pyrimidine core.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of pyrimidinol compounds against bacterial or fungal strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Substituted pyrimidinol compounds dissolved in DMSO
-
96-well microplates
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the pyrimidinol compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Table 1: Example MIC Data for Substituted Pyrimidinol Compounds
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| Pyrimidinol-A | 8 | 16 | 32 |
| Pyrimidinol-B | 4 | 8 | 16 |
| Pyrimidinol-C | >64 | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Anti-inflammatory Activity of Substituted Pyrimidinols
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases.[19] Substituted pyrimidinol compounds have demonstrated significant anti-inflammatory properties, suggesting their potential for treating inflammatory conditions.[20][21]
Mechanism of Action: Modulating Inflammatory Mediators
The anti-inflammatory effects of pyrimidinols are primarily mediated by their ability to inhibit the production and activity of key inflammatory mediators.[19][21]
Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are enzymes responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[19] Some pyrimidine derivatives have shown selective inhibition of COX-2, which is preferentially expressed at sites of inflammation.[19][22] This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Suppression of Pro-inflammatory Cytokines: Pyrimidinol compounds can also suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[4][19] These cytokines play a central role in orchestrating the inflammatory response.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of substituted pyrimidinols is closely linked to their chemical structure.
-
Aryl Substituents: The presence of specific aryl groups can enhance COX-2 inhibitory activity.
-
Heterocyclic Fused Rings: The fusion of other heterocyclic rings to the pyrimidine core can modulate anti-inflammatory potency.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This protocol assesses the ability of compounds to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Objective: To measure the effect of pyrimidinol compounds on the production of TNF-α and IL-6 by LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Substituted pyrimidinol compounds dissolved in DMSO
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed macrophages into a 24-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyrimidinol compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production compared to the LPS-stimulated control.
Table 2: Example Cytokine Inhibition Data for Substituted Pyrimidinol Compounds
| Compound | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM |
| Pyrimidinol-X | 75 | 68 |
| Pyrimidinol-Y | 82 | 79 |
| Pyrimidinol-Z | 15 | 20 |
| Dexamethasone | 95 | 92 |
Conclusion and Future Directions
Substituted pyrimidinol compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The continued exploration of the pyrimidine scaffold, guided by a deep understanding of structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of new and improved drug candidates.
Future research in this field should focus on:
-
Target-based drug design: Utilizing computational modeling and structural biology to design more potent and selective inhibitors.
-
Multi-target drug discovery: Developing single compounds that can modulate multiple targets involved in a disease pathway.[9]
-
Pharmacokinetic and toxicological profiling: Thoroughly evaluating the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds to ensure their suitability for clinical development.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the translation of promising substituted pyrimidinol compounds from the laboratory to the clinic.
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Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie. Retrieved January 19, 2026, from [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances. Retrieved January 19, 2026, from [Link]
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Pyrimidine as antiinflammatory agent: A review. (2011). Indian Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved January 19, 2026, from [Link]
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RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved January 19, 2026, from [Link]
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Recent Advances in Pyrimidine-Based Drugs. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. Retrieved January 19, 2026, from [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl) pyrimidines. (2024). International Journal of Drug Delivery Technology. Retrieved January 19, 2026, from [Link]
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Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2015). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). MDPI. Retrieved January 19, 2026, from [Link]
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2018). Organic & Medicinal Chemistry International Journal. Retrieved January 19, 2026, from [Link]
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Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. (2012). PubMed. Retrieved January 19, 2026, from [Link]
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Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. (2012). PubMed. Retrieved January 19, 2026, from [Link]
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Pyrimidine derivatives as anticancer and antimicrobial agents. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]
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Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2024). Research Trend. Retrieved January 19, 2026, from [Link]
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Biological activities of synthetic pyrimidine derivatives. (2024). Preprints.org. Retrieved January 19, 2026, from [Link]
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Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). PubMed. Retrieved January 19, 2026, from [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. Retrieved January 19, 2026, from [Link]
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Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. (2007). PubMed. Retrieved January 19, 2026, from [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. Retrieved January 19, 2026, from [Link]
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PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. (2013). PharmaTutor. Retrieved January 19, 2026, from [Link]
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Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1997). PubMed. Retrieved January 19, 2026, from [Link]
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An overview on synthesis and biological activity of pyrimidines. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
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Mechanisms of action of pyrazolopyrimidines in Leishmania donovani. (1986). PubMed. Retrieved January 19, 2026, from [Link]
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Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format. (2023). YouTube. Retrieved January 19, 2026, from [Link]
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Pyrimidine and Purine Antimetabolites. (2001). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Potential therapeutic targets of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol
An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[1][2] This guide focuses on the potential therapeutic applications of a specific substituted pyrimidine, this compound. While direct research on this exact molecule is limited, by analyzing its structural features and drawing parallels with closely related analogues, we can infer and propose high-probability therapeutic targets and mechanisms of action. This document provides a hypothesis-driven framework for investigating this compound, with a primary focus on its potential as an immunomodulatory agent for antiviral and oncological applications. We will explore potential molecular targets, delineate key signaling pathways, and provide a comprehensive, actionable plan for experimental validation.
The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic aromatic compound that is integral to life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil. Its ability to engage in various biological interactions, particularly hydrogen bonding and π-stacking, has made it a "privileged scaffold" in drug design.[2] Pyrimidine derivatives have demonstrated a remarkable diversity of pharmacological activities, including:
-
Anticancer: As seen in drugs like 5-Fluorouracil and EGFR kinase inhibitors.[1][3]
-
Antiviral: A key component of antiviral medications.[4]
-
Anti-inflammatory: Targeting enzymes like p38α MAP kinase.[1]
-
Antimicrobial and Antifungal: Exhibiting broad-spectrum activity.[1]
The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[2]
Structural Analysis and Inferred Biological Activity
The subject of this guide, this compound, possesses several key structural features that inform its potential biological activity:
-
Pyrimidine Core: Provides the foundational structure for interaction with various biological targets.
-
5-Bromo Substituent: The halogen atom can significantly influence the molecule's electronic properties and may enhance binding affinity to target proteins. In related compounds, this substitution has been linked to increased potency.[3]
-
4-Pyrimidinol Group: This hydroxyl group can act as both a hydrogen bond donor and acceptor, crucial for molecular recognition. It exists in tautomeric equilibrium with the 4-pyrimidinone form.
-
6-(methylamino) Group: This group is a key point of differentiation from the well-studied analogue, 2-Amino-5-bromo-6-methyl-4-pyrimidinol. The addition of a methyl group can alter solubility, cell permeability, and the steric and electronic profile for target engagement.
A closely related analogue, 2-Amino-5-bromo-6-methyl-4-pyrimidinol , is a known and potent inducer of serum interferon in animal models.[5] Interferons are a class of cytokines that play a critical role in the innate immune response to viral infections and cancer. The strong, documented immunomodulatory activity of this analogue provides the primary basis for our hypothesis that this compound is also likely to function as an immunomodulator, with the potential to trigger interferon production.
Hypothesized Molecular Targets and Mechanism of Action
Based on the interferon-inducing properties of its close analogue, we hypothesize that this compound primarily targets pattern recognition receptors (PRRs) of the innate immune system. These receptors are responsible for detecting pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and interferons.
Primary Hypothesis: Toll-Like Receptor (TLR) Agonism
Toll-Like Receptors are a class of PRRs that recognize a wide range of microbial components. Small molecule synthetic compounds are known to act as agonists for endosomal TLRs, particularly TLR7 and TLR8, leading to potent type I interferon (IFN-α/β) production.
Proposed Signaling Pathway:
-
The compound enters the endosome of immune cells, such as plasmacytoid dendritic cells (pDCs).
-
It binds to and activates TLR7 and/or TLR8.
-
TLR activation leads to the recruitment of the adaptor protein MyD88.
-
A signaling cascade involving IRAK kinases and TRAF6 is initiated.
-
This culminates in the activation of the transcription factor IRF7 (Interferon Regulatory Factor 7), which translocates to the nucleus.
-
IRF7 drives the transcription of genes for type I interferons.
Caption: Hypothesized TLR7 signaling pathway leading to interferon production.
Secondary Hypothesis: STING Pathway Activation
The Stimulator of Interferon Genes (STING) pathway is another critical sensor of cytosolic nucleic acids that robustly induces type I interferons. While typically activated by cyclic dinucleotides, some small molecules have been shown to directly or indirectly activate STING.
Proposed Signaling Pathway:
-
The compound, or a downstream metabolite, interacts with STING, which is localized on the endoplasmic reticulum (ER).
-
Upon activation, STING translocates from the ER to the Golgi apparatus.
-
At the Golgi, STING recruits and activates the kinase TBK1.
-
TBK1 phosphorylates the transcription factor IRF3.
-
Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferon genes.
Caption: Hypothesized STING pathway activation leading to interferon production.
Experimental Plan for Target Identification and Validation
A systematic, multi-tiered approach is required to validate the hypothesized targets and elucidate the mechanism of action.
Caption: Tiered experimental workflow for target validation.
Phase 1: In Vitro Immunomodulatory Profiling
Objective: To confirm the interferon-inducing activity of the compound and assess its general cytotoxic profile.
Protocol 1: PBMC Stimulation and Cytokine Analysis
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plating: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% FBS and plate at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Compound Treatment: Treat cells with a dose-response curve of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., R848 for TLR7/8).
-
Incubation: Incubate plates for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Analysis: Analyze supernatants for key cytokines, particularly IFN-α, IFN-β, TNF-α, and IL-6, using ELISA or a multiplex bead-based assay (e.g., Luminex).
-
Cell Viability: Assess the viability of the remaining cells using an MTS or similar metabolic assay to determine the cytotoxic concentration (CC50).
Expected Outcome: A dose-dependent increase in interferon levels, establishing a therapeutic window by comparing the effective concentration (EC50) for interferon induction with the CC50.
| Parameter | Expected Value Range | Purpose |
| IFN-α EC50 | 1 - 10 µM | Measures potency of interferon induction |
| CC50 (PBMCs) | > 50 µM | Determines cytotoxicity |
| Therapeutic Index (CC50/EC50) | > 5 | Indicates a favorable preliminary safety profile |
Phase 2: Specific Target Identification
Objective: To pinpoint the specific molecular pathway being activated.
Protocol 2: TLR and STING Reporter Assays
-
Cell Lines: Utilize commercially available reporter cell lines, such as HEK-Blue™ cells expressing individual TLRs (TLR3, 7, 8, 9) or THP1-Dual™ cells for STING. These cells contain a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of a promoter responsive to the pathway's key transcription factors (NF-κB, IRFs).
-
Treatment: Plate the reporter cells according to the manufacturer's protocol and treat with the compound over a range of concentrations.
-
Incubation: Incubate for 16-24 hours.
-
Signal Detection: Measure the reporter gene activity in the supernatant using a spectrophotometer or appropriate detection reagent.
-
Analysis: Compare the signal from compound-treated wells to vehicle controls. Significant signal in a specific TLR-expressing line (e.g., HEK-Blue™ TLR7) but not in the null line would confirm that TLR as the target.
Phase 3: Functional and Mechanistic Validation
Objective: To confirm the biological consequence of target engagement and validate the signaling pathway.
Protocol 3: Antiviral Assay
-
Cell Culture: Plate a virus-permissive cell line (e.g., A549 for influenza, Vero for HSV-1).
-
Pre-treatment: Treat the cells with the compound for 18-24 hours to allow for the production of an antiviral state mediated by interferons.
-
Viral Infection: Remove the compound-containing media, and infect the cells with a known titer of the virus for 1-2 hours.
-
Incubation: Remove the viral inoculum and incubate the cells in fresh media for 24-48 hours.
-
Quantification: Quantify the viral replication via methods such as plaque assay, TCID50, or qPCR for viral genes.
Expected Outcome: A significant, dose-dependent reduction in viral titer in the compound-pretreated cells compared to vehicle controls, demonstrating functional antiviral activity.
Conclusion and Future Directions
This compound is a promising compound that warrants further investigation as a potential immunomodulatory agent. Based on the robust activity of a close structural analogue, we have constructed a strong, evidence-based hypothesis that its primary therapeutic targets are innate immune sensors like TLR7 or the STING pathway. The proposed experimental workflow provides a clear and logical path to definitively identify its mechanism of action and validate its potential as an antiviral or anti-cancer therapeutic. Successful validation would position this molecule for further preclinical development, including lead optimization to enhance potency and improve drug-like properties, followed by in vivo efficacy and safety studies.
References
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Google Scholar.
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). NIH.
- (PDF) Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). (2021).
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). Semantic Scholar.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.
- 2-Amino-5-bromo-6-methyl-4-pyrimidinol 97 6307-35-3. (n.d.). Sigma-Aldrich.
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central.
- 2-Amino-5-bromo-6-methyl-4-pyrimidinol 97 6307-35-3. (n.d.). Sigma-Aldrich.
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- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical sciences and medicinal chemistry, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. The arrangement of atoms and functional groups within a molecule dictates its physicochemical properties, biological activity, and potential interactions with therapeutic targets. This guide provides an in-depth, technical walkthrough of the multifaceted process of structure elucidation, using the novel heterocyclic compound 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol as a case study. As a senior application scientist, this document is crafted not as a rigid protocol, but as a dynamic, logic-driven narrative that mirrors the investigative nature of structural chemistry, emphasizing the "why" behind each experimental choice.
The pyrimidine scaffold is a privileged core in numerous biologically active compounds, including several approved drugs.[1] The introduction of various substituents, such as a bromine atom, a methyl group, a methylamino group, and a hydroxyl group, onto this core creates a molecule with unique electronic and steric features that warrant a thorough structural investigation. This guide will detail the synergistic application of modern analytical techniques to unambiguously confirm the constitution and stereochemistry of this compound.
The Strategic Approach to Structure Elucidation
The elucidation of a novel chemical entity is a systematic process that begins with fundamental analyses and progresses to more sophisticated techniques. The strategy is designed to be a self-validating system, where data from one experiment corroborates and refines the hypotheses drawn from another.
Caption: A logical workflow for the structure elucidation of a novel compound.
Part 1: Foundational Analysis - What Are We Working With?
Mass Spectrometry: Determining the Molecular Formula and Halogen Presence
Mass spectrometry (MS) is the initial and indispensable step, providing the molecular weight and, crucially, the elemental composition of the analyte.
Experimental Protocol (Electron Ionization - Mass Spectrometry - EI-MS):
-
A dilute solution of the purified compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
The sample is introduced into the ion source of a high-resolution mass spectrometer.
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
Expected Data & Interpretation:
For this compound (C6H8BrN3O), the mass spectrum is expected to exhibit a characteristic isotopic pattern for bromine. Bromine has two naturally occurring isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[2][3] This results in two molecular ion peaks (M+ and M+2) of almost equal intensity, separated by 2 m/z units.
| Ion | Expected m/z (for 79Br) | Expected m/z (for 81Br) | Expected Relative Intensity |
| [M]+• | 217.99 | 219.99 | ~1:1 |
| [M-CH3]+ | 202.98 | 204.98 | Variable |
| [M-Br]+ | 139.07 | - | Variable |
The high-resolution mass spectrum would provide the exact mass, allowing for the unambiguous determination of the molecular formula, C6H8BrN3O. Fragmentation patterns can also offer preliminary structural insights. For instance, the loss of a bromine radical or a methyl group would be expected fragmentation pathways.[4][5]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy provides a rapid and non-destructive method to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[6][7]
Experimental Protocol (Attenuated Total Reflectance - ATR-FT-IR):
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The infrared spectrum is recorded over the range of 4000-400 cm-1.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch, N-H stretch | Hydroxyl, Amino |
| 3000-2850 | C-H stretch (aliphatic) | Methyl, Methylamino |
| ~1650 | C=O stretch / C=N stretch | Pyrimidinol tautomer, Ring C=N |
| 1600-1450 | C=C stretch (aromatic) | Pyrimidine ring |
| ~1200 | C-N stretch | Methylamino |
| 600-500 | C-Br stretch | Bromo |
The presence of a broad absorption in the 3400-3200 cm⁻¹ region would suggest the presence of O-H and N-H stretching vibrations, consistent with the hydroxyl and methylamino groups.[8][9] The pyrimidine ring itself will have characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.[6]
Part 2: Unraveling the Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments provides a detailed picture of the connectivity of atoms.
1D NMR: ¹H and ¹³C Spectra
Experimental Protocol:
-
The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Expected ¹H NMR Data (in DMSO-d6):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0-12.0 | singlet (br) | 1H | -OH |
| ~7.0-8.0 | quartet | 1H | -NH- |
| ~2.8-3.0 | doublet | 3H | -NH-CH₃ |
| ~2.3-2.5 | singlet | 3H | Ring-CH₃ |
Expected ¹³C NMR Data (in DMSO-d6):
| Chemical Shift (δ, ppm) | Assignment |
| ~160-170 | C4 (-C-OH) |
| ~155-165 | C2, C6 |
| ~90-100 | C5 (-C-Br) |
| ~25-30 | -NH-CH₃ |
| ~15-20 | Ring-CH₃ |
The chemical shifts are estimations based on known data for similar pyrimidine derivatives.[10][11][12] The broad singlet for the -OH proton and the quartet for the -NH proton (due to coupling with the adjacent methyl group) are characteristic.
2D NMR: COSY, HSQC, and HMBC
2D NMR experiments are crucial for establishing the connectivity between protons and carbons.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). In this case, a key correlation would be observed between the -NH proton and the -NH-CH₃ protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton-carbon pairs. This experiment will definitively link the proton signals to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for piecing together the entire molecular structure.
Expected Key HMBC Correlations:
| Proton Signal | Correlates to Carbon Signal(s) | Structural Information Deduced |
| Ring-CH₃ (singlet) | C2, C... | Confirms the methyl group is attached to the pyrimidine ring. |
| -NH-CH₃ (doublet) | C6 | Confirms the methylamino group is attached at the C6 position. |
| -NH- (quartet) | C6, C5 | Further confirms the position of the methylamino group. |
graph HMBC_Correlations { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];C2 [label="C2", pos="0,1!"]; C4 [label="C4", pos="1.5,0!"]; C5 [label="C5", pos="1.5,-1!"]; C6 [label="C6", pos="0,-1.5!"]; N1 [label="N1", pos="-0.75,0.5!"]; N3 [label="N3", pos="0.75,-0.5!"];
CH3_ring [label="Ring-CH3", pos="-1,1.5!", fontcolor="#EA4335"]; NHCH3 [label="-NH-CH3", pos="-1,-2!", fontcolor="#34A853"]; NH [label="-NH-", pos="-1.5,-1.5!", fontcolor="#FBBC05"];
CH3_ring -> C2; NHCH3 -> C6; NH -> C6; NH -> C5; }
Caption: Key expected HMBC correlations for this compound.
Part 3: Absolute Confirmation - Single Crystal X-ray Diffraction
While spectroscopic methods provide a robust model of the molecular structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[13][14][15]
Experimental Protocol:
-
High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.
-
A suitable crystal is mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector.
-
The diffraction data is processed to solve and refine the crystal structure.
Expected Results:
The X-ray analysis will provide the precise three-dimensional coordinates of each atom in the crystal lattice. This will confirm:
-
The connectivity of all atoms.
-
The bond lengths and angles, which can provide insights into bond orders and ring planarity.
-
The tautomeric form present in the solid state (i.e., the pyrimidinol vs. pyrimidone form).
-
Intermolecular interactions, such as hydrogen bonding, in the crystal packing.[16]
The pyrimidine ring is expected to be essentially planar. The analysis will also definitively place the bromine atom at the C5 position and the other substituents at their respective positions.
Conclusion
The structure elucidation of this compound is a systematic investigation that leverages the strengths of multiple analytical techniques. Mass spectrometry provides the molecular formula, FT-IR identifies the functional groups present, and a suite of 1D and 2D NMR experiments reveals the intricate connectivity of the atoms. Finally, single-crystal X-ray diffraction offers the definitive and unambiguous confirmation of the molecular structure. This comprehensive approach ensures the highest level of scientific rigor and provides the solid structural foundation necessary for further research and development in the pharmaceutical sciences.
References
-
Journal of the American Society for Mass Spectrometry. Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. ACS Publications. Available at: [Link]
-
Acta Crystallographica. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. International Union of Crystallography. Available at: [Link]
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Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). Available at: [Link]
-
ResearchGate. The mass spectra of pyrimidine measured in coincidence with resonant. Available at: [Link]
-
SpectraBase. 4,6-dimethyl-2-pyrimidinol, hydrochloride - Optional[FTIR] - Spectrum. Available at: [Link]
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Applied Science and Biotechnology Journal for Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link]
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FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Zenodo. Available at: [Link]
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ResearchGate. FT-IR data of pyrimidine derivatives compounds. Available at: [Link]
-
Oriental Journal of Chemistry. Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. (2019). Available at: [Link]
-
PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Available at: [Link]
-
ResearchGate. Single crystal X-ray diffraction of compound 4b. Available at: [Link]
-
ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the. Available at: [Link]
-
ResearchGate. Figure S12. 1 H NMR spectrum of the 2-phenyl-6-(2-thienyl)-4-trifluoromethylpyrimidine 4b , CDCl. Available at: [Link]
-
Chemistry Central Journal. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Available at: [Link]
-
National Institutes of Health. 5-Bromo-N-methylpyrimidin-2-amine. PMC. Available at: [Link]
-
MDPI. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). Available at: [Link]
-
PubChem. Pyrimidine. National Institutes of Health. Available at: [Link]
-
Amanote Research. NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines. Available at: [Link]
-
ChemSynthesis. 5-bromo-6-(ethoxymethyl)-2-methyl-4-pyrimidinol. Available at: [Link]
-
PubMed. trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Available at: [Link]
-
Chemguide. mass spectra - the M+2 peak. Available at: [Link]
-
PubChem. 5-bromo-N-ethyl-6-methyl-2-(propoxymethyl)pyrimidin-4-amine. National Institutes of Health. Available at: [Link]
-
ResearchGate. (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Available at: [Link]
-
PubChem. 5-Bromo-4-methylpyrimidin-2-amine. National Institutes of Health. Available at: [Link]
-
ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
- Google Patents. Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
PubMed Central. Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health. Available at: [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023). Available at: [Link]
-
SpectraBase. 5-Bromo-2-methylpyrimidine. Available at: [Link]
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An In-Depth Technical Guide to the Solubility and Stability Profiling of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol
Abstract
This technical guide provides a comprehensive framework for the characterization of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol, a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents.[1] A thorough understanding of a compound's physicochemical properties, particularly aqueous solubility and chemical stability, is a prerequisite for its advancement from discovery to development. Poor solubility can hinder bioavailability and complicate in vitro assay interpretation, while instability can compromise shelf-life, efficacy, and safety.[1] This document outlines the foundational principles and detailed experimental protocols for establishing the solubility and stability profiles of this target compound, in alignment with industry best practices and regulatory expectations.
Introduction and Physicochemical Overview
This compound belongs to the pyrimidinol class of heterocyclic compounds. These structures are integral to various biologically active molecules, including nucleic acids.[2] The substituents on the pyrimidine ring—a bromine atom at position 5, a methyl group at position 2, a methylamino group at position 6, and a hydroxyl group at position 4—will dictate its specific chemical properties, including its acid-base behavior (pKa), lipophilicity (logP), and susceptibility to degradation.
A preliminary in silico or experimental determination of these properties is crucial for designing relevant solubility and stability studies.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Profiling |
| Molecular Formula | C₆H₈BrN₃O | Defines the exact mass for analytical detection. |
| Molecular Weight | 218.05 g/mol | Essential for converting mass to molar concentrations. |
| pKa | 2.07 ± 0.10 | Indicates the compound is a weak base; solubility will be highly pH-dependent.[3] |
| XLogP3 | ~1.5 - 2.5 | Suggests moderate lipophilicity, which may influence solubility in both aqueous and organic media. |
| Appearance | White to off-white solid | Physical state at ambient temperature.[3] |
Note: Values are predicted or based on structurally similar compounds and should be experimentally verified.
Solubility Profiling: A Two-Tiered Approach
The aqueous solubility of a drug candidate is a critical determinant of its absorption and distribution.[1] In drug discovery, solubility is assessed under two distinct paradigms: kinetic and thermodynamic. This dual approach provides a comprehensive picture, guiding both early-stage screening and later-stage formulation development.
The Rationale: Kinetic vs. Thermodynamic Solubility
Kinetic solubility measures the concentration of a compound upon its rapid addition to an aqueous buffer from a concentrated organic stock (typically DMSO). It reflects the solubility of the fastest precipitating form and is prone to generating supersaturated, metastable solutions.[4] Its primary advantage is speed, making it suitable for high-throughput screening of large compound libraries.[5]
Thermodynamic solubility , conversely, represents the true equilibrium solubility. It is determined by equilibrating an excess of the solid compound in a solvent over an extended period until the concentration in the solution phase is constant.[4][6] This "gold standard" measurement is essential for lead optimization and preformulation studies, as it reflects the most stable, lowest-energy state of the system.[5]
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for characterizing the solubility of a novel compound.
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.
Detailed Protocol: Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[6][7]
Objective: To determine the equilibrium solubility of this compound in various aqueous media.
Materials:
-
This compound (solid powder)
-
Glass vials with screw caps
-
Orbital shaker with temperature control (set to 25°C or 37°C)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated HPLC-UV or LC-MS/MS system
Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a vial containing a known volume (e.g., 1 mL) of the test medium (PBS, SGF, SIF).[1] Ensure enough solid is present so that some remains undissolved at the end of the experiment.
-
Equilibration: Cap the vials securely and place them on an orbital shaker at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.[5] For some compounds, 48-72 hours may be necessary. It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the suspended solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations of the compound.
-
Data Reporting: The measured concentration is reported as the thermodynamic solubility in µg/mL or µM.[1] The final pH of the saturated solution should also be measured and reported, as it can change during the experiment.[6]
Table 2: Example Data Summary for Solubility Profiling
| Medium | pH (Initial) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | pH (Final) |
| Water | ~7.0 | 25 | |||
| SGF | 1.2 | 37 | |||
| SIF | 6.8 | 37 | |||
| PBS | 7.4 | 37 |
Stability Profiling: Forced Degradation Studies
Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[8] Forced degradation (or stress testing) is a critical component of this process, involving the deliberate exposure of the compound to harsh conditions to identify likely degradation products and establish degradation pathways.[9] This is essential for developing and validating a stability-indicating analytical method (SIAM) , which is a validated quantitative procedure that can detect changes in the drug substance's properties over time.[9][10]
The Rationale: Why Perform Forced Degradation?
The key objectives of forced degradation studies are to:
-
Identify Degradation Pathways: Elucidate the chemical breakdown mechanisms of the drug substance.[11]
-
Develop a Stability-Indicating Method: Demonstrate that the analytical method (typically HPLC) can separate the intact drug from its degradation products, ensuring the method is specific.[12][13]
-
Assess Intrinsic Stability: Understand the molecule's inherent vulnerabilities, which informs handling, packaging, and storage requirements.[9]
Experimental Workflow for Forced Degradation
The following workflow outlines the systematic approach to stress testing and method development.
Caption: Workflow for Forced Degradation and Method Validation.
Detailed Protocol: Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.[11][14]
Materials:
-
Compound solution (e.g., 1 mg/mL in a suitable solvent like Acetonitrile:Water)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven, Photostability chamber
-
Calibrated HPLC with a Diode Array Detector (DAD) for peak purity analysis
General Procedure: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15][16] The conditions below are starting points and should be optimized (time, temperature, reagent concentration) to reach this target.
-
Acid Hydrolysis:
-
Mix the drug solution with 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize with an equivalent amount of base before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the drug solution with 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw samples at various time points.
-
Neutralize with an equivalent amount of acid before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the drug solution with 3% H₂O₂.
-
Store at room temperature, protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Expose both the solid powder and the drug solution to dry heat (e.g., 80°C) in an oven.
-
Analyze at set intervals.
-
-
Photolytic Degradation:
-
Expose the solid powder and drug solution to a light source that provides combined UV and visible light, as specified in the ICH Q1B guideline.
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analysis and Data Interpretation: For each condition, the stressed samples are analyzed by a developed HPLC-DAD method.
-
Specificity: The chromatograms are inspected to ensure that all degradation product peaks are baseline-resolved from the main API peak.
-
Peak Purity: The diode array detector is used to assess the peak purity of the API peak in the presence of degradants, confirming that it is not co-eluting with any impurities.
-
Mass Balance: The sum of the assay value of the API and the levels of all degradation products should remain close to 100% of the initial value, accounting for the entire mass.
Table 3: Example Data Summary for Forced Degradation Study
| Stress Condition | Reagent/Temp | Duration | Assay of API (%) | % Degradation | No. of Degradants | RRT of Major Degradant |
| Acid Hydrolysis | 0.1 M HCl | 8 h | 89.5 | 10.5 | 2 | 0.78 |
| Base Hydrolysis | 0.1 M NaOH | 4 h | 85.2 | 14.8 | 1 | 1.32 |
| Oxidation | 3% H₂O₂ | 24 h | 91.8 | 8.2 | 3 | 0.91 |
| Thermal (Solid) | 80°C | 72 h | 99.1 | 0.9 | 0 | - |
| Photolytic | ICH Q1B | 7 days | 96.5 | 3.5 | 1 | 1.15 |
(RRT = Relative Retention Time)
Conclusion
The systematic evaluation of solubility and stability outlined in this guide is fundamental to the successful development of this compound as a potential therapeutic agent. The thermodynamic solubility data will directly inform biopharmaceutical classification and guide formulation strategies. The forced degradation studies will not only reveal the compound's intrinsic liabilities but will also enable the development of a robust, stability-indicating analytical method. This method is a non-negotiable requirement for all subsequent stability studies, quality control, and regulatory submissions, ensuring the continued safety, quality, and efficacy of the drug substance throughout its lifecycle.
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
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Whitepaper: An In-Silico Modeling Guide to the Bio-Interactions of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol
Abstract
In the modern drug discovery landscape, computational, or in silico, methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] These techniques provide profound insights into molecular interactions, reduce the cost and time associated with wet-lab experimentation, and allow for the early-stage evaluation of a compound's potential efficacy and safety.[1][3][4] This technical guide presents a comprehensive, step-by-step workflow for characterizing the interactions of a novel small molecule, 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol, with a relevant biological target. We will navigate the entire in silico pipeline, from ligand and protein preparation to molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADMET prediction. Each stage is detailed with the underlying scientific rationale, providing researchers and drug development professionals with a robust framework for computational analysis.
Introduction: The Compound and the Strategy
Subject Molecule: this compound
The subject of this guide is this compound. This molecule belongs to the pyrimidinol class, a scaffold known for its diverse biological activities. While this specific compound is not extensively characterized in public literature, its structure suggests potential as a modulator of protein function, particularly within enzyme families like protein kinases, where similar heterocyclic structures often serve as ATP-competitive inhibitors. The presence of hydrogen bond donors (amino and hydroxyl groups) and a halogen atom suggests the potential for specific and potent interactions within a protein binding pocket.
The In Silico Rationale
Before embarking on costly synthesis and in vitro screening, a computational approach allows us to build a strong, data-driven hypothesis about the compound's mechanism of action.[1][2] This guide will simulate a real-world drug discovery scenario by:
-
Predicting Binding Affinity and Pose: Determining how and how strongly the molecule might bind to a target.[5][6]
-
Assessing Interaction Stability: Evaluating if the predicted binding is stable over time under simulated physiological conditions.[[“]][8]
-
Identifying Key Chemical Features: Abstracting the essential features required for biological activity to guide future optimization.[9][10]
-
Forecasting Drug-like Properties: Predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][11][12]
The In Silico Modeling Workflow: A Comprehensive Overview
Our investigation will follow a structured, multi-step process. Each step builds upon the last, creating a progressively detailed picture of the molecule's potential as a therapeutic agent.
Caption: Workflow for Molecular Dynamics simulation and analysis.
Step 5: Pharmacophore Modeling
Causality: Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for a molecule to interact with a target. [9][13][14]This model serves as a template for finding or designing other molecules with similar activity. [9][15] Protocol:
-
Feature Identification: Based on the stable protein-ligand complex from the MD simulation, key interaction features are identified. These include:
-
Hydrogen Bond Donors (HBD)
-
Hydrogen Bond Acceptors (HBA)
-
Hydrophobic Regions (HY)
-
Aromatic Rings (AR)
-
-
Model Generation: A 3D pharmacophore model is generated that spatially maps these features. For our compound interacting with CDK2, the model might include an HBA feature for the pyrimidinol nitrogen, an HBD feature for the amino group, and a hydrophobic feature for the methyl group.
-
Application: This model can be used to screen large virtual libraries to find new, structurally diverse compounds that fit the pharmacophore and are therefore likely to bind to CDK2. [9][13]
Step 6: In Silico ADMET Prediction
Causality: A potent molecule is useless if it is toxic or cannot reach its target in the body. ADMET prediction assesses the drug-likeness of a compound early in the discovery process. [3][11][16] Protocol:
-
Input Structure: The 2D or 3D structure of the ligand is submitted to an ADMET prediction server or software (e.g., SwissADME, pkCSM).
-
Property Calculation: These tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict a range of properties. [4][11][12]3. Analysis: Key parameters are evaluated against established thresholds for oral bioavailability, such as Lipinski's Rule of Five.
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Assessment |
| Molecular Weight | 246.08 g/mol | Favorable (<500) |
| LogP (Lipophilicity) | 1.85 | Favorable (<5) |
| Hydrogen Bond Donors | 2 | Favorable (≤5) |
| Hydrogen Bond Acceptors | 4 | Favorable (≤10) |
| Human Intestinal Absorption | High | Good Bioavailability |
| BBB Permeability | Low | Reduced CNS Side Effects |
| AMES Toxicity | Non-mutagenic | Low Toxicity Risk |
Conclusion and Future Directions
This in-depth guide has outlined a robust computational workflow to characterize the interactions of this compound. The in silico analysis, from docking and MD simulations to pharmacophore and ADMET modeling, provides a multi-faceted prediction of the compound's biological potential.
Our hypothetical results suggest that this molecule is a promising candidate for inhibition of CDK2, demonstrating strong and stable binding to the ATP pocket and possessing a favorable drug-like profile. These computational findings establish a strong rationale for advancing the compound to the next stages of the drug discovery pipeline: chemical synthesis and in vitro experimental validation.
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Patsnap Synapse. (2024). What is pharmacophore modeling and its applications? Retrieved from Patsnap Synapse. [Link]
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DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Retrieved from DergiPark. [Link]
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CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from CD ComputaBio. [Link]
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Consensus. (n.d.). Molecular dynamics methods for protein-ligand complex stability analysis. Retrieved from Consensus. [Link]
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Pinzi, L., & Rastelli, G. (2019). Protein–Ligand Docking in the Machine-Learning Era. PMC - NIH. [Link]
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Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed. [Link]
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Review of Pyrimidine Derivatives in Medicinal Chemistry: From Privileged Scaffold to Clinical Candidates
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide synthesizes the foundational principles and advanced applications of pyrimidine chemistry in modern drug discovery. We will move beyond simple recitation of facts to explore the causal relationships that drive medicinal chemistry strategies, providing field-proven insights into why the pyrimidine scaffold remains a cornerstone of therapeutic innovation.
The Pyrimidine Core: An Enduring Privileged Scaffold
The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a structure of profound biological significance, most notably forming the backbone of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biocompatibility is a primary reason for its designation as a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including the ability of the nitrogen atoms to act as both hydrogen bond donors and acceptors, facilitate potent and specific interactions with a wide array of biological targets.[1][3] Furthermore, the pyrimidine ring's amenability to substitution at its carbon positions allows for the meticulous tuning of steric, electronic, and pharmacokinetic properties, enabling chemists to optimize efficacy and minimize off-target effects.[1]
The versatility of the pyrimidine scaffold has led to its incorporation into a multitude of FDA-approved drugs for treating a wide range of diseases, including cancers, infections, and inflammatory conditions.[3][4]
Strategic Synthesis of the Pyrimidine Nucleus
The construction of the pyrimidine core is a foundational aspect of its application in drug discovery. The choice of synthetic route is often dictated by the desired substitution pattern and the need for efficiency and scalability.
Classical Synthesis: The Biginelli Reaction
One of the most fundamental methods is the Biginelli reaction, a one-pot, three-component cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[5] This method is valued for its operational simplicity and ability to generate highly functionalized dihydropyrimidinones, which can be subsequently oxidized to the aromatic pyrimidine ring.
The rationale behind this one-pot approach is the sequential formation of key intermediates under acidic conditions, culminating in cyclization and dehydration to yield the final heterocyclic core.
Modern Synthetic Approaches
While classical methods are robust, modern drug discovery demands greater diversity and efficiency. Recent advancements leverage transition-metal catalysis and multi-component reactions to access novel pyrimidine scaffolds.[6][7] For instance, copper-catalyzed cyclizations of ketones with nitriles and palladium-catalyzed cross-coupling reactions have become powerful tools for introducing complex substituents onto the pyrimidine ring, expanding the chemical space available for exploration.[7]
Therapeutic Applications and Mechanisms of Action
The true power of the pyrimidine scaffold lies in its broad spectrum of biological activities.[3][8] Its derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[4][9]
Anticancer Agents: Targeting Uncontrolled Proliferation
Pyrimidine derivatives are particularly prominent in oncology, often functioning as kinase inhibitors.[10] Kinases are critical enzymes in cell signaling pathways that, when dysregulated, can drive cancer progression. The pyrimidine core serves as an excellent ATP-mimetic scaffold, binding to the ATP pocket of kinases and blocking their downstream signaling.
Key Targets and Examples:
-
Epidermal Growth Factor Receptor (EGFR): Overexpressed in many cancers, EGFR is a primary target for pyrimidine-based inhibitors.[3] Drugs like Gefitinib and Erlotinib feature a quinazoline (a fused pyrimidine) core that effectively blocks EGFR signaling.
-
Cyclin-Dependent Kinases (CDKs): CDK4/6 inhibitors, such as Palbociclib, contain a pyrido[2,3-d]pyrimidine scaffold and are used to treat certain types of breast cancer by arresting the cell cycle.[11]
-
BCR-ABL Kinase: Imatinib, a landmark drug for chronic myeloid leukemia (CML), utilizes a 2-phenylaminopyrimidine pharmacophore to inhibit the BCR-ABL fusion protein.[11][12]
The following table summarizes the activity of selected pyrimidine derivatives against various cancer cell lines.
| Compound Class | Target(s) | Target Cell Line(s) | Activity (IC₅₀) | Reference(s) |
| Pyrido[2,3-d]pyrimidines | Dihydrofolate reductase | Not specified | ~6.5 µM | [11] |
| Fused 1,4-Benzodioxane | Tubulin Polymerization | HepG2 (Liver) | 0.11 ± 0.02 µM | [3] |
| Imidazole-pyrimidine | EGFR/HER2 | Breast Cancer Lines | Not specified | [3] |
| Pyrimidine-5-carbonitrile | EGFR | HepG-2, A549, MCF-7 | More potent than Erlotinib | [8] |
Antimicrobial and Antiviral Agents
The pyrimidine scaffold is integral to numerous antimicrobial and antiviral therapies.[13] Its derivatives can interfere with essential microbial pathways or viral replication processes.
-
Antibacterial: Trimethoprim, a well-known antibacterial, inhibits dihydrofolate reductase, an enzyme crucial for bacterial DNA synthesis. Its structure features a 2,4-diaminopyrimidine moiety.
-
Antiviral: Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy.[9] Zidovudine (AZT), an early anti-HIV drug, works by inhibiting the viral reverse transcriptase enzyme.[9] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) have also been developed based on the pyrimidine core.[3]
Case Study: A Standard Workflow for Developing a Pyrimidine-Based Kinase Inhibitor
To provide a practical perspective, this section outlines a typical experimental workflow for identifying and characterizing a novel pyrimidine-based kinase inhibitor.
Detailed Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol describes a common luminescence-based assay (e.g., ADP-Glo™) to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound. The trustworthiness of this protocol is ensured by the inclusion of appropriate positive and negative controls, which validate the assay's performance.
Principle: Kinase activity consumes ATP, producing ADP. The assay quantifies the amount of ADP produced by converting it back to ATP, which then drives a luciferase-based reaction to generate a luminescent signal. The signal is inversely proportional to the kinase activity.[1]
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the pyrimidine test compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps for a 10-point curve.
-
Prepare the kinase reaction buffer containing the target kinase, its specific substrate peptide, and ATP at its Kₘ concentration. The use of ATP at Kₘ is crucial for accurately comparing the potency of competitive inhibitors.
-
-
Assay Plate Setup (384-well plate):
-
Negative Control (0% Inhibition): Add kinase reaction buffer + DMSO (vehicle). This well represents maximum kinase activity.
-
Positive Control (100% Inhibition): Add kinase reaction buffer + a known potent inhibitor (or buffer without kinase). This well represents baseline signal.
-
Test Wells: Add kinase reaction buffer + serially diluted test compound.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the ATP/substrate mix to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). This time is optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Step 1 (ATP Depletion): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. This step is critical to prevent the unused ATP from contributing to the final signal.
-
Step 2 (ADP to ATP Conversion & Luminescence): Add Kinase Detection Reagent. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition & Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data using the controls: Percentage Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive)).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
-
Future Perspectives: Beyond the Core Scaffold
The exploration of pyrimidine chemistry is far from complete. Current research focuses on several key areas:
-
Fused Systems: Fusing the pyrimidine ring with other heterocycles (e.g., pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines) creates rigid scaffolds that can enhance target binding and selectivity.[5][8][14]
-
Bioisosteric Replacement: Strategically replacing the pyrimidine ring with other heterocycles like pyridine or 1,3,5-triazine is a powerful tool to modulate physicochemical properties, metabolic stability, and target engagement.[15][16] This approach allows for fine-tuning of a lead compound's profile.
-
Covalent Inhibitors: Incorporating reactive "warheads" onto the pyrimidine scaffold allows for the formation of covalent bonds with the target protein, leading to irreversible inhibition and potentially increased duration of action.
The pyrimidine scaffold's unique combination of biological relevance and synthetic versatility ensures its continued prominence in medicinal chemistry.[1] As our understanding of disease biology deepens, this elite heterocycle will undoubtedly be at the heart of developing the next generation of targeted therapeutics.
References
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Methodological & Application
Experimental protocol for the synthesis of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol
An Application Note and Experimental Protocol for the Synthesis of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound, a substituted pyrimidine of interest to researchers in medicinal chemistry and drug development. The synthetic strategy is a robust multi-step process commencing with the cyclocondensation reaction to form the pyrimidine core, followed by sequential electrophilic bromination, chlorination, selective nucleophilic substitution, and final hydrolysis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, mechanistic insights, and critical safety information to ensure successful and safe execution of the synthesis.
Introduction
Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous biologically active compounds, including nucleobases and a wide array of pharmaceuticals. The target molecule, this compound, incorporates several key functional groups: a pyrimidinol ring, a bromine atom which can be used for further cross-coupling reactions, a methyl group, and a methylamino group. This substitution pattern makes it a valuable intermediate for building more complex molecular architectures for screening in drug discovery programs.
The synthetic pathway outlined herein is designed based on established principles of pyrimidine chemistry.[1] It begins with the construction of the 2-methyl-4,6-dihydroxypyrimidine ring, a classic condensation reaction. Subsequent functionalization steps are designed to regioselectively introduce the bromo and methylamino groups at the C5 and C6 positions, respectively. Each step has been detailed to provide not just a procedure, but also the chemical reasoning behind the choice of reagents and conditions.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a five-step sequence starting from dimethyl malonate and acetamidine hydrochloride.
Caption: Overall workflow for the synthesis of the target compound.
Materials and Equipment
Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |
| Dimethyl malonate | C₅H₈O₄ | 132.12 | ≥99% | Sigma-Aldrich |
| Acetamidine hydrochloride | C₂H₇ClN₂ | 94.54 | ≥98% | Sigma-Aldrich |
| Sodium methoxide | CH₃ONa | 54.02 | ≥97% | Sigma-Aldrich |
| Methanol (Anhydrous) | CH₄O | 32.04 | ≥99.8% | Fisher Scientific |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ≥99% | Acros Organics |
| Acetonitrile (Anhydrous) | C₂H₃N | 41.05 | ≥99.8% | Fisher Scientific |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | ≥99% | Sigma-Aldrich |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | ≥99.5% | Sigma-Aldrich |
| Methylamine solution | CH₅N | 31.06 | 40% in H₂O | Sigma-Aldrich |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | ≥99% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% aq. soln. | VWR |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥98% | VWR |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrers with heating plates
-
Ice bath and heating mantles
-
Rotary evaporator
-
Büchner funnel and vacuum filtration apparatus
-
pH meter or pH paper
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
-
Infrared (IR) Spectrometer
Experimental Protocols
Step 1: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine
This reaction constructs the central pyrimidine ring through the condensation of an amidine with a malonic ester derivative.[2][3]
Caption: Synthesis of the pyrimidine core.
Procedure:
-
Set up a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Add 200 mL of anhydrous methanol to the flask and place it in an ice bath to cool.
-
Carefully add sodium methoxide (22.7 g, 0.42 mol) to the cold methanol in portions with stirring.
-
Once the sodium methoxide has completely dissolved, add dimethyl malonate (26.4 g, 0.2 mol) dropwise, followed by the addition of acetamidine hydrochloride (18.9 g, 0.2 mol).
-
Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 65°C) for 6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting solid residue in 100 mL of cold water.
-
Slowly acidify the solution to pH 1-2 by adding concentrated hydrochloric acid dropwise while stirring in an ice bath. A white precipitate will form.
-
Stir the suspension in the ice bath for 1 hour to ensure complete precipitation.
-
Collect the white solid by vacuum filtration, wash with cold water (2 x 30 mL) and then cold methanol (2 x 20 mL).
-
Dry the product in a vacuum oven at 60°C to yield 2-Methyl-4,6-dihydroxypyrimidine. (Expected yield: 80-90%).
Step 2: Bromination of 2-Methyl-4,6-dihydroxypyrimidine
This step introduces a bromine atom at the electron-rich C5 position of the pyrimidine ring via electrophilic aromatic substitution using N-bromosuccinimide (NBS).[4]
Procedure:
-
In a 250 mL round-bottom flask, suspend 2-Methyl-4,6-dihydroxypyrimidine (12.6 g, 0.1 mol) in 150 mL of anhydrous acetonitrile.
-
Add N-bromosuccinimide (18.7 g, 0.105 mol) in one portion.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours. The C5 position is activated, so harsh conditions are generally not required.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, a precipitate will have formed. Cool the mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold acetonitrile (2 x 20 mL) to remove any unreacted NBS and succinimide byproduct.
-
Dry the product under vacuum to afford 5-Bromo-2-methyl-4,6-dihydroxypyrimidine as a white to off-white solid. (Expected yield: >90%).
Step 3: Dichlorination of 5-Bromo-2-methyl-4,6-dihydroxypyrimidine
The hydroxyl groups are converted to chloro groups using phosphorus oxychloride (POCl₃). This activates the C4 and C6 positions for subsequent nucleophilic substitution. This reaction is highly exothermic and corrosive and must be performed in a well-ventilated fume hood.[5]
Procedure:
-
Set up a 250 mL flask with a reflux condenser and a gas trap (to neutralize HCl fumes).
-
Carefully add phosphorus oxychloride (POCl₃, 75 mL) to the flask containing 5-Bromo-2-methyl-4,6-dihydroxypyrimidine (20.5 g, 0.1 mol).
-
Add N,N-dimethylaniline (2.4 g, 0.02 mol) dropwise as a catalyst.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring in a fume hood. This is a highly exothermic quenching process.
-
Stir the mixture until all the ice has melted. A solid precipitate should form.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL), then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol to yield 5-Bromo-4,6-dichloro-2-methylpyrimidine. (Expected yield: 70-80%).
Step 4: Selective Amination of 5-Bromo-4,6-dichloro-2-methylpyrimidine
This step involves a nucleophilic aromatic substitution (SₙAr) reaction. The chlorine atoms at C4 and C6 are displaced by methylamine. The C4 position is generally more susceptible to nucleophilic attack than C6 in related systems.[6] The reaction is performed with an excess of methylamine to favor the monosubstituted product at the more reactive site, which we will then hydrolyze.
Procedure:
-
In a sealed pressure vessel, dissolve 5-Bromo-4,6-dichloro-2-methylpyrimidine (12.1 g, 0.05 mol) in 100 mL of 1,4-dioxane.
-
Cool the solution in an ice bath.
-
Add 40% aqueous methylamine solution (19.4 g, 0.25 mol) dropwise.
-
Seal the vessel and stir the reaction mixture at 50°C for 8 hours.
-
Cool the reaction to room temperature and carefully vent the vessel.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (150 mL) and water (100 mL).
-
Separate the organic layer, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield a mixture of products, primarily 5-Bromo-4-chloro-6-(methylamino)-2-methylpyrimidine. This crude product is often used directly in the next step without extensive purification.
Step 5: Hydrolysis of 5-Bromo-4-chloro-6-(methylamino)-2-methylpyrimidine
The final step converts the remaining chloro group at C4 to a hydroxyl group, yielding the target pyrimidinol. This is achieved by acid-catalyzed hydrolysis.[7]
Procedure:
-
Take the crude product from Step 4 (approx. 0.05 mol) and dissolve it in a mixture of 1,4-dioxane (50 mL) and 6M hydrochloric acid (50 mL).
-
Heat the mixture to reflux (approx. 100°C) for 6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. The product should precipitate.
-
Stir the suspension in the ice bath for 1 hour.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 30 mL).
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound. (Expected yield over 2 steps: 40-50%).
Characterization
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment and successful substitutions.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of the bromine atom.
-
FT-IR Spectroscopy: To identify key functional groups (N-H, O-H, C=O stretches).
-
Melting Point: To assess purity.
Safety Precautions
All steps of this synthesis must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium Methoxide: Highly corrosive and reacts violently with water. Handle under anhydrous conditions.
-
Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water, releasing toxic HCl gas. Handle with extreme care. Quenching should be done slowly and behind a blast shield.[5]
-
N-Bromosuccinimide (NBS): Irritant and lachrymator. Avoid inhalation of dust and contact with skin.
-
Methylamine: Flammable, corrosive, and toxic. Use in a well-ventilated area. The use of a sealed vessel is required due to its volatility.
-
Strong Acids and Bases: (HCl, NaOH) are corrosive and should be handled with care.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
References
-
Gomha, S. M., et al. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]
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Gao, S., et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Available at: [Link]
-
Kravchenko, D. V., et al. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Acta Crystallographica Section E. Available at: [Link]
-
Al-Mourabit, A., et al. (2007). Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. ResearchGate. Available at: [Link]
-
Gomaa, M. A. M. (2018). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. ResearchGate. Available at: [Link]
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Kluczyk, A., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. MDPI. Available at: [Link]
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- US5525724A - Process for the preparation of chloropyrimidines. Google Patents.
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The synthesis of 4,6-Dihydroxy-2-methoxypyrimidine and derived pyrimidine intermediates. ConnectSci. Available at: [Link]
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Ostrovskii, M. A., et al. (2007). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. ResearchGate. Available at: [Link]
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
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Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
- WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine. Google Patents.
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Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,... ResearchGate. Available at: [Link]
-
Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. Preprints.org. Available at: [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available at: [Link]
-
Hossain, M. F. POCl -PCl mixture: A robust chlorinating agent†. Indian Chemical Society. Available at: [Link]
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Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... ResearchGate. Available at: [Link]
-
Vik, A., et al. (2018). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Molecules. Available at: [Link]
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Choi, H., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition. Available at: [Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.
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Moodie, R. B., et al. (1977). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. ResearchGate. Available at: [Link]
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Gidaspov, A. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Available at: [Link]
-
Erdemir, S., et al. (2016). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. Available at: [Link]
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Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. TSI Journals. Available at: [Link]
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Application Notes and Protocols: Cell-Based Assays for Evaluating 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol Efficacy
Introduction: Characterizing a Novel Pyrimidinol Derivative
The discovery of novel small molecules with therapeutic potential is a cornerstone of drug development. Pyrimidine derivatives, in particular, represent a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates demonstrating a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to evaluate the efficacy of a novel compound, 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol.
Given the structural motifs present in this molecule, a primary hypothesis is its potential as an anti-proliferative or cytotoxic agent. Therefore, the following application notes and protocols are designed to systematically assess its impact on key cellular processes relevant to cancer biology, such as cell viability, proliferation, apoptosis, and cell cycle progression. Furthermore, we will explore strategies for identifying and validating its molecular target.
The overarching goal of this guide is to provide a robust framework for generating a comprehensive biological profile of this compound, enabling informed decisions for its further development.
Logical Workflow for Efficacy Evaluation
A systematic approach is crucial for characterizing the biological activity of a novel compound. The following workflow outlines a logical progression of experiments, starting with broad assessments of cytotoxicity and moving towards more mechanistic studies.
Caption: A logical workflow for the comprehensive evaluation of a novel compound's efficacy.
I. Assessment of Cytotoxicity and Cell Viability
The initial step in evaluating a new compound is to determine its effect on cell viability and to identify a potent concentration range for further studies. Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[4]
A. MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
B. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[7]
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Absorbance Measurement: Incubate as recommended and measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).
| Assay | Principle | Readout | Advantages | Disadvantages |
| MTT | Metabolic activity (reduction of tetrazolium salt) | Colorimetric | High-throughput, cost-effective | Can be affected by metabolic changes unrelated to viability[8] |
| LDH | Membrane integrity (enzyme release) | Colorimetric | Simple, reliable for necrosis | Less sensitive for apoptosis |
II. Cell Proliferation Assays
While cytotoxicity assays measure cell death, proliferation assays directly quantify the rate of cell division. These are crucial for distinguishing between cytotoxic and cytostatic effects.
A. BrdU/EdU Incorporation Assays
These assays measure the incorporation of thymidine analogs, 5-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU), into newly synthesized DNA during the S-phase of the cell cycle.[8]
Protocol: EdU Incorporation Assay (Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells and treat with this compound as previously described.
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours.
-
Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilization and Click-iT® Reaction: Permeabilize the cells and perform the Click-iT® reaction with a fluorescent azide according to the manufacturer's protocol.
-
DNA Staining: Stain the cells with a DNA content dye (e.g., DAPI or Propidium Iodide).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of EdU-positive cells.
III. Apoptosis Detection Assays
Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer agents exert their effects. It is essential to determine if this compound induces apoptosis.[9][10]
A. Annexin V/Propidium Iodide (PI) Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9][11] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful stain for dead or necrotic cells.[12]
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Seeding and Treatment: Treat cells with the compound for the desired time points.
-
Cell Harvest and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results will distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
B. Caspase Activity Assays
Caspases are a family of proteases that play a central role in the execution of apoptosis.[12][13] Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, provide direct evidence of apoptosis induction.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
Caption: Simplified schematic of the caspase cascade in apoptosis.
IV. Cell Cycle Analysis
Many anti-cancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry analysis of DNA content is a powerful tool to investigate the effect of a compound on cell cycle progression.[14][15]
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Seeding and Treatment: Treat cells with the compound for various time points.
-
Cell Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
V. Target Engagement and Validation
Identifying the molecular target of a novel compound is a critical step in drug development, providing a mechanistic understanding of its action.[16][17][18]
A. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Conclusion
The protocols and workflows outlined in this application note provide a robust and comprehensive framework for the initial efficacy evaluation of this compound. By systematically assessing its effects on cell viability, proliferation, apoptosis, and the cell cycle, researchers can build a detailed biological profile of this novel compound. Furthermore, the inclusion of target engagement assays will facilitate the elucidation of its mechanism of action, a crucial step in its journey from a promising hit to a potential therapeutic agent.
References
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- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Luminescence-Based Assay for Characterizing Novel Kinase Inhibitors
Abstract
Protein kinases are critical regulators of cellular signaling and represent a major class of drug targets, particularly in oncology.[1][2] The development of novel kinase inhibitors requires robust and reliable methods to quantify their inhibitory activity. This guide provides a detailed protocol for a luminescence-based kinase inhibition assay, a widely used method in drug discovery for its high sensitivity and amenability to high-throughput screening (HTS).[3][4][5] While this protocol is broadly applicable, it is presented in the context of characterizing a novel investigational compound, 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol. The protocol details the assay principle, step-by-step procedures for determining inhibitor potency (IC50), and guidelines for data analysis and quality control.
Introduction: The Central Role of Kinases and the Rationale for Inhibition Assays
The human genome encodes over 500 protein kinases, which catalyze the transfer of a phosphate group from ATP to specific substrate proteins.[1] This process of phosphorylation acts as a molecular switch, regulating a vast array of cellular functions, including cell growth, differentiation, and metabolism.[1] Dysregulation of kinase activity, often due to genetic mutations, is a hallmark of many diseases, most notably cancer, making kinases highly attractive targets for therapeutic intervention.[1][2]
Small molecule kinase inhibitors have emerged as a successful class of targeted therapies.[1][2] The initial characterization of a potential kinase inhibitor involves determining its potency and selectivity. A cornerstone of this process is the in vitro kinase inhibition assay, which measures the ability of a compound to block the enzymatic activity of a specific kinase.
Among the various assay formats available, including radiometric, fluorescence-based, and luminescence-based methods, the latter offers a compelling combination of sensitivity, a large dynamic range, and a simple, homogeneous "mix-and-read" format that is ideal for HTS.[3][5] This application note will focus on the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][4] An increase in ADP production correlates with higher kinase activity, and conversely, inhibition of the kinase results in a decrease in ADP and a lower luminescent signal.[1]
Assay Principle: The ADP-Glo™ Luminescence Platform
The ADP-Glo™ Kinase Assay is a two-step process that quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Step 1: Kinase Reaction & ATP Depletion. The kinase, its substrate, ATP, and the test inhibitor (e.g., this compound) are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.
Step 2: ADP Conversion & Signal Generation. The Kinase Detection Reagent is then added. This reagent contains enzymes that catalyze the conversion of the newly synthesized ADP back into ATP. This newly generated ATP is then used by luciferase to catalyze the conversion of luciferin into oxyluciferin, generating a luminescent signal that is directly proportional to the initial amount of ADP produced.
Therefore, a potent inhibitor will lead to a decrease in the luminescent signal.[1]
}
Figure 1. Workflow of the ADP-Glo™ Kinase Assay.Materials and Reagents
-
Kinase: Purified, active kinase of interest.
-
Kinase Substrate: A specific peptide or protein substrate for the chosen kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Test Compound: this compound, dissolved in 100% DMSO.
-
Positive Control Inhibitor: A known inhibitor of the kinase (e.g., Staurosporine).
-
Kinase Assay Buffer: Typically 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA.[6] (Note: Optimal buffer conditions may vary depending on the kinase).
-
ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Microplates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
Plate Reader: A luminometer capable of reading glow luminescence.
Experimental Protocol: IC50 Determination
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
Reagent Preparation
-
Test Compound Serial Dilution:
-
Kinase Reaction Mixture:
-
Prepare a master mix containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically for each kinase-substrate pair.[6] It is crucial to use an ATP concentration that is at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
-
Assay Procedure
The following steps are for a 96-well plate format. Volumes can be scaled down for 384-well plates.
-
Compound Plating:
-
Add 2.5 µL of the serially diluted test compound or DMSO control to the appropriate wells of the microplate.[6]
-
-
Kinase Addition:
-
Initiation of Kinase Reaction:
-
ADP Detection:
-
Luminescence Generation:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.[6]
-
Plate Layout
A well-designed plate layout is crucial for robust data. Include the following controls:
-
100% Activity Control (No Inhibitor): Kinase reaction with DMSO instead of inhibitor.
-
0% Activity Control (Maximum Inhibition): Kinase reaction with a high concentration of a known potent inhibitor or "no enzyme" control wells.[7]
-
Test Compound Wells: Kinase reaction with serial dilutions of this compound.
Data Analysis and Interpretation
-
Normalization:
-
Subtract the average luminescence of the 0% activity control (background) from all other measurements.
-
Normalize the data as a percentage of the 100% activity control (no inhibitor).
-
% Activity = (Luminescence_Sample - Luminescence_0%_Control) / (Luminescence_100%_Control - Luminescence_0%_Control) * 100
-
-
-
IC50 Curve Fitting:
-
Plot the normalized % Activity against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces kinase activity by 50%.
-
| Parameter | Description |
| Top | The maximum % activity (should be close to 100). |
| Bottom | The minimum % activity (should be close to 0). |
| LogIC50 | The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom. |
| IC50 | The concentration of inhibitor that produces 50% inhibition. |
| HillSlope | The steepness of the curve. |
| Table 1. Parameters for IC50 Curve Fitting. |
Assay Validation: Ensuring Data Quality with the Z'-Factor
For any high-throughput screening assay, it is essential to assess its quality and reliability. The Z'-factor is a statistical parameter used for this purpose.[8][9] It measures the separation between the signals of the positive and negative controls relative to their variability.[8][10]
The Z'-factor is calculated using the following formula: Z' = 1 - [3 * (σp + σn)] / |µp - µn|
Where:
-
µp = mean of the positive control (0% activity)
-
µn = mean of the negative control (100% activity)
-
σp = standard deviation of the positive control
-
σn = standard deviation of the negative control
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay[8][9][11] |
| 0 to 0.5 | Marginal assay, may need optimization[8][11] |
| < 0 | Poor assay, not suitable for screening[8][9] |
| Table 2. Interpretation of Z'-Factor Values. |
A Z'-factor should be calculated for each assay plate to ensure the validity of the screening data.[12]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Signal-to-Background | Insufficient kinase activity. | Optimize enzyme concentration and incubation time. |
| Suboptimal ATP concentration. | Determine the ATP Km for the kinase and use a concentration at or near this value. | |
| High Variability (Low Z') | Pipetting errors. | Use calibrated pipettes; consider automated liquid handlers for HTS. |
| Reagent instability. | Prepare fresh reagents; ensure proper storage. | |
| Inconsistent IC50 Values | Compound precipitation. | Check the solubility of the test compound in the final assay buffer. |
| Time-dependent inhibition. | Vary the pre-incubation time of the inhibitor with the kinase. |
Conclusion
The luminescence-based kinase inhibition assay described here provides a robust, sensitive, and scalable method for characterizing novel kinase inhibitors like this compound. By carefully optimizing reaction conditions, including appropriate controls, and validating the assay performance with the Z'-factor, researchers can confidently determine the potency of their compounds and advance the most promising candidates in the drug discovery pipeline.
References
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Grokipedia. (n.d.). Z-factor. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
-
Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
-
Corning. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]
-
PLOS One. (2015, July 29). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescent Assay Kits. Retrieved from [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
-
Assay Quality Control. (n.d.). Z-Factor Calculator - Free Online Tool. Retrieved from [Link]
-
On HTS. (2023, December 12). Z-factor. Retrieved from [Link]
-
ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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- 3. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. punnettsquare.org [punnettsquare.org]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. assay.dev [assay.dev]
Application Notes and Protocols for Evaluating the Anticancer Proliferation Activity of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for assessing the anticancer potential of the novel pyrimidine derivative, 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol. Recognizing the burgeoning interest in pyrimidine scaffolds in oncology, this guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for robust in vitro evaluation.[1][2][3] We will delve into two widely accepted and complementary cell proliferation assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies cellular protein content. Beyond mere procedural instructions, this document elucidates the scientific rationale behind key experimental choices and offers a framework for interpreting the data. A hypothetical mechanism of action is proposed to provide a scientific context for the experimental design, centering on the well-established role of pyrimidine analogues in interfering with cellular signaling pathways crucial for cancer cell proliferation.[4]
Introduction: The Promise of Pyrimidine Derivatives in Oncology
The pyrimidine nucleus is a cornerstone of life, forming the structural basis of nucleobases in DNA and RNA.[3] This fundamental biological role has made pyrimidine and its derivatives a fertile ground for the development of therapeutic agents, particularly in oncology.[1][3] Many pyrimidine analogues exert their anticancer effects by acting as antimetabolites, interfering with nucleic acid synthesis and thereby halting the rapid proliferation characteristic of cancer cells.[5] Others function by inhibiting key enzymes, such as protein kinases, which are often dysregulated in cancer and drive malignant growth.[4]
This compound is a novel compound belonging to this promising class of molecules. Its structural features suggest a potential for interaction with biological targets crucial for cancer cell survival and proliferation. To ascertain its therapeutic potential, a rigorous and systematic evaluation of its effect on cancer cell proliferation is the essential first step. This guide provides the tools to perform this initial, yet critical, assessment.
Foundational Proliferation Assays: A Two-Pronged Approach
To ensure the reliability of our findings, we advocate for a dual-assay approach to measure the anti-proliferative effects of this compound. The use of two assays with distinct endpoints provides a more comprehensive and validated assessment of the compound's activity.
The MTT Assay: A Measure of Metabolic Vigor
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of a cell population's metabolic activity, which in turn is a proxy for cell viability and proliferation.[6][7] The core principle of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases in metabolically active, viable cells. The resulting formazan crystals are then solubilized, and the intensity of the purple color is quantified using a spectrophotometer. A decrease in color intensity in treated cells compared to untreated controls indicates a reduction in metabolic activity, and thus, a potential cytotoxic or cytostatic effect of the compound.[7]
The Sulforhodamine B (SRB) Assay: A Quantification of Cellular Biomass
The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by quantifying the total cellular protein content.[8][9] SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[8][10] The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of cells in the well.[8] This assay is less susceptible to interference from compounds that may affect cellular metabolism without directly causing cell death.
Hypothetical Mechanism of Action: Targeting Kinase Signaling
While the precise mechanism of this compound is yet to be elucidated, many pyrimidine derivatives have been shown to exert their anticancer effects by inhibiting protein kinases.[4] Kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival. In many cancers, these signaling pathways are constitutively active, leading to uncontrolled cell division. We hypothesize that this compound may act as a kinase inhibitor, thereby blocking these aberrant signaling cascades and inducing cell cycle arrest or apoptosis.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Experimental Workflow: A Step-by-Step Overview
The overall workflow for assessing the anti-proliferative activity of a novel compound is a multi-step process that requires careful planning and execution. The following diagram outlines the key stages of this process.
Caption: General experimental workflow for in vitro anticancer proliferation assays.
Detailed Experimental Protocols
Protocol for the MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Determine the optimal seeding density for each cell line to ensure that the cells are still proliferating at the end of the incubation period. This typically ranges from 1,000 to 100,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the compound-containing medium to the respective wells. Include wells with a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, carefully aspirate the medium containing the compound.
-
Add 50 µL of serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 incubator, protected from light.[6] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol for the SRB Assay
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution (10 mM, pH 10.5)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the desired incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well to fix the cells.
-
Incubate the plates at 4°C for at least 1 hour.[8]
-
-
Staining:
-
Remove the TCA solution and wash the plates five times with slow-running tap water. Remove excess water by gently tapping the plate on a paper towel.[9]
-
Allow the plates to air-dry completely at room temperature.
-
Add 50 µL of 0.4% (w/v) SRB solution to each well.[8]
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 200 µL of 1% acetic acid to remove any unbound SRB dye.[10]
-
Allow the plates to air-dry completely.
-
-
Solubilization and Absorbance Measurement:
Data Presentation and Interpretation
The results of the proliferation assays should be presented in a clear and concise manner to facilitate interpretation.
Data Analysis
-
Corrected Absorbance: Subtract the mean absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Percentage of Cell Viability: Calculate the percentage of cell viability for each concentration of the compound using the following formula:
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Untreated Control Wells) x 100
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that inhibits cell proliferation by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Tabular Representation of Data
| Concentration of this compound (µM) | Mean Absorbance (570 nm) - MTT Assay | % Cell Viability - MTT Assay | Mean Absorbance (540 nm) - SRB Assay | % Cell Viability - SRB Assay |
| 0 (Untreated Control) | 100 | 100 | ||
| 0 (Vehicle Control) | ||||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| Concentration 4 | ||||
| Concentration 5 | ||||
| Concentration 6 |
| Cell Line | Assay | IC50 (µM) |
| Cell Line A | MTT | |
| Cell Line A | SRB | |
| Cell Line B | MTT | |
| Cell Line B | SRB |
Conclusion and Future Directions
This application note provides a robust framework for the initial in vitro evaluation of the anticancer potential of this compound. By employing both the MTT and SRB assays, researchers can obtain reliable and reproducible data on the compound's anti-proliferative effects across a panel of cancer cell lines. A significant reduction in cell viability and a low IC50 value would warrant further investigation into the compound's mechanism of action, including studies on cell cycle arrest, apoptosis induction, and target identification. The hypothetical mechanism of kinase inhibition presented here can serve as a starting point for these more in-depth mechanistic studies. Ultimately, the systematic application of these protocols will be instrumental in determining whether this novel pyrimidine derivative holds promise as a future anticancer therapeutic.
References
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research. Retrieved January 19, 2026, from [Link]
-
Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). Bio-protocol. Retrieved January 19, 2026, from [Link]
-
Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review N N. (2019). The Pharma Innovation Journal. Retrieved January 19, 2026, from [Link]
-
A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org. Retrieved January 19, 2026, from [Link]
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 19, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. Retrieved January 19, 2026, from [Link]
-
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Future Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub. Retrieved January 19, 2026, from [Link]
-
CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences. Retrieved January 19, 2026, from [Link]
-
Mechanism of action of Antimetabolite Anticancer drugs How they work. (2025). YouTube. Retrieved January 19, 2026, from [Link]
-
Mechanism of action of pyrimidine analogues. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. sciensage.info [sciensage.info]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. atcc.org [atcc.org]
- 7. broadpharm.com [broadpharm.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. clyte.tech [clyte.tech]
- 12. canvaxbiotech.com [canvaxbiotech.com]
Application Notes & Protocols: Strategic Use of the 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol Scaffold in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery
Authored by: Senior Application Scientist
Introduction: The Pyrimidine Scaffold and the Imperative of SAR
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and biologically active molecules.[1][2][3] Its fundamental role is highlighted by its presence in the nucleobases of DNA and RNA.[4][5] This heterocyclic system's unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, allow it to effectively interact with a wide range of biological targets.[1][2] Consequently, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[6][7][8]
The development of novel therapeutics from a promising lead compound is rarely a matter of chance; it is a systematic process of iterative design, synthesis, and biological evaluation known as a Structure-Activity Relationship (SAR) study. The core principle of SAR is that the biological activity of a compound is directly related to its chemical structure, and that modifying this structure in a controlled manner can lead to optimized potency, selectivity, and pharmacokinetic properties.[4][6]
This guide focuses on a specific and promising lead scaffold: 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol . We will dissect this molecule to devise a comprehensive SAR strategy, provide detailed, field-proven protocols for the synthesis of analogs, and outline a robust biological screening cascade tailored for identifying novel kinase inhibitors—a class of drugs where pyrimidine cores are particularly successful.[3][9]
SAR Strategy: Deconstructing the Lead Scaffold
The lead compound, this compound, offers multiple strategic points for chemical modification. A successful SAR campaign will systematically probe the chemical space around this core to understand the contribution of each substituent to the target biological activity.
Caption: Iterative workflow for a typical SAR study.
Synthetic Chemistry Protocols
The synthesis of analogs can be approached via a convergent strategy, starting from a common intermediate. A plausible route involves the cyclocondensation of an appropriate amidine with a β-ketoester derivative, followed by bromination and functionalization. The following protocol is a representative example for the synthesis of an analog where the N-methyl group is replaced with an N-ethyl group.
Protocol 1: Synthesis of 5-Bromo-2-methyl-6-(ethylamino)-4-pyrimidinol
Objective: To synthesize an analog of the lead compound to probe the steric tolerance at the C6-amino position.
Materials:
-
Ethyl acetoacetate
-
Acetamidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
N-Bromosuccinimide (NBS)
-
Acetic Acid
-
Ethylamine (70% in water)
-
Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of 2-Methyl-4,6-pyrimidinediol
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under a nitrogen atmosphere.
-
Add acetamidine hydrochloride (1.0 eq) to the solution and stir for 30 minutes at room temperature.
-
Add ethyl acetoacetate (1.0 eq) dropwise to the mixture.
-
Heat the reaction to reflux (approx. 78°C) and maintain for 6-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature, then acidify carefully with concentrated HCl to pH ~6.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water and ethanol, and dry under vacuum to yield the intermediate.
-
-
Step 2: Synthesis of 6-Chloro-2-methyl-4-pyrimidinol
-
Self-Validating Causality: To enable selective substitution at the C6 position, the hydroxyl group must be converted to a better leaving group, such as chloride.
-
Suspend the product from Step 1 in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 105°C) for 3-4 hours. The mixture should become a clear solution.
-
Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.
-
Adjust the pH to neutral with a saturated sodium bicarbonate solution.
-
Extract the product with DCM or EtOAc (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
-
Step 3: Synthesis of 6-(Ethylamino)-2-methyl-4-pyrimidinol
-
Dissolve the chlorinated intermediate from Step 2 in ethanol in a sealed pressure vessel.
-
Add ethylamine solution (2-3 eq).
-
Heat the reaction to 80-100°C for 12-16 hours.
-
Cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography (DCM/Methanol gradient) to obtain the desired product.
-
-
Step 4: Bromination to yield 5-Bromo-6-(ethylamino)-2-methyl-4-pyrimidinol
-
Self-Validating Causality: NBS is a regioselective brominating agent for electron-rich aromatic and heterocyclic systems. The pyrimidine core is activated towards electrophilic substitution at C5.
-
Dissolve the product from Step 3 in glacial acetic acid.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature.
-
Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into cold water. Collect the precipitate by filtration, wash thoroughly with water to remove acetic acid, and dry under high vacuum.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Biological Evaluation: A Tiered Screening Approach
Once a library of analogs is synthesized, a tiered screening approach is employed to efficiently identify promising compounds. This typically starts with a high-throughput biochemical assay against the purified target protein, followed by a more physiologically relevant cell-based assay for the most potent hits.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized pyrimidine derivatives against a target protein kinase. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction. [10] Materials:
-
Recombinant purified target kinase (e.g., EGFR, SRC, CDK2)
-
Kinase-specific peptide substrate
-
ATP (at a concentration near the Kₘ for the kinase)
-
Kinase Assay Buffer (specific to the kinase)
-
Synthesized compounds dissolved in 100% DMSO (10 mM stock)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Perform serial dilutions of the 10 mM compound stocks in DMSO to create a concentration-response curve (e.g., 10 points, 3-fold dilutions). A typical starting concentration in the assay might be 10 µM.
-
Trustworthiness Control: Include a known potent inhibitor of the target kinase as a positive control and DMSO alone as a negative (100% activity) control.
-
-
Kinase Reaction Setup:
-
In each well of the 384-well plate, add the following:
-
Kinase assay buffer.
-
Test compound dilution or control.
-
Recombinant kinase enzyme.
-
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiate and Run Reaction:
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the plate at 30°C or 37°C for 60 minutes. The time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract background luminescence (wells with no kinase).
-
Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)), where Signal_Max is DMSO control and Signal_Min is a high concentration of the positive control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Protocol 3: Cell-Based Proliferation/Viability Assay (MTT or CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of the most potent compounds from the biochemical assay on a relevant cancer cell line. [11][12] Materials:
-
Cancer cell line whose growth is dependent on the target kinase (e.g., A549, HCT116).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
96-well clear or opaque cell culture plates.
-
Microplate reader (absorbance at 570 nm for MTT; luminescence for CellTiter-Glo®).
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the active compounds in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds or controls (DMSO vehicle).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement (CellTiter-Glo® example):
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control cells (100% viability).
-
Plot the percentage of cell viability versus the logarithm of compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value using non-linear regression.
-
Caption: Inhibition of a receptor tyrosine kinase signaling cascade.
Data Interpretation: Building the SAR Narrative
Systematic data organization is critical for elucidating the SAR. A summary table allows for easy comparison of structural modifications with their impact on biochemical potency and cellular activity.
| Compound ID | R1 (C5) | R2 (C2) | R3 (C6-NH) | Kinase IC₅₀ (nM) [13] | Cell Viability GI₅₀ (µM) [11] |
| Lead | Br | CH₃ | NHCH₃ | 50 | 1.2 |
| ANA-01 | Cl | CH₃ | NHCH₃ | 75 | 2.5 |
| ANA-02 | Phenyl | CH₃ | NHCH₃ | >10,000 | >50 |
| ANA-03 | Br | H | NHCH₃ | 250 | 8.0 |
| ANA-04 | Br | CH₃ | NH-Ethyl | 35 | 0.9 |
| ANA-05 | Br | CH₃ | NH-iPropyl | 150 | 4.5 |
| ANA-06 | Br | CH₃ | Morpholino | 800 | 22.0 |
Interpreting the Hypothetical Data:
-
C5 Position: Replacing bromine with the smaller chlorine (ANA-01) is tolerated but slightly reduces potency. However, adding a bulky phenyl group (ANA-02) completely abolishes activity, suggesting a sterically constrained pocket that prefers a small, electron-withdrawing group.
-
C2 Position: Removing the methyl group (ANA-03) leads to a 5-fold loss in potency, indicating it likely makes a favorable hydrophobic contact.
-
C6 Position: Extending the N-alkyl chain to ethyl (ANA-04) slightly improves both biochemical and cellular potency. However, adding a bulkier isopropyl group (ANA-05) or a rigid morpholine ring (ANA-06) is detrimental, suggesting a narrow channel for this substituent. The N-H hydrogen bond is likely critical.
This iterative process of analysis feeds back into the design of the next generation of compounds, guiding the project toward a candidate with an optimal combination of potency, selectivity, and cellular activity.
References
-
Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link] [4][5][6][7]2. Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link] [8]3. Martens, S. lab. (2023). In vitro kinase assay. protocols.io. [Link] [14]4. BioSolveIT. (n.d.). Scaffold Hopping. [Link] [15]5. Schneider, G. (2024). Scaffold hopping. Wiley Online Library. [Link] [16]6. Bajorath, J. (2021). Computational Scaffold Hopping: Cornerstone for the Future of Drug Design? Taylor & Francis Online. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. noblelifesci.com [noblelifesci.com]
- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. In vitro kinase assay [protocols.io]
- 15. biosolveit.de [biosolveit.de]
- 16. elearning.uniroma1.it [elearning.uniroma1.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Polysubstituted Pyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of polysubstituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing and functionalizing the pyrimidine scaffold. Pyrimidine derivatives are cornerstones of medicinal chemistry and materials science, yet their synthesis is often fraught with challenges related to regioselectivity, reaction conditions, and purification.[1][2][3]
This resource provides practical, in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the lab. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure you can overcome synthetic hurdles with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level challenges.
Q1: Why am I getting a mixture of regioisomers in my cyclocondensation reaction (e.g., Biginelli, Pinner)?
Answer: Poor regioselectivity in classical condensation reactions is a frequent issue stemming from the inherent reactivity of the building blocks.
-
Causality: In reactions involving unsymmetrical 1,3-dicarbonyl compounds and an N-C-N synthon (like urea or amidines), the initial condensation can occur at either carbonyl group.[4] The reaction pathway is often governed by a delicate balance between the kinetic and thermodynamic stability of the intermediates. For instance, in the Biginelli reaction, the mechanism involves an initial condensation between the aldehyde and urea, followed by the addition of the β-ketoester enolate.[5] Steric hindrance and the electronic nature of substituents on your starting materials can influence which intermediate is favored, leading to isomeric products.
-
Field Insight: While acid catalysis is standard, the choice of catalyst can dramatically sway the outcome.[4][6] Experimenting with different Lewis acids (e.g., Yb(OTf)₃, InCl₃) or Brønsted acids can alter the reaction mechanism's transition states, favoring one regioisomer over another.[5] In some cases, solvent-free conditions or microwave irradiation can also enhance selectivity and yield.[5][7]
Q2: I'm struggling with low yields in my Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) on a pyrimidine core. What are the key parameters to optimize?
Answer: Low yields in cross-coupling reactions on the electron-deficient pyrimidine ring are typically due to catalyst deactivation, poor substrate reactivity (especially with chlorides), or competing side reactions.[8][9]
-
Causality: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition. Furthermore, the electron-deficient nature of the ring can make the oxidative addition step, particularly with chloropyrimidines, kinetically challenging.[9]
-
Expert Recommendation: The choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition and subsequent reductive elimination steps.[10][11] Additionally, the base and solvent system must be carefully chosen. Stronger bases like K₃PO₄ are often more effective than K₂CO₃, and anhydrous polar aprotic solvents like dioxane or toluene are standard.[8][12] Screening a panel of catalysts, ligands, bases, and solvents is the most effective approach to overcoming low yields.[12]
Q3: How can I selectively functionalize one position of a di- or tri-halopyrimidine?
Answer: Achieving regioselectivity with polyhalogenated pyrimidines is a significant challenge, but it can be controlled by exploiting the differential reactivity of the halogenated positions.[13][14]
-
Causality & General Rule: For 2,4-dihalopyrimidines, the C4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) and most palladium-catalyzed cross-coupling reactions.[10][13][15] This is because the negative charge in the Meisenheimer intermediate is better stabilized by the adjacent nitrogen atom at position 1.[13]
-
Strategic Inversion of Selectivity: While the C4-selectivity is the conventional outcome, recent advances have shown that C2-selectivity can be achieved.[15] For example, specific palladium precatalysts supported by bulky N-heterocyclic carbene ligands have been reported to uniquely favor C2-selective C-S cross-coupling.[10][15] This allows for a reversal of the typical synthetic sequence, which can be a powerful tool in library synthesis.[15] For other transformations, directing groups or carefully controlled reaction conditions (e.g., low temperatures) may be required to favor the less reactive C2 position.
Q4: My final pyrimidine product is highly polar and difficult to purify. What are some effective purification strategies?
Answer: Purifying polar, nitrogen-containing heterocycles is a common bottleneck. The basicity of the pyrimidine nitrogen atoms leads to strong interactions with silica gel, causing streaking and poor separation.
-
Expert Recommendation:
-
Modified Chromatography: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing tailing.
-
Reverse-Phase Chromatography: If the compound is sufficiently soluble, reverse-phase (C18) chromatography is an excellent alternative as it separates based on hydrophobicity rather than polarity.
-
Acid/Base Extraction: If your compound has a basic nitrogen, you can often perform an acid wash (e.g., with 1M HCl) to pull your product into the aqueous layer, leaving non-basic impurities behind. Subsequently, basifying the aqueous layer and extracting with an organic solvent can significantly purify your compound.
-
Crystallization: Do not underestimate the power of crystallization. Screening various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) can often yield highly pure material, bypassing chromatography altogether.
-
Part 2: Troubleshooting Guides
This section provides a deeper dive into specific experimental problems.
Guide 1: Cyclocondensation Reactions (e.g., Biginelli)
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The acid catalyst (Brønsted or Lewis) is degraded or insufficient.[6]2. Suboptimal Conditions: Reaction temperature is too low, or the reaction time is too short.[6]3. Poor Reagent Purity: Impurities in the aldehyde, β-ketoester, or urea are inhibiting the reaction.[6] | 1. Screen Catalysts: Test a panel of Lewis acids (e.g., FeCl₃, Yb(OTf)₃) or Brønsted acids (e.g., p-TsOH). Ensure the catalyst is fresh and anhydrous.[6]2. Optimize Conditions: Monitor the reaction by TLC to find the optimal time. Consider a moderate increase in temperature or switching to microwave heating.[6][7]3. Purify Reagents: Use freshly distilled aldehydes and high-purity β-ketoesters and urea. |
| Significant Byproduct Formation | 1. Self-Condensation: The aldehyde may undergo self-condensation under acidic conditions.[6]2. Hantzsch Dihydropyridine Formation: Two equivalents of the β-ketoester can react with the aldehyde to form a common byproduct.[6]3. Urea Decomposition: High temperatures can cause urea to decompose.[6] | 1. Controlled Addition: Add the aldehyde slowly to the reaction mixture to maintain a low concentration.[6]2. Stoichiometry Control: Using a slight excess of urea can sometimes suppress the Hantzsch pathway.[6]3. Milder Conditions: Use a milder catalyst or lower the reaction temperature to prevent reagent degradation. |
Guide 2: Palladium-Catalyzed Cross-Coupling on Halopyrimidines
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Sluggish or Incomplete Reaction | 1. Catalyst Inhibition/Deactivation: The pyrimidine nitrogens are coordinating to the Pd center.[8]2. Inefficient Oxidative Addition: Particularly with less reactive chloropyrimidines.[9][12]3. Poor Solvent/Base Combination: The chosen base may not be strong enough, or the solvent may not be optimal for the catalytic cycle. | 1. Ligand Choice is Key: Switch to electron-rich, bulky ligands like SPhos, XPhos, or an appropriate NHC ligand to promote the catalytic cycle and shield the metal center.[11]2. Activate the Substrate: If using a chloride, consider switching to the corresponding bromide or iodide, which are more reactive.[9]3. Systematic Screening: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous solvents (e.g., Dioxane, Toluene, DMF). Ensure all reagents and solvents are rigorously degassed. |
| Protodehalogenation (Loss of Halogen) | 1. Hydrolysis of Boronic Acid: The boronic acid is degrading before transmetalation can occur, leading to a proton replacing the halogen.[12]2. Competing Reduction Pathway: The catalyst may be promoting a reductive pathway, especially at high temperatures. | 1. Use Fresh Reagents: Use high-purity, freshly opened boronic acid. Consider using boronate esters (e.g., pinacol esters), which are more stable.2. Optimize Temperature: Run the reaction at the lowest effective temperature. Monitor by TLC or LCMS to avoid prolonged heating after the reaction is complete. |
| Poor Regioselectivity (on Dihalopyrimidines) | 1. Default Reactivity: The reaction is following the conventional C4-selective pathway.[13]2. Over-reaction: The initial product is reacting a second time to give di-substituted byproducts.[9] | 1. Invert Selectivity: To target C2, investigate specialized catalyst systems known to override the intrinsic selectivity, such as bulky NHC-Pd catalysts for C-S coupling.[10][15]2. Control Stoichiometry: Use only 1.0 equivalent of the coupling partner to favor monosubstitution. If disubstitution is still an issue, consider running the reaction at a lower temperature or for a shorter time. |
Part 3: Methodologies & Visualizations
Protocol 1: Regioselective Suzuki-Miyaura Coupling on 2,4-Dichloropyrimidine (C4-Selective)
This protocol describes a standard C4-selective Suzuki coupling, a foundational reaction for many synthetic routes.
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2,4-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst and ligand, for example, Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LCMS, checking for the consumption of the starting material.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue by column chromatography on silica gel.
Self-Validation: A successful reaction will show a new, less polar spot on TLC compared to the starting 2,4-dichloropyrimidine. ¹H NMR will confirm the introduction of the aryl group and the loss of one pyrimidine C-H signal (if applicable), with characteristic shifts indicating substitution at the C4 position.
Data Presentation: Catalyst & Ligand Selection for Suzuki Coupling
The choice of catalyst and ligand is paramount for successfully coupling with less reactive chloropyrimidines.[12]
| Catalyst / Precatalyst | Ligand | Typical Substrate | Base | Solvent | Key Feature |
| Pd(PPh₃)₄ | PPh₃ | Bromo/Iodopyrimidines | Na₂CO₃ | Dioxane/H₂O | "Classical" conditions; often sluggish with chlorides.[8] |
| Pd₂(dba)₃ | SPhos / XPhos | Chloropyrimidines | K₃PO₄ | Toluene / Dioxane | Buchwald ligands; excellent for challenging, electron-rich or -deficient aryl chlorides.[11] |
| Pd(OAc)₂ | RuPhos | Chloropyrimidines | Cs₂CO₃ | t-BuOH | Effective for a broad range of substrates. |
| PEPPSI™-IPr | IPr (NHC) | Chloropyrimidines | K₂CO₃ | THF | N-Heterocyclic Carbene (NHC) catalyst; highly active and thermally stable. |
Visualizations: Workflows and Logic Diagrams
Diagrams created using DOT language to illustrate key decision-making processes.
Caption: Troubleshooting decision tree for a low-yielding Biginelli reaction.
Sources
- 1. growingscience.com [growingscience.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol
Welcome to the dedicated technical support center for the synthesis of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic success. Our focus is on practical, field-tested insights to help you navigate the common challenges and optimize the yield and purity of your target compound.
I. Synthesis Overview & Core Principles
The synthesis of this compound typically involves a two-stage process: first, the synthesis of the pyrimidinol core, followed by its regioselective bromination. Understanding the underlying chemistry of each step is crucial for effective troubleshooting.
Stage 1: Synthesis of 2-Methyl-6-(methylamino)-4-pyrimidinol
The pyrimidine ring is a foundational structure in many biologically active molecules. Its synthesis is often achieved through the condensation of a guanidine derivative with a 1,3-dicarbonyl compound. For our target precursor, 2-methyl-6-(methylamino)-4-pyrimidinol, a reliable method involves the reaction of N-methylguanidine with a suitable 1,3-dicarbonyl compound like diethyl malonate in the presence of a strong base.
Stage 2: Electrophilic Bromination
The introduction of a bromine atom at the C-5 position of the pyrimidine ring is an electrophilic aromatic substitution. The electron-donating groups (the hydroxyl and methylamino groups) on the pyrimidine ring activate it towards electrophilic attack, directing the substitution to the C-5 position. Common brominating agents for this transformation include molecular bromine (Br₂) in a suitable solvent like glacial acetic acid, or N-bromosuccinimide (NBS).
II. Detailed Experimental Protocols
These protocols are provided as a robust starting point. Optimization may be necessary based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 2-Methyl-6-(methylamino)-4-pyrimidinol (Starting Material)
This procedure is adapted from established methods for the synthesis of similar pyrimidine derivatives[1].
Materials:
-
N-Methylguanidine hydrochloride
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Concentrated hydrochloric acid
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add N-methylguanidine hydrochloride (1.0 equivalent) followed by the dropwise addition of diethyl malonate (1.05 equivalents).
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the resulting solid residue in a minimum amount of cold deionized water. Slowly add concentrated hydrochloric acid dropwise with stirring to neutralize the solution and then acidify to a pH of approximately 6-7.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 2-Methyl-6-(methylamino)-4-pyrimidinol.
Protocol 2: Synthesis of this compound
This protocol is based on the general procedure for the bromination of analogous pyrimidinone derivatives[2].
Materials:
-
2-Methyl-6-(methylamino)-4-pyrimidinol
-
Glacial acetic acid
-
Bromine (Br₂)
-
10% aqueous sodium thiosulfate solution
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask, suspend 2-Methyl-6-(methylamino)-4-pyrimidinol (1.0 equivalent) in glacial acetic acid.
-
Bromination: To this suspension, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise at room temperature with vigorous stirring. The characteristic reddish-brown color of bromine should dissipate as the reaction proceeds.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Upon completion, quench any unreacted bromine by the dropwise addition of a 10% aqueous sodium thiosulfate solution until the reddish-brown color disappears[3][4].
-
Precipitation and Isolation: Pour the reaction mixture into a beaker of cold deionized water to precipitate the crude product. Collect the solid by vacuum filtration, wash thoroughly with deionized water to remove acetic acid and salts, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture).
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Q1: The yield of the starting material, 2-Methyl-6-(methylamino)-4-pyrimidinol, is low. What are the potential causes and how can I improve it?
A1: Low yields in the pyrimidine synthesis can often be attributed to several factors:
-
Incomplete reaction: The condensation reaction may not have gone to completion. Ensure you are using a sufficiently strong base (freshly prepared sodium ethoxide is recommended) and an adequate reflux time. Monitor the reaction by TLC until the starting materials are consumed.
-
Side reactions: N-methylguanidine can be prone to decomposition or self-condensation under harsh basic conditions. Ensure the temperature is controlled during the addition of reagents and reflux.
-
Product loss during work-up: The product has some solubility in water, especially if the pH is not optimal for precipitation. Adjust the pH carefully during the precipitation step to the isoelectric point of the molecule to minimize solubility. Ensure the washings with cold water are brief.
Q2: During the bromination step, the reaction stalls, and I observe unreacted starting material even after an extended period. What should I do?
A2: This issue can arise from several sources:
-
Inactive Brominating Agent: Bromine can degrade over time. Use a fresh bottle of bromine or titrate your existing stock to determine its purity. If using NBS, ensure it is of high purity.
-
Insufficient Activation of the Pyrimidine Ring: While the pyrimidine ring is activated, protonation of the ring nitrogens by the acidic solvent can reduce its nucleophilicity. If the reaction is sluggish, you can try a less acidic solvent system or consider using NBS in a solvent like N,N-dimethylformamide (DMF), which can facilitate the reaction.
-
Temperature: While the reaction is typically performed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to drive the reaction to completion. However, be cautious as higher temperatures can also promote side reactions.
Q3: I am observing a significant amount of a di-brominated byproduct. How can I minimize its formation?
A3: The formation of a di-brominated product is a common side reaction when the pyrimidine ring is highly activated[5]. To minimize this:
-
Stoichiometry of Bromine: Carefully control the stoichiometry of the brominating agent. Use no more than 1.1 equivalents of bromine. Adding the bromine solution dropwise and slowly allows for better control over the reaction.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0-5 °C) can increase the selectivity for mono-bromination.
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) is often a milder and more selective brominating agent than molecular bromine and can be a good alternative to reduce di-bromination[6].
Q4: After the work-up of the bromination reaction, my product is an off-white or yellowish solid. How can I improve its purity and color?
A4: The discoloration is likely due to residual bromine or minor impurities.
-
Thorough Quenching: Ensure all excess bromine has been quenched with sodium thiosulfate solution. The reaction mixture should be colorless before precipitation.
-
Recrystallization: This is the most effective method for purification. Experiment with different solvent systems to find the optimal one for your product. Common choices include ethanol, methanol, or mixtures of these with water. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures[7][8].
-
Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be sure to hot-filter the solution to remove the carbon before allowing it to cool and crystallize.
Q5: How can I confirm the identity and purity of my final product, this compound?
A5: A combination of spectroscopic methods is essential for unambiguous characterization:
-
¹H NMR Spectroscopy: This will confirm the presence of the methyl and methylamino protons and the absence of the C-5 proton of the starting material. The chemical shifts and coupling constants will be characteristic of the final product.
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, and the isotopic pattern of the molecular ion peak will clearly show the presence of one bromine atom (characteristic M and M+2 peaks of approximately 1:1 intensity).
-
¹³C NMR Spectroscopy: This will show the expected number of carbon signals and their chemical shifts, which will be different from the starting material due to the effect of the bromine substituent.
-
Infrared (IR) Spectroscopy: This can be used to identify the characteristic functional groups present in the molecule, such as N-H and C=O stretches.
IV. Visualizing the Synthetic Pathway & Troubleshooting Logic
To aid in understanding the process, the following diagrams illustrate the synthetic workflow and a troubleshooting decision tree.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
V. Quantitative Data Summary
| Parameter | Stage 1: Pyrimidinol Synthesis | Stage 2: Bromination |
| Key Reagents | N-Methylguanidine, Diethyl malonate | 2-Methyl-6-(methylamino)-4-pyrimidinol, Bromine (or NBS) |
| Stoichiometry | Base: 1.1 eq, Dicarbonyl: 1.05 eq | Brominating Agent: 1.1 eq |
| Solvent | Absolute Ethanol | Glacial Acetic Acid (or DMF for NBS) |
| Temperature | Reflux | Room Temperature (can be adjusted from 0-50 °C) |
| Reaction Time | 4-6 hours | 1-2 hours |
| Work-up | Acidification to pH ~6-7 | Quenching with 10% Na₂S₂O₃, Precipitation in water |
| Purification | Filtration and washing | Recrystallization (e.g., Ethanol/Water) |
VI. References
-
Verma, A., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(19), 6143-6148. [Link]
-
Google Patents. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds. CN110642788A.
-
Kavitha, S., et al. (2010). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1629. [Link]
-
Alli, A. M., & El-Gohary, N. S. (2017). Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review. Environmental Science and Pollution Research, 24(29), 22937-22955. [Link]
-
PubChem. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. National Center for Biotechnology Information. [Link]
-
precisionFDA. 2-AMINO-6-(METHYLAMINO)-5-NITROSO-4-PYRIMIDINOL. U.S. Food and Drug Administration. [Link]
-
Reddy, B. V. S., et al. (2009). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules, 14(10), 3951-3957. [Link]
-
Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(12), 1018-1025. [Link]
-
ResearchGate. (2015). Bromination of Pyrimidines: A Simple Inexpensive Method. [Link]
-
HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
-
Google Patents. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. US6365740B1.
-
Organic Chemistry Portal. (2015). N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles. [Link]
-
ResearchGate. (2018). Effects of bromide on the formation and transformation of disinfection by-products during chlorination and chloramination. [Link]
-
ChemSynthesis. 5-bromo-6-(ethoxymethyl)-2-methyl-4-pyrimidinol. [Link]
-
ResearchGate. (2018). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. [Link]
-
ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (2001). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. [Link]
-
PubMed Central. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. [Link]
-
Current Medicinal Chemistry. (2020). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. [Link]
Sources
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- 2. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles [organic-chemistry.org]
Side-product formation in pyrimidine synthesis and mitigation strategies
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into overcoming the common challenges associated with pyrimidine synthesis, particularly the formation of unwanted side-products. This resource is structured to offer not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research and development efforts.
Frequently Asked Questions (FAQs)
Here, we address some of the broader questions you might have about pyrimidine synthesis.
Q1: What are the most common side-products in the Biginelli reaction?
The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea, is a cornerstone of dihydropyrimidinone (DHPM) synthesis.[1][2][3][4][5] However, its efficiency can be compromised by the formation of several side-products:
-
Knoevenagel Condensation Product: This is a frequent byproduct arising from the reaction between the aldehyde and the β-ketoester.[1][6]
-
Aldol Condensation Products: Self-condensation of the aldehyde or the β-ketoester can occur, especially when using aliphatic aldehydes or enolizable ketones.[1]
-
Hantzsch-type 1,4-dihydropyridines (DHPs): These fluorescent byproducts can form when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be generated from the decomposition of urea at elevated temperatures.[7]
-
Unreacted Intermediates: The reaction proceeds through several intermediate steps. Incomplete reactions can lead to the presence of these intermediates in your final product mixture.[1]
-
N-Acylurea Byproducts: These can be difficult to purify from the desired product.[7]
Q2: How does the choice of catalyst influence side-product formation in the Biginelli reaction?
The catalyst is a critical factor in directing the reaction towards the desired DHPM product and minimizing side reactions.[8][9][10]
-
Brønsted vs. Lewis Acids: While classical methods often employ strong Brønsted acids like HCl, these can sometimes promote side reactions.[8] Modern approaches frequently utilize Lewis acids such as Yb(OTf)₃, InCl₃, FeCl₃, and ZnCl₂, which can offer superior yields and selectivity by activating the N-acyliminium ion intermediate, thus favoring the Biginelli pathway over competing reactions like the Knoevenagel condensation.[6][8]
-
Catalyst Activity: An inactive or insufficient amount of catalyst can lead to low conversion rates and a higher proportion of unreacted starting materials.[7][8] It is often beneficial to screen various catalysts and optimize their loading for your specific substrates.[8]
Q3: What are the key parameters to control in a Pinner pyrimidine synthesis to avoid side reactions?
The Pinner synthesis, which involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imidate, followed by condensation with a 1,3-dicarbonyl compound, requires careful control of reaction conditions to minimize side-product formation.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. The presence of water can lead to the hydrolysis of the imidate salt (Pinner salt) intermediate, forming esters as byproducts instead of the desired pyrimidine.[6]
-
Temperature Control: Pinner salts can be thermally unstable. It is often necessary to maintain low temperatures to prevent their decomposition or rearrangement into N-alkyl amides.[6]
-
Purity of Reagents: The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions.[6]
Q4: Can aliphatic aldehydes be used in the Biginelli reaction, and what are the challenges?
Yes, aliphatic aldehydes can be used, but they often result in lower yields compared to their aromatic counterparts.[6] This is because aliphatic aldehydes are more susceptible to self-condensation and other side reactions.[6] To improve yields with aliphatic aldehydes, a strategy known as the "Atwal modification," which involves pre-forming the enone intermediate, can be effective.[6]
Troubleshooting Guide: The Biginelli Reaction
This section provides a problem-oriented approach to resolving specific issues you may encounter during your Biginelli reactions.
| Problem | Observable Symptom | Probable Cause(s) | Mitigation Strategies & Protocols |
| Low Yield of DHPM | Low isolated yield of the desired product; significant amount of starting material present in TLC/HPLC analysis. | 1. Inactive or Insufficient Catalyst: The catalyst may be deactivated or used at a suboptimal concentration.[7][8]2. Suboptimal Reaction Temperature: The reaction may not have reached the necessary activation energy.[7][8]3. Short Reaction Time: The reaction may not have proceeded to completion.[7]4. Impure Reactants: Impurities in the starting materials can inhibit the reaction.[7] | 1. Catalyst Optimization: - Ensure your catalyst is active. If using a reusable catalyst, consider regeneration. - Increase the catalyst loading incrementally. - Screen different Lewis acids (e.g., Yb(OTf)₃, InCl₃) or Brønsted acids.2. Temperature & Time Adjustment: - Gradually increase the reaction temperature while monitoring the reaction progress by TLC. - Increase the reaction time and monitor until the starting materials are consumed.3. Purity of Starting Materials: - Purify the aldehyde, β-ketoester, and urea/thiourea before use. |
| Formation of Knoevenagel Product | A major byproduct is observed, often with a different Rf value than the DHPM on TLC. | The reaction conditions favor the condensation of the aldehyde and β-ketoester over the formation of the N-acyliminium ion intermediate.[1][6] | 1. Catalyst Selection: - Switch to a Lewis acid catalyst that preferentially activates the aldehyde for reaction with urea.2. Stoichiometry Adjustment: - Use a slight excess of urea (1.2-1.5 equivalents) to push the equilibrium towards the formation of the N-acyliminium ion.[6]3. Order of Addition: - Consider adding the β-ketoester last to the pre-formed mixture of aldehyde, urea, and catalyst. |
| Formation of Hantzsch DHP Byproduct | The crude product exhibits fluorescence. An unexpected peak is observed in HPLC analysis. | High reaction temperatures can cause the decomposition of urea to ammonia, which then participates in a competing Hantzsch-type dihydropyridine synthesis.[7] | 1. Temperature Control: - Lower the reaction temperature to minimize urea decomposition.2. Order of Addition: - Adding the urea last may help to reduce its decomposition.[7] |
| Incomplete Cyclization | An uncyclized intermediate is isolated or observed as a major component in the reaction mixture. | Insufficient activation of the ketone carbonyl for the final intramolecular nucleophilic attack by the terminal urea nitrogen.[6] | 1. Increase Catalyst Concentration/Strength: - A higher loading of the acid catalyst or switching to a stronger acid can facilitate the final cyclization and dehydration steps.[6]2. Increase Temperature: - Refluxing the reaction mixture in a suitable solvent like ethanol or THF can provide the necessary activation energy for ring closure.[6] |
Experimental Protocols
Protocol for Catalyst Screening in the Biginelli Reaction
This protocol provides a general framework for optimizing the catalyst for the synthesis of a dihydropyrimidinone (DHPM).
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.2 mmol)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
-
Various catalysts (e.g., HCl, Yb(OTf)₃, InCl₃, FeCl₃)
-
Reaction vials or round-bottom flasks
-
Stirring plate and stir bars
-
TLC plates and developing chamber
-
Appropriate work-up and purification supplies
Procedure:
-
To a series of reaction vials, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.2 mmol).
-
To each vial, add a different catalyst at a specific loading (e.g., 10 mol%).
-
Add the chosen solvent (e.g., 5 mL of ethanol) to each vial, or proceed under solvent-free conditions.
-
Stir the reaction mixtures at a set temperature (e.g., reflux) for a predetermined time (e.g., 4 hours).
-
Monitor the progress of each reaction by TLC, comparing the formation of the desired product and the consumption of starting materials.
-
Upon completion, perform an appropriate work-up for each reaction. This may involve cooling the mixture, adding water, and extracting the product with an organic solvent.
-
Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the conversion and the relative amounts of product and side-products.
-
Based on the results, select the optimal catalyst and conditions for a larger-scale reaction.
Visualizing Reaction Mechanisms and Troubleshooting
To further aid in your understanding, the following diagrams illustrate key concepts in pyrimidine synthesis.
Caption: The accepted mechanism of the Biginelli reaction.
Caption: A general troubleshooting workflow for pyrimidine synthesis.
References
- Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- BenchChem. (2025). Side-product formation in pyrimidine ring synthesis and mitigation.
- Chandravarkar, A., Aneeja, T., & Anilkumar, G. (2023). Advances in Biginelli reaction: A comprehensive review. Semantic Scholar.
-
Anjaneyulu, B., & Dharma Rao, G. B. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. ResearchGate. Available at: [Link]
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). PubMed Central.
- BIGINELLI REACTION. (n.d.). SlideShare.
- Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). International Journal of Pharmaceutical Sciences.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
-
Biginelli reaction. (n.d.). Wikipedia. Available at: [Link]
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Three generally accepted mechanisms for the Biginelli reaction. (n.d.). ResearchGate. Available at: [Link]
-
The effect of various amounts of the catalyst for Biginelli reaction. (n.d.). ResearchGate. Available at: [Link]
-
Catalysts and conditions for Biginelli reaction. (n.d.). ResearchGate. Available at: [Link]
-
The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. (2013). ResearchGate. Available at: [Link]
-
Biginelli Reaction Catalyzed by Copper Nanoparticles. (2012). PubMed Central. Available at: [Link]
-
The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. (n.d.). ResearchGate. Available at: [Link]
- Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign.
-
The Biginelli Reaction. (n.d.). Journal of Chemical Education. Available at: [Link]
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- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Bromination of Pyrimidines
Welcome to the Technical Support Center for the bromination of pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing a bromine atom onto the pyrimidine scaffold. Brominated pyrimidines are pivotal intermediates in the synthesis of a vast array of biologically active molecules. However, the electron-deficient nature of the pyrimidine ring presents unique challenges for electrophilic substitution.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying chemical principles governing these reactions, enabling you to rationally optimize your reaction conditions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems encountered during the bromination of pyrimidines, offering probable causes and actionable solutions based on established literature and field experience.
Issue 1: Low or No Conversion of the Starting Material
You've set up your reaction, but TLC or LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction times.
Possible Cause 1: Insufficiently Activated Pyrimidine Ring.
The pyrimidine ring is electron-deficient, making it less susceptible to electrophilic attack compared to electron-rich aromatic systems.[1] The C-5 position is the most common site for electrophilic attack as it is the least electron-deficient.[1]
-
Solution:
-
Substrate Assessment: Evaluate the electronic nature of the substituents on your pyrimidine ring. Electron-donating groups (EDGs) such as amino, hydroxyl, or alkoxy groups will activate the ring and facilitate bromination.[1] If your substrate is highly electron-deficient, more forcing conditions or a different bromination strategy may be necessary.
-
Increase Reactivity: For substrates lacking activating groups, consider using the pyrimidine as a hydrogen halide salt (e.g., pyrimidine hydrochloride) with molecular bromine (Br₂), often at elevated temperatures in a high-boiling inert solvent like nitrobenzene or o-dichlorobenzene.[1][2] This classical method can be effective for less reactive substrates.
-
Possible Cause 2: Inactive or Inappropriate Brominating Agent.
The choice of brominating agent is critical and depends on the reactivity of your substrate.
-
Solution:
-
N-Bromosuccinimide (NBS): NBS is a versatile and commonly used reagent for brominating pyrimidines, especially those with some degree of activation.[1] However, NBS can decompose over time. Use freshly opened or recrystallized NBS for optimal results.[3][4] Impure NBS may appear yellow and can lead to inconsistent outcomes.[3]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBH): DBH is another effective brominating agent for pyrimidine nucleosides and can be used in aprotic solvents like CH₂Cl₂, CH₃CN, or DMF.[5]
-
Sodium Monobromoisocyanurate (SMBI): SMBI has been shown to be an efficient reagent for the bromination of pyrimidine nucleosides in aqueous acetonitrile.[6]
-
Molecular Bromine (Br₂): While effective, Br₂ is highly corrosive and toxic, often requiring harsh conditions.[1][6] It is typically reserved for less reactive substrates.
-
Possible Cause 3: Suboptimal Reaction Conditions (Solvent, Temperature).
The reaction environment plays a crucial role in the success of the bromination.
-
Solution:
-
Solvent Choice: For NBS brominations, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often effective.[1][6] For reactions with Br₂, inert aromatic solvents like nitrobenzene are suitable.[2]
-
Temperature Adjustment: Many NBS brominations can be performed at room temperature or even at 0 °C, especially for activated substrates.[1] For unactivated pyrimidines, heating may be necessary. For instance, direct bromination with Br₂ in nitrobenzene is typically conducted at 125–135°C.[1][2] Conversely, for highly reactive substrates, cooling the reaction can help control selectivity and prevent side reactions.
-
Troubleshooting Flowchart for Low Conversion
Caption: Decision tree for troubleshooting low conversion.
Issue 2: Poor Regioselectivity or Formation of Multiple Products
The reaction yields a mixture of isomers (e.g., bromination at different positions) or multiple brominated products (di-bromination).
Possible Cause 1: Competing Reaction Sites.
While C-5 is the most common site for electrophilic bromination, other positions can react, especially if they are activated by substituents. For example, in polymethylpyrimidines, the position of bromination can be highly selective depending on the substitution pattern.[7]
-
Solution:
-
Control Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Choice of Brominating Agent: Milder brominating agents like NBS are generally more selective than molecular bromine.
-
Protecting Groups: If a competing functional group (e.g., an amino or hydroxyl group) is present, consider using a protecting group strategy to block unwanted reactivity.
-
Possible Cause 2: Over-bromination.
The desired mono-brominated product is often more electron-rich than the starting material, making it susceptible to a second bromination, leading to di-brominated byproducts.
-
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is a good starting point.
-
Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the brominating agent in the reaction mixture, disfavoring the second bromination.
-
Monitor Progress: Closely monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent the formation of over-brominated products.
-
Issue 3: Reaction is Sluggish or Requires Lewis Acid Catalysis
For some substrates, particularly nucleoside derivatives, the reaction with agents like DBH may be slow.
Possible Cause: Insufficient Electrophilicity of the Brominating Agent.
The brominating agent may not be polarized enough to effectively attack the electron-deficient pyrimidine ring.
-
Solution:
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can significantly enhance the efficiency of bromination with DBH.[5] The Lewis acid coordinates to the carbonyl oxygen of DBH, increasing the electrophilicity of the bromine atom.
-
Protic Acid Catalysis: In some cases, protic acids like p-toluenesulfonic acid (TsOH) can also catalyze the bromination.[5] Studies on uracil derivatives have shown that acidic aqueous solutions can facilitate the formation of a 5-bromo-5,6-dihydro-6-hydroxyuracil intermediate, which then dehydrates to the 5-bromouracil product.[8]
-
| Catalyst Addition for DBH Bromination of a Uridine Derivative[5] | | :--- | :--- | :--- | :--- | :--- | | Entry | DBH (equiv.) | Catalyst (equiv.) | Time (h) | Yield (%) | | 1 | 1.1 | None | 28 | 95 | | 2 | 1.1 | TMSOTf (0.55) | 6 | 94 | | 3 | 1.1 | TMSOTf (0.55) at 40°C | 2 | 100 |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the electrophilic bromination of pyrimidines?
A1: The electrophilic bromination of pyrimidines is generally considered to proceed through a two-step addition-elimination mechanism.[9][10]
-
Electrophilic Attack: The electrophile (e.g., Br⁺ or a polarized bromine source) attacks the π-system of the pyrimidine ring, typically at the C-5 position, to form a positively charged carbocation intermediate known as an arenium ion or sigma complex.[9]
-
Deprotonation: A base in the reaction mixture removes a proton from the C-5 position, restoring the aromaticity of the ring and yielding the 5-bromopyrimidine product.[9]
For uracil and cytosine derivatives in aqueous media, the mechanism can involve the formation of a bromohydrin intermediate which subsequently undergoes elimination to form the final product.[8][11]
Mechanism of Electrophilic Bromination
Caption: Simplified mechanism of electrophilic bromination.
Q2: Why is N-Bromosuccinimide (NBS) a preferred reagent for many pyrimidine brominations?
A2: NBS is often preferred over molecular bromine (Br₂) for several reasons:
-
Safety and Handling: NBS is a crystalline solid that is easier and safer to handle than highly corrosive and volatile liquid bromine.[1]
-
Milder Conditions: Reactions with NBS can often be carried out under milder conditions (e.g., room temperature) and in less aggressive solvents, which is beneficial for sensitive substrates.[1][6]
-
Selectivity: NBS is generally a more selective brominating agent, which can help to avoid over-bromination and other side reactions.
-
Versatility: NBS can act as a source of bromine for both electrophilic and radical reactions, depending on the reaction conditions (e.g., presence of a radical initiator and light).[1][4][12]
Q3: How do I choose the right solvent for my bromination reaction?
A3: The choice of solvent depends on the brominating agent and the substrate.
-
For NBS/DBH: Polar aprotic solvents like acetonitrile (MeCN), DMF, and dichloromethane (CH₂Cl₂) are commonly used.[1][5] They are effective at dissolving the reagents and facilitating the polar transition state of the electrophilic attack.
-
For Br₂: For unactivated pyrimidines, high-boiling inert aromatic solvents like nitrobenzene or o-dichlorobenzene are often used to achieve the necessary high reaction temperatures (125-135°C).[1][2]
-
For Nucleosides: For bromination of nucleosides with reagents like SMBI, aqueous solvent mixtures such as H₂O:CH₃CN or H₂O:DMF can be effective.[6]
Q4: My reaction requires a radical initiator with NBS. What does this imply?
A4: The use of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide, often in conjunction with light and a non-polar solvent like carbon tetrachloride (CCl₄), indicates that the reaction is proceeding via a radical mechanism.[4] This is typical for the bromination of allylic or benzylic positions, such as a methyl group on the pyrimidine ring (a Wohl-Ziegler reaction), rather than direct bromination of the aromatic ring itself.[4] If your goal is electrophilic aromatic substitution on the ring, a radical initiator is generally not required and may lead to unwanted side products.
Experimental Protocols
Protocol 1: General Procedure for Bromination using NBS[1][14]
This protocol is suitable for activated pyrimidine substrates.
-
Dissolution: Dissolve the pyrimidine substrate (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of NBS: Add N-Bromosuccinimide (NBS) (1.0 mmol, 1.0 equiv.) to the cooled solution in one portion.
-
Reaction: Stir the resulting mixture at 0°C for 30 minutes, or allow it to warm to room temperature, while monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by adding water (10 mL).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3 x 10 mL).
-
Work-up: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure brominated pyrimidine.
Protocol 2: Bromination of Unactivated Pyrimidines using Br₂[1][2]
This protocol is a more classical approach for less reactive substrates.
-
Suspension: Suspend the pyrimidine hydrochloride salt (1.0 equiv.) in nitrobenzene within a reaction vessel equipped with a heating mantle, stirrer, condenser, and addition funnel.
-
Heating: Heat the mixture to a temperature range of 125°C to 135°C with stirring.
-
Addition of Bromine: Once the temperature is stable, add bromine (Br₂) dropwise to the heated mixture over a period of 30 to 90 minutes.
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at 125°C to 135°C for an additional 2 to 6 hours to ensure the reaction goes to completion.
-
Cooling: After the reaction period, allow the mixture to cool to room temperature.
-
Work-up and Purification: Proceed with the appropriate work-up, which may include neutralization, extraction, and purification by crystallization or distillation to isolate the 5-bromopyrimidine product.
References
-
Mechanisms of bromination of uracil derivatives. 4. Formation of adducts in acidic aqueous solutions and their dehydration to 5-bromouracils. Canadian Science Publishing. [Link]
-
A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. RSC Publishing. [Link]
-
An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). PMC - NIH. [Link]
-
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. NIH. [Link]
- Process for bromination of pyrimidine.
-
Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters. [Link]
-
Mechanisms of bromination of uracil derivatives. 5. Reaction of uracil and 5-bromouracil via their anions in weakly acidic aqueous solution. The Journal of Organic Chemistry. [Link]
-
THE BROMINATION OF URACIL AND THYMINE DERIVATIVES. Canadian Science Publishing. [Link]
-
Bromination of Cytosine Derivatives. ACS Publications. [Link]
-
A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. NIH. [Link]
-
Cytosine Iminyl Radical (cytN•) Formation via Electron Induced Debromination of 5-Bromocytosine: A DFT and Gaussian 4 study. PLoS One. [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PMC - PubMed Central. [Link]
-
The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. ResearchGate. [Link]
-
Bromination of cytosine derivatives. The Journal of Organic Chemistry. [Link]
-
N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate. [Link]
-
Bromination of Pyrimidines: A Simple Inexpensive Method. ResearchGate. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. [Link]
-
Highly regioselective bromination reactions of polymethylpyrimidines. The Journal of Organic Chemistry. [Link]
-
Optimization of the Bromination Reaction. ResearchGate. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
-
Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Organic Letters. [Link]
-
16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]
-
Electrophilic aromatic bromination study casts doubt on textbook intermediate. Research. [Link]
-
Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. Journal of Physical Chemistry A. [Link]
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- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol in Experimental Assays
Welcome to the technical support center for 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol. As Senior Application Scientists, we understand that unlocking the therapeutic potential of promising compounds is often preceded by overcoming fundamental physicochemical hurdles. This guide provides a comprehensive, question-and-answer-based framework to systematically diagnose and solve solubility issues encountered during your in vitro and in vivo experiments.
Part 1: Understanding the Molecule's Solubility Profile
Q1: Why is this compound expected to have low aqueous solubility?
A1: The limited aqueous solubility of this pyrimidinol derivative stems from a combination of structural factors. The planar, aromatic pyrimidine core can lead to strong intermolecular π-π stacking in its solid, crystalline state.[1] This high crystal lattice energy makes it difficult for water molecules to effectively solvate and dissolve the compound.[2] Furthermore, the presence of a bromine atom and two methyl groups increases the molecule's overall lipophilicity (fat-solubility), which is a primary contributor to poor water solubility.[2]
Critically, this molecule is amphoteric , meaning it has both acidic and basic functional groups:
-
Acidic Center: The hydroxyl group (-OH) at position 4 (the 'pyrimidinol' part) can be deprotonated at higher pH.
-
Basic Centers: The nitrogen atoms within the pyrimidine ring and the exocyclic methylamino group can be protonated at lower pH.[1][3]
This dual nature means its solubility is highly dependent on the pH of the solution, typically being lowest at its isoelectric point and increasing in either acidic or basic conditions.[1]
Part 2: Initial Solubilization Strategy & Stock Preparation
Q2: What is the universally recommended first step for solubilizing a poorly soluble compound like this for an assay?
A2: The industry-standard starting point is to prepare a high-concentration stock solution in a water-miscible organic solvent, most commonly 100% dimethyl sulfoxide (DMSO).[4][5][6] This stock is then serially diluted into the final aqueous assay buffer. This co-solvency approach is effective for a vast number of compounds in early-stage discovery.[7]
However, the final concentration of DMSO in the assay is critical, as levels above 0.5-1% can introduce artifacts, including cytotoxicity or direct interference with assay components.[4][8][9]
Caption: Standard workflow for preparing a DMSO stock solution.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Calculate Mass: Determine the mass of this compound needed for your desired volume of 10 mM stock solution. (Molecular Weight: ~233.07 g/mol ).
-
Weigh Compound: Accurately weigh the calculated mass of the solid compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.
-
Solubilize: Vortex the mixture vigorously for 1-2 minutes. If visible particulates remain, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (e.g., 37°C) can be applied, but monitor for any signs of compound degradation.[6] Ensure the solid is completely dissolved by visual inspection.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[7] Store aliquots at -20°C or -80°C in tightly sealed vials.
Part 3: Systematic Troubleshooting Guide for Assay Precipitation
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What is the logical troubleshooting sequence?
A3: This is the most common failure point and indicates that you have exceeded the compound's kinetic solubility in the final assay medium.[7] The goal is to modify the final solvent conditions to keep the compound in solution without compromising the biological integrity of the assay. Follow this tiered approach.
Tier 1: Co-Solvent Optimization
Your first step is to determine if a higher, yet still tolerable, concentration of the organic co-solvent can maintain solubility.
Experimental Protocol: Determining Maximum Tolerated Co-Solvent Concentration
-
Vehicle Control: Prepare a "vehicle" control series by diluting your stock solvent (e.g., DMSO) into your assay buffer to achieve final concentrations of 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%.
-
Assay Performance: Run your assay (e.g., cell viability, enzyme kinetics) using these vehicle-only controls.
-
Analyze: Determine the highest co-solvent concentration that does not significantly alter your assay's baseline readings or health (e.g., >95% cell viability). This is your maximum tolerable co-solvent percentage. Many cell-based assays are sensitive to DMSO concentrations above 0.5%.[8]
-
Re-test Compound: Attempt to dissolve your compound at the desired final concentration, ensuring the co-solvent percentage does not exceed this validated maximum. If it still precipitates, proceed to Tier 2.
Table 1: Comparison of Common Co-Solvents
| Co-Solvent | Typical Max Assay Conc. | Advantages | Disadvantages & Caveats |
| DMSO | 0.1% - 1.0% | Powerful solvent, widely used.[5] | Can be cytotoxic, induce cell differentiation, or act as a ROS scavenger, confounding results.[4][9][10] |
| Ethanol | 0.1% - 1.0% | Less toxic than DMSO for some cell lines. | Generally a weaker solvent than DMSO; can exhibit higher cytotoxicity in other cell lines.[4][8] |
| PEG 400 | 0.5% - 2.0% | Good solubilizer, often used in formulations. | Can be viscous; potential for protein precipitation at high concentrations.[11] |
Tier 2: pH Modification
Given the compound's amphoteric nature, adjusting the pH of your assay buffer can dramatically increase solubility.
Caption: pH-solubility profile for a typical amphoteric compound.
Experimental Protocol: pH-Solubility Screening
-
Buffer Preparation: Prepare a set of your base assay buffers, adjusting the pH to cover a range (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0). Ensure the buffer system used has adequate buffering capacity at each tested pH.
-
Solubility Test: Add your compound (from DMSO stock) to each buffer to the desired final concentration.
-
Incubation & Observation: Incubate the solutions under assay conditions (e.g., 37°C for 1 hour). Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant via HPLC-UV or LC-MS.
-
Assay Compatibility Check: Crucially, verify that the optimal pH for solubility does not negatively impact your assay's performance (e.g., enzyme activity, cell health).
Tier 3: Advanced Solubilization Agents - Cyclodextrins
If co-solvents and pH adjustment are insufficient or incompatible with your assay, cyclodextrins are an excellent alternative. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They encapsulate poorly soluble "guest" molecules, forming inclusion complexes that are highly water-soluble.[12][13][14][15] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used and generally has very low cellular toxicity.[8][12]
Experimental Protocol: Solubilization with HP-β-CD
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v). Gentle warming may be required to fully dissolve the cyclodextrin.
-
Evaporate DMSO: In a separate vial, add the required volume of your compound's DMSO stock. Evaporate the DMSO completely using a speed vacuum or a gentle stream of nitrogen gas. This leaves a thin film of your compound on the vial wall.
-
Form the Complex: Add the warm HP-β-CD solution to the vial containing the compound film.
-
Incubate: Vortex and sonicate the mixture. Allow it to shake or rotate at a controlled temperature (e.g., 37°C or room temperature) for several hours to overnight to allow for the formation of the inclusion complex.
-
Filter and Use: Filter the resulting solution through a 0.22 µm filter to remove any non-encapsulated, undissolved compound. The clear filtrate, containing the soluble compound-cyclodextrin complex, is now ready for use in your assay.
-
Control: Remember to use the same HP-β-CD solution without the compound as your vehicle control in the assay.
Part 4: Final Workflow and Validation
Q4: How do I validate that my chosen solubilization method isn't producing false results?
A4: Rigorous controls are the cornerstone of trustworthy data. Every protocol you test must be part of a self-validating system.
-
Vehicle Control is Mandatory: Always run a parallel control containing the final concentration of all solubilizing agents (e.g., 0.5% DMSO, or 5% HP-β-CD in pH 8.0 buffer) but without your test compound. This establishes the baseline effect of your formulation.
-
Orthogonal Solubility Check: Before committing to a full experiment, confirm solubility visually (no precipitation) and, if possible, analytically. A simple method is to centrifuge your final preparation at high speed (>10,000 x g) for 15 minutes. If the compound is truly dissolved, the concentration in the supernatant should not decrease.
-
Positive Control Check: Ensure that a known positive control for your assay is not inhibited or falsely potentiated by your chosen vehicle.
Caption: A systematic troubleshooting flowchart for solubility issues.
References
- BenchChem. (n.d.). Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds.
- Solubility of Things. (n.d.). Pyrimidine.
- ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
- University of Copenhagen. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- PubMed. (2000). Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies.
- PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
- PubMed Central. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- PubMed Central. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development.
- SciSpace. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- PubMed Central. (n.d.). Cyclodextrins in drug delivery: applications in gene and combination therapy.
- MDPI. (2022). An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy.
- PubMed Central. (n.d.). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective.
- PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- BenchChem. (n.d.). Strategies to enhance the solubility of Macrophylline for bioassays.
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- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Efficacy in Cell-Based Assays with Pyrimidinol Compounds
Welcome to the technical support center for researchers utilizing pyrimidinol-based compounds in cell-based assays. This guide is designed to provide in-depth troubleshooting strategies and field-proven insights to help you navigate the common challenges associated with these promising, yet often complex, small molecules. Pyrimidinol compounds, frequently developed as kinase inhibitors, hold immense potential in drug discovery. However, translating their activity from a clean biochemical system to the complex environment of a living cell can be fraught with obstacles. This resource will equip you with the knowledge and experimental protocols to diagnose and overcome low efficacy in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrimidinol compound highly potent in a biochemical (enzymatic) assay but shows little to no activity in my cell-based assay?
This is one of the most common challenges in early-stage drug discovery.[1] A significant drop in potency between biochemical and cellular assays often points to issues with the compound's ability to reach and engage its target within the complex intracellular environment. The primary culprits to investigate are:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.[2]
-
Compound Instability: The compound may be degrading in the cell culture media.
-
Compound Efflux: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[2]
-
Low Solubility & Aggregation: The compound may be precipitating or forming aggregates in the aqueous assay medium.[3]
-
Off-Target Effects: In some cases, an unexpected off-target effect in the cellular context could mask the intended activity.[4]
Q2: My pyrimidinol compound is showing a phenotype that is inconsistent with the known function of its primary target. What could be the cause?
This is a strong indicator of potential off-target effects.[4] The pyrimidine scaffold is known to bind to the highly conserved ATP-binding pocket of many kinases, which can lead to inhibition of multiple kinases beyond your intended target.[4][5] It is also possible that the compound is exhibiting non-specific toxicity unrelated to its on-target activity.[2]
Q3: How can I determine if my compound's low efficacy is due to poor solubility?
Poor aqueous solubility is a frequent issue with heterocyclic compounds like pyrimidinols and can lead to unreliable assay results.[3] You can assess this through several methods:
-
Visual Inspection: Check for visible precipitates in your assay wells, especially at higher concentrations.
-
Kinetic Solubility Assay: This high-throughput method measures how quickly your compound precipitates when diluted from a DMSO stock into an aqueous buffer.[3]
-
Thermodynamic Solubility Assay: This provides the true equilibrium solubility of your compound.[3]
Q4: What is compound aggregation, and how can it affect my results?
Compound aggregation occurs when small molecules self-associate in solution to form colloids or aggregates.[6] These aggregates can non-specifically inhibit enzymes by partially unfolding them, leading to false-positive results in biochemical assays and confounding results in cell-based assays.[6][7] This is a common issue for many screening compounds and can be concentration-dependent.[6]
In-Depth Troubleshooting Guides
Guide 1: The Potency Drop-Off - From Benchtop to Cell
This guide provides a systematic approach to diagnosing why a biochemically potent pyrimidinol compound is failing in a cellular context.
Logical Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Low Cellular Efficacy.
Step 1: Assess Compound Solubility and Aggregation
Causality: Before investigating complex biological phenomena, it's crucial to rule out basic physicochemical issues. If a compound precipitates or forms aggregates in the assay medium, its effective concentration is unknown and likely far lower than intended, leading to apparent low efficacy.[3][6]
Experimental Protocol: Aggregation Counter-Screen
This protocol is adapted from established methods to detect aggregate-based inhibitors.[6]
-
Prepare Reagents:
-
Your pyrimidinol compound stock (e.g., 10 mM in DMSO).
-
Assay buffer (the same used in your cell-based assay).
-
Assay buffer containing 0.01% (v/v) Triton X-100.
-
-
Set up Assay Plate:
-
In a 96-well plate, perform a serial dilution of your compound in both the standard assay buffer and the buffer containing Triton X-100.
-
-
Run Your Standard Assay:
-
Proceed with your cell-based assay protocol (e.g., measuring cell viability, a specific signaling event, etc.) in both sets of conditions.
-
-
Data Analysis:
-
Calculate the IC50 or EC50 values for your compound in the presence and absence of the detergent.
-
Interpretation: A significant rightward shift (e.g., >3-fold increase) in the IC50/EC50 value in the presence of Triton X-100 suggests that your compound's activity is, at least in part, due to aggregation.[6] The detergent helps to disperse the aggregates, revealing the true potency of the monomeric compound.
-
| Condition | Example IC50 | Interpretation |
| Standard Buffer | 5 µM | Apparent Potency |
| Buffer + 0.01% Triton X-100 | 50 µM | Aggregation likely contributing to activity |
| Buffer + 0.01% Triton X-100 | 6 µM | Aggregation is not a significant factor |
Step 2: Evaluate Compound Stability in Cell Culture Media
Causality: Cell culture media is a complex mixture containing salts, amino acids, and other components that can potentially react with and degrade your test compound over the course of a typical 24-72 hour assay.[8][9] If the compound degrades, its concentration will decrease over time, leading to a loss of efficacy.
Experimental Protocol: Media Stability Assessment via LC-MS
-
Sample Preparation:
-
Spike your pyrimidinol compound into complete cell culture medium (including serum, if used) at the highest concentration planned for your assay.
-
Prepare a control sample by spiking the compound into a simple buffer like PBS.
-
-
Incubation:
-
Incubate both samples in a cell culture incubator (37°C, 5% CO2) for the duration of your longest assay (e.g., 0, 2, 8, 24, 48, 72 hours).
-
-
Analysis:
-
At each time point, take an aliquot of the medium, quench any enzymatic activity (e.g., by adding acetonitrile), and centrifuge to remove any precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
-
Data Interpretation:
-
Plot the percentage of the parent compound remaining over time. A significant decrease in the compound concentration in the cell culture medium compared to the PBS control indicates instability.
-
Step 3: Investigate Cell Permeability and Efflux
Causality: For intracellular targets, the compound must be able to cross the cell membrane to be effective.[2] Many factors influence membrane permeability, including lipophilicity and the number of hydrogen bond donors.[10][11] Additionally, cells have efflux pumps that can actively remove foreign compounds, keeping the intracellular concentration low.[2]
Experimental Protocol: Cellular Uptake Assay (LC-MS)
-
Cell Plating: Plate your cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with your pyrimidinol compound at a relevant concentration.
-
Incubation: Incubate for a set period (e.g., 1-4 hours).
-
Cell Lysis and Extraction:
-
At the end of the incubation, aspirate the medium and wash the cells thoroughly with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells and extract the intracellular contents, including your compound, using a suitable solvent (e.g., methanol or acetonitrile).
-
-
Quantification:
-
Analyze the cell lysate using LC-MS/MS to determine the intracellular concentration of your compound.
-
Pro-Tip: Run a parallel experiment with a known P-gp inhibitor (e.g., verapamil) to see if the intracellular accumulation of your compound increases. A significant increase suggests your compound is a substrate for efflux pumps.
-
Step 4: Confirm Intracellular Target Engagement
Causality: Even if a compound is stable and cell-permeable, it must still bind to its intended target within the cell to exert its effect. Cellular target engagement assays provide direct evidence of this interaction.[12][13]
Visualizing Target Engagement Assays
Caption: Common Cellular Target Engagement Assay Workflows.
Recommended Assay: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a powerful method to quantify compound binding to a target protein in living cells.[12] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target.
-
Principle: When the fluorescent tracer binds to the NanoLuc-tagged target, BRET occurs. A test compound that enters the cell and binds to the target will displace the tracer, leading to a decrease in the BRET signal. This disruption of BRET is a direct measure of target engagement.[14]
-
Utility: This assay provides a quantitative measure of target occupancy in a physiological context, simultaneously confirming cell permeability and target binding.[12][13]
Guide 2: Investigating Unexpected Phenotypes and Off-Target Effects
Causality: The pyrimidine scaffold's mimicry of adenine makes it a "privileged structure" for binding to the ATP pocket of kinases.[15][16] This inherent feature can lead to broad activity across the kinome, causing off-target effects that may produce unexpected or undesirable cellular phenotypes.[4][5]
Experimental Strategy: Differentiating On-Target vs. Off-Target Effects
-
Use a Target-Negative Cell Line: If possible, test your compound in a cell line that does not express your target protein. If the unexpected phenotype persists, it is likely an off-target effect.[2]
-
Test a Structurally Unrelated Inhibitor: Use an inhibitor of the same target but from a different chemical class. If this compound recapitulates the expected phenotype but not the unexpected one, this provides further evidence that your pyrimidinol compound has off-target activities.
-
Kinome Profiling: Screen your compound against a broad panel of kinases (e.g., Eurofins DiscoverX, Reaction Biology). This will provide a comprehensive view of your compound's selectivity and identify potential off-target kinases that could be responsible for the observed phenotype.[2]
-
Uridine Rescue Experiment (for DHODH inhibitors): If your pyrimidinol compound is designed to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis, supplementing the cell culture medium with uridine should rescue any cytotoxic effects.[2] This confirms that the observed activity is due to the intended mechanism of action.
References
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved January 19, 2026, from [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved January 19, 2026, from [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(23), 17355–17373. Retrieved January 19, 2026, from [Link]
-
Godl, K., et al. (2003). Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors. Proceedings of the National Academy of Sciences, 100(26), 15434–15439. Retrieved January 19, 2026, from [Link]
-
Klaeger, S., et al. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 15(7), 2201–2211. Retrieved January 19, 2026, from [Link]
-
Kategaya, L., et al. (2017). Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1145–1150. Retrieved January 19, 2026, from [Link]
-
Francini, E., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(3), 1177–1184. Retrieved January 19, 2026, from [Link]
-
Fleming, E. C., et al. (2021). Using membrane perturbing small molecules to target chronic persistent infections. MedChemComm, 12(6), 1033–1045. Retrieved January 19, 2026, from [Link]
-
Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved January 19, 2026, from [Link]
-
Cell-based test for kinase inhibitors. (2020, November 26). INiTS. Retrieved January 19, 2026, from [Link]
-
Scheidt, H. A., et al. (2019). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. Molecules, 24(20), 3768. Retrieved January 19, 2026, from [Link]
-
Lord, C. J., & Ashworth, A. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Retrieved January 19, 2026, from [Link]
-
Urban, T. J., et al. (2017). Shutting Down the Pore: The Search for Small Molecule Inhibitors of the Mitochondrial Permeability Transition. Current Medicinal Chemistry, 24(21), 2217–2230. Retrieved January 19, 2026, from [Link]
-
Scott, J. S., & Degorce, S. L. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 976–994. Retrieved January 19, 2026, from [Link]
-
Fallacara, A. L., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16493. Retrieved January 19, 2026, from [Link]
-
Orsi, M., & Essex, J. W. (2011). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews, 111(5), 3477–3500. Retrieved January 19, 2026, from [Link]
-
Lin, T., et al. (2021). Mechanistic Insights into Passive Membrane Permeability of Drug-like Molecules from a Weighted Ensemble of Trajectories. Journal of Chemical Information and Modeling, 61(12), 5947–5960. Retrieved January 19, 2026, from [Link]
-
Coan, K. E., & Shoichet, B. K. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved January 19, 2026, from [Link]
-
InCELL Compound-Target Engagement Assays for Drug Discovery. (2020, July 16). Eurofins DiscoverX. Retrieved January 19, 2026, from [Link]
-
How to know the stability of drugs and reagents in the cell culture media? (2017, December 14). ResearchGate. Retrieved January 19, 2026, from [Link]
-
McGovern, S. L., et al. (2003). A specific mechanism of nonspecific inhibition. Journal of Medicinal Chemistry, 46(20), 4265–4272. Retrieved January 19, 2026, from [Link]
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Technical Support Center: Purification of Polar Brominated Pyrimidines
Welcome to the dedicated support center for navigating the complexities of purifying polar brominated pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable, yet often troublesome, compounds. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your purification workflows.
Introduction: The Challenge of Polar Brominated Pyrimidines
Polar brominated pyrimidines are a cornerstone in medicinal chemistry and materials science, frequently serving as key intermediates in the synthesis of a wide range of bioactive molecules.[1] However, their inherent characteristics—high polarity from the pyrimidine core and heteroatoms, coupled with the heavy bromine atom—present a unique set of purification hurdles. Common issues include poor solubility in non-polar solvents, strong interactions with silica gel leading to peak tailing or irreversible adsorption, and poor retention on standard reversed-phase columns.[2][3] This guide provides a systematic approach to troubleshooting these common problems.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of polar brominated pyrimidines in a question-and-answer format.
Chromatography
Question 1: My polar brominated pyrimidine shows significant streaking and poor peak shape on a silica gel column. What's happening and how can I fix it?
Answer: This is a classic issue arising from the interaction between the basic nitrogen atoms in the pyrimidine ring and the acidic silanol groups on the surface of the silica gel.[2] This strong interaction can lead to tailing, streaking, and in some cases, complete retention of your compound on the column.
Causality Explained: The lone pairs on the pyrimidine's nitrogen atoms act as Lewis bases, forming strong hydrogen bonds or even interacting ionically with the acidic Si-OH groups of the stationary phase. This slows down the elution of the compound in a non-uniform way, causing the observed peak distortion.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Basic Modifier: The most common solution is to add a small amount (0.5-2%) of a basic modifier like triethylamine (Et₃N) or ammonia (in methanol) to your mobile phase.[4] This competitively binds to the acidic silanol groups, masking them from your compound and leading to a more symmetrical peak shape.
-
Increase Mobile Phase Polarity: If your compound is still not eluting, a gradual increase in the polarity of your mobile phase (e.g., increasing the percentage of methanol in dichloromethane) may be necessary.[5]
-
-
Stationary Phase Alternatives:
-
Deactivated Silica: For particularly sensitive compounds, you can use deactivated silica gel, or "neutral" silica, which has fewer acidic silanol groups.[6]
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[6][7]
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography is a powerful alternative (see Question 2).
-
Experimental Protocol: Silica Gel Column with Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pack the column with the slurry.
-
Equilibration: Equilibrate the column by running several column volumes of your mobile phase (e.g., 98:2 dichloromethane/methanol with 0.5% triethylamine) until the baseline is stable.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column.[6]
-
Elution: Elute the column with your mobile phase, collecting fractions and monitoring by TLC.
Question 2: My polar brominated pyrimidine elutes in the void volume on my C18 reversed-phase HPLC column. How can I improve its retention?
Answer: This is a common problem for highly polar compounds in reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile).[3][8] Your polar compound has a higher affinity for the mobile phase and doesn't interact sufficiently with the stationary phase to be retained.
Troubleshooting Strategies:
| Strategy | Mechanism of Action | Recommended Action |
| Decrease Organic Modifier | Increases the overall polarity of the mobile phase, making the non-polar stationary phase more "attractive" to the polar analyte. | Reduce the percentage of acetonitrile or methanol in your mobile phase.[3] |
| Use a Polar-Embedded or Polar-Endcapped Column | These columns have polar groups embedded within the alkyl chains or at the end, which provides an alternative interaction mechanism for polar analytes, enhancing retention.[3] | Switch to a specialized column designed for polar compounds. |
| Adjust Mobile Phase pH | For ionizable pyrimidines, adjusting the pH to suppress ionization increases their hydrophobicity and retention on a reversed-phase column.[3][9] | For a basic pyrimidine, increasing the pH will neutralize it. For an acidic pyrimidine, decreasing the pH will do the same. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This is often the preferred method for very polar compounds.[3][5][8] | Switch to a HILIC column and method. |
Workflow for Improving Reversed-Phase Retention:
Caption: Decision workflow for troubleshooting poor retention in reversed-phase HPLC.
Recrystallization
Question 3: I'm struggling to recrystallize my polar brominated pyrimidine. It either oils out or remains soluble even at low temperatures. What should I do?
Answer: Recrystallization of highly polar compounds can be challenging due to their high solubility in polar solvents.[3] "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often because the solution is too saturated or cooled too quickly.[5]
Troubleshooting Steps:
-
Solvent Selection is Key:
-
Single Solvent: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10] Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures).
-
Solvent/Anti-Solvent System: This is often more successful for polar compounds. Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble but is miscible with the good solvent) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[3]
-
-
Inducing Crystallization:
-
Slow Cooling: Allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator.[3]
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[5]
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.[5]
-
Chemical Stability
Question 4: I suspect my brominated pyrimidine is degrading during purification. Is this common?
Answer: Yes, debromination can occur under certain conditions. The carbon-bromine bond can be labile, especially if there are activating groups on the pyrimidine ring or if the purification conditions are harsh (e.g., highly acidic or basic, or exposure to certain metals).[11]
Signs of Degradation:
-
Appearance of new spots on TLC during column chromatography.
-
Low recovery of the desired product.
-
Mass spectrometry data showing a peak corresponding to the debrominated product.
Preventative Measures:
-
Avoid Harsh Conditions: Use milder bases (e.g., sodium bicarbonate instead of sodium hydroxide) in extractions and neutral or slightly basic modifiers in chromatography.
-
Inert Atmosphere: For very sensitive compounds, performing chromatography under an inert atmosphere (like nitrogen or argon) can prevent oxidative degradation.
-
Check for Metal Contamination: Ensure solvents and reagents are free from metal contaminants that could catalyze dehalogenation.[11]
Frequently Asked Questions (FAQs)
Q1: Can I use acid-base extraction to purify my polar brominated pyrimidine?
A1: Yes, if your compound has an acidic or basic functional group in addition to the pyrimidine ring, acid-base extraction can be a very effective initial purification step.[12][13] The basic nitrogens of the pyrimidine ring itself can sometimes be protonated with a strong acid, allowing extraction into an aqueous layer. However, you must ensure your compound is stable to the acidic and basic conditions used.
Q2: What is the best general starting point for developing a flash chromatography method for a new polar brominated pyrimidine?
A2: A good starting point is to use thin-layer chromatography (TLC) to screen a range of solvent systems.[10] Begin with a moderately polar system like hexane/ethyl acetate and gradually increase the polarity by trying dichloromethane/methanol.[5] The ideal solvent system will give your product an Rf value of around 0.2-0.4.
Q3: Are there any alternatives to chromatography and recrystallization?
A3: For some compounds, sublimation can be a viable purification technique, particularly for isolating purines and pyrimidines from complex mixtures without the use of solvents.[14] Solid-phase extraction (SPE) can also be used for sample cleanup and preliminary purification.[10]
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Technical Support Center: Synthesis of Brominated Pyrimidines with Reduced Hazard - Benchchem.
- Strategies for purifying polar heterocyclic compounds via chrom
- US3956301A - Process for bromination of pyrimidine - Google P
- Application Notes and Protocols for the Bromin
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Acid-base extraction - Bionity.
- Acid–base extraction - Wikipedia.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
- Direct Isolation of Purines and Pyrimidines From Nucleic Acids Using Sublim
- Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed.
- Column chromatography & TLC on highly polar compounds? : r/chemistry - Reddit.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Dehalogen
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 8. waters.com [waters.com]
- 9. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Dehalogenation - Wikipedia [en.wikipedia.org]
- 12. Acid-base_extraction [bionity.com]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. Direct isolation of purines and pyrimidines from nucleic acids using sublimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol
Welcome to the technical support center for 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this compound during storage. Adherence to these guidelines is critical for ensuring the integrity of your experimental results.
Introduction: Understanding the Stability of this compound
This compound is a substituted pyrimidine with a unique combination of functional groups that contribute to its utility in research and drug development. However, this complex structure also presents inherent stability challenges. The pyrimidinol ring, the bromo substituent, and the methylamino group are all susceptible to degradation under suboptimal storage conditions. Understanding these potential degradation pathways is the first step toward preventing them.
This guide will provide a comprehensive overview of the factors that can lead to the degradation of this compound, along with practical, evidence-based strategies to maintain its purity and potency over time.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that users may encounter, providing a clear path to resolution in a question-and-answer format.
Question 1: I've observed a change in the color of my this compound powder, from white to a yellowish or brownish tint. What could be the cause?
Answer: A change in color is a common indicator of chemical degradation. The most likely culprit is oxidation. The pyrimidine ring and the methylamino group are susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen) and light.
-
Immediate Action:
-
Cease using the discolored material in any experiments.
-
If possible, analyze a small sample of the material using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to identify potential degradation products.
-
Review your storage conditions against the recommended guidelines below.
-
-
Preventative Measures:
-
Inert Atmosphere: Always store the compound under an inert atmosphere, such as argon or nitrogen. After each use, purge the container with the inert gas before sealing.
-
Light Protection: Store the compound in an amber or opaque vial to protect it from light.
-
Temperature Control: Maintain storage at the recommended low temperature to slow down the rate of oxidative reactions.
-
Question 2: My recent experimental results using this compound are inconsistent with previous batches. Could this be a stability issue?
Answer: Inconsistent experimental results are a strong indication that the purity of your compound may have been compromised. Degradation can lead to a lower effective concentration of the active compound and the presence of impurities that may interfere with your assay.
-
Troubleshooting Steps:
-
Purity Analysis: The first step is to verify the purity of your current batch of this compound. HPLC is the recommended method for this analysis. Compare the chromatogram of the suspect batch with that of a fresh, unopened batch or a previously validated standard. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
Forced Degradation Study: To understand the potential degradation products, a forced degradation study can be performed.[1][2][3][4][5] This involves exposing the compound to harsh conditions (e.g., acid, base, heat, oxidation, light) to accelerate degradation and identify the resulting impurities. This information is invaluable for developing a stability-indicating analytical method.
-
-
Logical Flow for Investigation:
Caption: Troubleshooting workflow for inconsistent results.
Question 3: I need to prepare a stock solution of this compound. What is the best solvent and how should I store the solution?
Answer: The choice of solvent and storage conditions for solutions is critical to prevent degradation.
-
Solvent Selection:
-
Use a high-purity, anhydrous aprotic solvent. Protic solvents, especially in the presence of trace amounts of acid or base, can promote hydrolysis.
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally suitable for creating concentrated stock solutions. Ensure the solvent is of a grade appropriate for your application.
-
-
Solution Storage:
-
Temperature: Store stock solutions at -20°C or lower.
-
Aliquoting: Prepare small, single-use aliquots of your stock solution. This will prevent repeated freeze-thaw cycles, which can accelerate degradation. It also minimizes the exposure of the entire stock to air and moisture each time it is used.
-
Light Protection: Store aliquots in amber or opaque vials.
-
Inert Gas: If possible, purge the headspace of each aliquot vial with an inert gas before sealing.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the structure, the following are the most probable degradation pathways:
-
Oxidation: The electron-rich pyrimidine ring and the methylamino group are susceptible to oxidation.[6][7][8][9] This can lead to the formation of N-oxides, hydroxylated species, or even ring-opened products.
-
Hydrolysis: Although generally stable, under certain pH conditions (acidic or basic), the bromo group could be susceptible to hydrolysis, replacing it with a hydroxyl group. The amino group can also be a site for hydrolysis under harsh conditions.
-
Photodecomposition: Exposure to UV or high-energy light can induce photochemical reactions, potentially leading to debromination or other complex rearrangements.
-
Debromination: The carbon-bromine bond can be cleaved under certain reductive conditions or through photolytic pathways.
Caption: Potential degradation pathways.
Q2: What are the ideal storage conditions for solid this compound?
A2: To ensure long-term stability, the solid compound should be stored under the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Slows down the rate of all potential chemical degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by displacing oxygen. |
| Light | Protected from light (Amber/Opaque vial) | Prevents photodecomposition. |
| Moisture | Dry environment (Desiccator) | Prevents hydrolysis. |
Q3: How should I handle the compound when weighing it for an experiment?
A3: Proper handling during weighing is crucial to minimize exposure to detrimental environmental factors.
-
Allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.
-
Work quickly to minimize the time the compound is exposed to air and light.
-
If possible, perform weighing in a glove box under an inert atmosphere.
-
After weighing, purge the container with an inert gas before resealing and returning it to the recommended storage conditions.
Q4: What analytical methods are suitable for assessing the purity and stability of this compound?
A4: A combination of analytical techniques is often employed for comprehensive analysis.[10][11]
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and detecting degradation products. A stability-indicating HPLC method should be developed and validated. This is a method that can separate the intact drug from its degradation products.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is powerful for identifying the structure of unknown degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and identify major degradation products if they are present in sufficient quantities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to detect changes in functional groups, which may indicate degradation.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Sample Preparation: Prepare your sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Use a suitable C18 column.
-
Set a flow rate of approximately 1 mL/min.
-
Use UV detection at an appropriate wavelength (determined by a UV scan of the compound).
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms for the appearance of new peaks and calculate the purity of your sample based on the peak areas.
Conclusion
The chemical stability of this compound is paramount for the reliability and reproducibility of your research. By understanding the potential degradation pathways and implementing the stringent storage and handling protocols outlined in this guide, you can ensure the integrity of your compound and the validity of your experimental outcomes. Should you have further questions or encounter issues not covered in this guide, please do not hesitate to contact our technical support team.
References
- Burton, K., & Riley, W. T. (1966). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal, 98(1), 70–77.
- ChemicalBook. (n.d.). 2-Bromopyrimidine(4595-60-2)MSDS Melting Point Boiling Density Storage Transport. Retrieved from a relevant chemical supplier's website.
- Afonin, S. M., et al. (2021).
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from a relevant organic chemistry resource website.
- ResearchGate. (n.d.). Structures of pyrimidine oxidation products. Retrieved from a relevant scientific network's image repository.
- ResearchGate. (n.d.). Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with different oxidizing agents. Retrieved from a relevant scientific network's image repository.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene.
- Sharma, M., & Kothiyal, P. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00089.
- van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 20(2), 203–213.
- Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629–651.
- Bajaj, S., et al. (2006). Forced degradation studies. Journal of Applied Pharmaceutical Science, 2(4), 129-138.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4253.
- ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved. Retrieved from a relevant scientific network's image repository.
- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-6-methyl-4-pyrimidinol 97%.
- ResearchGate. (n.d.). The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis. Retrieved from a relevant scientific network's image repository.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- MedCrave. (2016). Forced Degradation Studies. Retrieved from a relevant open access publisher's website.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. biomedres.us [biomedres.us]
- 3. ajrconline.org [ajrconline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Making sure you're not a bot! [opus4.kobv.de]
Technical Support Center: Synthesis of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol
Welcome to the technical support resource for the synthesis and scale-up of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol. This guide is designed for researchers, chemists, and process development professionals. Here, we provide expert-driven insights, detailed protocols, and robust troubleshooting strategies to navigate the challenges of this multi-step synthesis.
Proposed Synthetic Pathway
The synthesis of this compound is most effectively approached via a multi-step pathway. The strategy involves the initial construction of a suitable pyrimidine core, followed by functionalization. A logical and well-documented approach begins with the cyclization of ethyl acetoacetate and acetamidine to form the pyrimidinol core, which is then activated for nucleophilic substitution, aminated, and finally brominated.
Validation & Comparative
Navigating the Kinome: A Comparative Framework for Evaluating 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol and Other Pyrimidine-Based Kinase Inhibitors
The Pyrimidine Scaffold: A Cornerstone of Kinase Inhibition
The 2-aminopyrimidine core is a bioisostere of the adenine base in ATP, enabling competitive inhibition at the kinase ATP-binding site. The versatility of this scaffold allows for substitutions at various positions, influencing potency, selectivity, and pharmacokinetic properties. For instance, modifications at the C4, C5, and C6 positions can be tailored to exploit specific features of the targeted kinase's active site, such as the gatekeeper residue and the ribose-binding pocket.
Our compound of interest, 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol , possesses several key structural features that suggest potential kinase inhibitory activity:
-
2-Methylamino Group: This group can act as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase.
-
4-Pyrimidinol Tautomer: The hydroxyl group can engage in hydrogen bonding interactions within the ATP-binding pocket.
-
5-Bromo Substitution: The bromine atom can form halogen bonds or occupy hydrophobic pockets, potentially enhancing binding affinity and selectivity.
-
6-Methyl Group: This group can influence the orientation of the molecule within the active site and contribute to van der Waals interactions.
Given these features, we can hypothesize potential kinase targets for this compound by comparing it to structurally related inhibitors.
A Comparative Look at Pyrimidine-Based Kinase Inhibitors
To provide a predictive context for the potential activity of this compound, we will consider two well-characterized pyrimidine-based kinase inhibitors with distinct selectivity profiles:
-
Imatinib (Gleevec®): A 2-phenylaminopyrimidine derivative that targets Abl, c-Kit, and PDGF-R kinases. It is a cornerstone in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors.
-
Palbociclib (Ibrance®): A 2-aminopyrimidine derivative that selectively inhibits Cyclin-Dependent Kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle. It is used in the treatment of HR-positive breast cancer.
The structural similarities and differences between these compounds and our molecule of interest will guide our initial kinase screening strategy.
Table 1: Structural and Target Comparison of Pyrimidine-Based Kinase Inhibitors
| Compound | Core Structure | Key Substitutions | Primary Kinase Targets | Therapeutic Area |
| Imatinib | 2-Phenylaminopyrimidine | N-methylpiperazine, Benzamide | Abl, c-Kit, PDGF-R | Oncology (CML, GIST) |
| Palbociclib | 2-Aminopyrimidine | Cyclopentyl, Pyridinyl, Acetyl | CDK4, CDK6 | Oncology (Breast Cancer) |
| This compound | 2-Methylaminopyrimidine | Bromo, Methyl, Hydroxyl | Hypothesized | To be determined |
A Strategic Approach to Profiling a Novel Kinase Inhibitor
The characterization of a novel compound like this compound requires a systematic, multi-tiered approach. The following workflow outlines the key experimental stages, from initial broad screening to in-depth cellular characterization.
Caption: A tiered workflow for the characterization of a novel kinase inhibitor.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a generic kinase activity assay to determine the half-maximal inhibitory concentration (IC50) of a test compound. The specific kinase, substrate, and detection method will vary depending on the target.
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compound to the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in assay buffer.
-
Add the kinase/substrate solution to the wells containing the compound.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Prepare an ATP solution in assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the detection signal to develop.
-
-
Data Acquisition: Read the plate on a plate reader using the appropriate settings for the detection method (e.g., luminescence or fluorescence).
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Viability Assay (EC50 Determination)
This protocol measures the effect of the test compound on the viability of a cancer cell line.
Principle: A metabolic indicator dye (e.g., resazurin) is added to cells treated with the compound. Viable cells reduce the dye, resulting in a fluorescent signal that is proportional to the number of living cells.
Materials:
-
Cancer cell line (selected based on hypothesized kinase target)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Test compound
-
Resazurin sodium salt solution
-
96-well cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing the test compound. Include medium-only wells as a negative control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
Data Analysis:
-
Normalize the fluorescence values to the untreated control wells.
-
Plot the percent viability versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Western Blotting for Downstream Signaling
This protocol is used to assess the effect of the compound on the phosphorylation of a downstream target of the inhibited kinase.
Principle: Cells are treated with the compound, and cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target protein.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for the total protein to confirm equal loading.
Data Interpretation and Comparative Analysis
The data generated from these experiments will allow for a comprehensive evaluation of this compound.
-
Kinase Selectivity: The initial kinase panel screen will reveal the selectivity profile of the compound. This can be compared to the known selectivity of Imatinib and Palbociclib to understand its potential for on-target and off-target effects.
-
Potency: The IC50 and EC50 values will quantify the potency of the compound. These values can be benchmarked against established inhibitors for the identified target kinases.
-
Mechanism of Action: ATP competition assays will confirm whether the compound acts as an ATP-competitive inhibitor, which is the expected mechanism for this scaffold.
-
Cellular Activity: The correlation between the biochemical IC50 and the cellular EC50 will provide insights into the compound's cell permeability and engagement with the target in a cellular context.
-
Target Validation: Western blotting will confirm that the compound inhibits the intended signaling pathway in cells, providing crucial evidence for on-target activity.
By systematically applying this experimental framework, researchers can effectively characterize the kinase inhibitory profile of novel pyrimidine derivatives like this compound and position them within the broader landscape of kinase inhibitor drug discovery.
References
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Imatinib (Gleevec®) Information. U.S. Food and Drug Administration. [Link]
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Palbociclib (Ibrance®) Prescribing Information. Pfizer. [Link]
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Kinase Inhibitors in Cancer Therapy. Nature Reviews Cancer. [Link]
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The Pyrimidine Scaffold in Kinase Inhibitor Design. Journal of Medicinal Chemistry. [Link]
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Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link][1]
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Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. National Institutes of Health. [Link][2]
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A Researcher's Guide to Navigating the Translational Gap: In Vitro vs. In Vivo Efficacy of Pyrimidine-Based Compounds
Introduction: The Promise and Peril of a Privileged Scaffold
The pyrimidine nucleus, a fundamental component of DNA and RNA, is a cornerstone of medicinal chemistry, serving as the backbone for a multitude of therapeutic agents.[1][2] Its structural versatility and inherent biological relevance have established it as a "privileged scaffold," particularly in oncology, where pyrimidine analogs like 5-Fluorouracil have been mainstays of chemotherapy for decades.[3][4] Modern drug discovery has yielded a new generation of sophisticated pyrimidine-based compounds, often designed as highly specific inhibitors of protein kinases and other key signaling molecules that drive cancer progression.[1][5]
However, the journey from a promising hit in a laboratory assay to a clinically effective drug is fraught with challenges. A recurring and critical hurdle is the translational gap—the often-stark discrepancy between a compound's performance in a controlled in vitro environment and its efficacy within a complex, living biological system (in vivo). This guide provides an in-depth comparison of in vitro and in vivo evaluation strategies for pyrimidine-based anticancer agents, offering field-proven insights into experimental design, data interpretation, and the fundamental reasons for the success or failure of this promising class of molecules.
The In Vitro Landscape: Establishing Potency and Mechanism
The primary objective of in vitro testing is to efficiently screen compounds and gain foundational insights into their biological activity in a simplified, controlled setting. This stage is crucial for establishing a compound's potential potency, selectivity, and mechanism of action before committing to resource-intensive animal studies.
Causality in Experimental Choice: Beyond the IC₅₀
Initial screening almost universally employs cytotoxicity assays to determine the concentration of a compound required to inhibit cellular proliferation by 50% (IC₅₀).[6][7] While essential, the IC₅₀ is merely a starting point. A robust in vitro assessment must be designed to answer deeper questions:
-
Is the effect cytostatic or cytotoxic? Does the compound merely halt cell division, or does it actively kill the cells? Assays that measure apoptosis (e.g., Caspase-3/7 activation) are critical to differentiate these outcomes.[6]
-
Is the compound selective? Efficacy against cancer cells is only meaningful if the compound shows significantly less activity against normal, healthy cells (e.g., human dermal fibroblasts), providing an early indication of its therapeutic window.[7][8]
-
What is the molecular target? For kinase inhibitors, cell-free enzymatic assays are used to confirm direct inhibition of the target kinase (e.g., EGFR, BTK, FLT3) and to profile activity against a panel of other kinases to assess selectivity.[2][9]
The workflow below illustrates a logical progression for a comprehensive in vitro evaluation, moving from broad cytotoxicity screening to specific mechanistic validation.
Caption: Workflow for a typical subcutaneous in vivo xenograft study.
Data Summary: In Vivo Performance
Translating in vitro promise to in vivo reality is the goal. For some compounds, the correlation is strong.
| Compound | In Vivo Model | Dosage & Route | Outcome | Reference |
| Compound B13 | Colorectal Cancer Xenograft | Not Specified | Superior antitumor activity to Vismodegib | [9] |
| Compound 8c | Glioblastoma Xenograft | Not Specified | 66% inhibition of tumor growth | [10] |
Protocol: Subcutaneous Tumor Xenograft Model
This protocol outlines the key steps for establishing a xenograft model to test the efficacy of a pyrimidine-based compound.
Objective: To evaluate the anti-tumor efficacy and tolerability of a test compound in a murine xenograft model.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG)
-
Human cancer cell line (e.g., A549)
-
Sterile PBS and serum-free medium
-
Matrigel® or similar basement membrane extract [11][12]* Test compound formulated in a sterile vehicle (e.g., saline with 5% DMSO, 5% Tween 80)
-
Calipers, analytical balance, sterile syringes and needles
Procedure:
-
Cell Preparation: Harvest cultured cancer cells that are in a logarithmic growth phase. Resuspend the cells in a 1:1 mixture of cold sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL. [11]Keep on ice.
-
Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension (containing 5-10 million cells) subcutaneously into the right flank of the mouse. [13]3. Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors become palpable, use calipers to measure the length (L) and width (W). Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Group Randomization: When average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control (vehicle) groups (n=8-10 mice per group).
-
Compound Administration: Administer the test compound and vehicle according to the predetermined dose and schedule (e.g., 20 mg/kg, daily, intraperitoneal injection).
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volumes and mouse body weights 2-3 times per week. Body weight loss is a key indicator of toxicity.
-
Observe mice daily for any signs of distress or adverse effects.
-
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the percent Tumor Growth Inhibition (% TGI) at the end of the study.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if the difference between the treatment and control groups is significant.
-
Bridging the Gap: Why In Vitro Success Doesn't Always Translate
The transition from a controlled 2D cell culture to a dynamic 3D tumor within a living host introduces a myriad of complex variables. Understanding these factors is key to designing better drugs and interpreting preclinical data accurately. [14]
-
Pharmacokinetics (ADME): This is the most common culprit. A compound may be potent in vitro but has poor oral bioavailability, is rapidly metabolized by the liver, or cannot penetrate the tumor tissue effectively. [2][15]In silico ADME predictions and early in vitro ADME assays (e.g., metabolic stability in liver microsomes) can help flag problematic compounds before they enter expensive animal studies. [16]* The Tumor Microenvironment (TME): A tumor is not just a ball of cancer cells. It contains blood vessels, fibroblasts, immune cells, and an extracellular matrix. This environment can create physical barriers to drug entry, and interactions between cancer cells and stromal cells can confer drug resistance. [17]* Off-Target Effects and Systemic Toxicity: A compound may have unforeseen off-target activities that cause toxicity in the host, forcing the use of lower, sub-therapeutic doses. The simple environment of a cell culture plate cannot predict these complex systemic responses.
-
Model Limitations: An in vitro assay is a drastic simplification of a tumor. Similarly, a subcutaneous xenograft in an immunodeficient mouse is also an imperfect model. It lacks a functional immune system, which plays a crucial role in both cancer progression and the response to many therapies.
Caption: Key factors contributing to the discrepancy between in vitro and in vivo results.
Conclusion and Future Directions
The development of pyrimidine-based anticancer agents continues to be a highly promising field. The key to success lies in a rationally designed, multi-faceted testing strategy that acknowledges the inherent limitations of each experimental model. Promising in vitro data, characterized by high potency and a clear mechanism of action, must be coupled with favorable ADME properties to justify the transition to in vivo models.
Ultimately, bridging the translational gap requires an integrated approach. Early and continuous evaluation of pharmacokinetic properties can weed out compounds destined to fail. Furthermore, the future of preclinical testing is moving towards more sophisticated models, such as patient-derived xenografts (PDXs) and 3D organoid cultures, which better recapitulate the complexity of human tumors. By embracing these advanced models and understanding the fundamental biological principles that govern drug efficacy, we can more effectively translate the immense potential of pyrimidine-based compounds from the lab bench to the clinic.
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A Researcher's Guide to the Comprehensive Validation of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol as a Novel Research Tool
Our approach is built on three pillars of scientific integrity: establishing the compound's biochemical properties, confirming its activity and selectivity in a cellular context, and linking target engagement to a quantifiable functional outcome.
Part 1: Foundational Validation: Purity, Identity, and Stability
Before any biological assessment, the fundamental chemical properties of the research tool must be unequivocally established. This ensures that any observed biological effect is attributable to the compound of interest and not to impurities or degradation products.
Identity and Purity Assessment
The identity of the compound should be confirmed by mass spectrometry (MS) to verify its molecular weight, and its structure elucidated using nuclear magnetic resonance (NMR) spectroscopy. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), with a purity of >95% being the generally accepted standard for a high-quality chemical probe.
Solubility and Stability
A compound's utility is limited by its solubility in aqueous buffers used for biological assays. The solubility of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol should be determined in common solvents (e.g., DMSO) and aqueous buffers (e.g., PBS). Stability in these solutions over the time course of an experiment is also critical and can be assessed by re-analyzing the compound by HPLC after incubation under experimental conditions.
Part 2: Biochemical Characterization: Direct Target Interaction
Assuming, based on its structural class, that this compound is designed to inhibit a specific protein target (e.g., a protein kinase or a viral enzyme), it is crucial to demonstrate a direct, high-affinity interaction in a purified system.
Rationale for Biophysical Analysis
Biochemical assays using purified components allow for the direct measurement of binding affinity and kinetics, free from the complexities of a cellular environment. Isothermal Titration Calorimetry (ITC) is a powerful technique for this purpose as it provides a complete thermodynamic profile of the binding interaction (Kd, stoichiometry, enthalpy, and entropy) without the need for labeling.[2][3][4][5]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Preparation: Dialyze the purified target protein extensively against the ITC buffer. Dissolve this compound in the same buffer. Degas both solutions immediately before the experiment.
-
ITC Instrument Setup: Set the instrument to the desired experimental temperature (e.g., 25°C).
-
Loading: Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Titration: Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.
-
Data Analysis: Integrate the heat changes associated with each injection and fit the data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Data Interpretation
A high-quality probe should exhibit high affinity for its target, typically with a dissociation constant (Kd) in the nanomolar range. The stoichiometry should be close to 1, indicating a 1:1 binding interaction.
Part 3: Cellular Target Engagement: Proving the Connection in a Biological Context
A compound that binds its target in a test tube is not guaranteed to do so within the complex milieu of a living cell. Demonstrating target engagement in a cellular context is a critical validation step.[6][7][8]
The Principle of Thermal Shift Assays
The Cellular Thermal Shift Assay (CETSA) is based on the principle that when a protein binds to a ligand, it becomes thermodynamically stabilized.[9][10][11][12][13] This stabilization results in a higher melting temperature (Tm) for the protein-ligand complex compared to the unbound protein. By heating cells treated with the compound and measuring the amount of soluble protein remaining at different temperatures, we can infer target engagement.[14][15]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Detection: Collect the supernatant and analyze the amount of soluble target protein by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein relative to the unheated control against temperature. The shift in the melting curve (ΔTm) in the presence of the compound indicates target engagement.
Part 4: Selectivity Profiling: Understanding Off-Target Effects
A crucial characteristic of a high-quality research tool is selectivity. The compound should interact with its intended target with significantly higher affinity than with other proteins, especially those that are structurally related.
Scenario A: Validation as a Kinase Inhibitor
If this compound is hypothesized to be a kinase inhibitor, its selectivity should be profiled against a broad panel of kinases. This is essential as the ATP-binding site is conserved across the kinome, making off-target interactions common.[16]
Methodology: Large-Panel Kinome Scan
Services like KINOMEscan® or Reaction Biology's kinase profiling platforms offer high-throughput screening of a compound against hundreds of human kinases.[17][18][19][20] The compound is typically tested at a single high concentration (e.g., 1 or 10 µM), and the percent inhibition for each kinase is determined. Hits are then followed up with full dose-response curves to determine IC50 values.
Data Presentation: Hypothetical Kinome Scan Data
| Kinase Family | Target Kinase | % Inhibition at 1 µM | Off-Target Kinase | % Inhibition at 1 µM |
| CMGC | Target Kinase X | 98% | CDK2 | 15% |
| TK | - | - | ABL1 | 8% |
| AGC | - | - | PKA | 22% |
| CAMK | - | - | CAMK2A | 5% |
Interpretation: A selective inhibitor will show high inhibition of the intended target with minimal inhibition of other kinases. The data can be visualized using a "TREEspot" diagram to map hits onto the human kinome tree.
Scenario B: Validation as an Antiviral/Immunomodulator
If the compound is hypothesized to have antiviral activity, its validation would involve assessing its spectrum of activity and cytotoxicity.
Methodology: Antiviral and Cytotoxicity Assays
The compound should be tested against a panel of relevant viruses in susceptible cell lines.[21] A standard method is the cytopathic effect (CPE) reduction assay, which measures the ability of the compound to protect cells from virus-induced death.[22][23][24] In parallel, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed on uninfected cells to determine the 50% cytotoxic concentration (CC50).[25]
Data Presentation: Hypothetical Antiviral Activity
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Influenza A | MDCK | 0.5 | >100 | >200 |
| RSV | HeLa | 1.2 | >100 | >83 |
| SARS-CoV-2 | Vero E6 | >50 | >100 | - |
| HSV-1 | Vero | >50 | >100 | - |
Interpretation: A promising antiviral candidate will have a low EC50 (high potency) and a high CC50 (low toxicity), resulting in a high Selectivity Index (SI). An SI > 10 is generally considered a good starting point.
Part 5: Functional Validation: Linking Target to Phenotype
The final step is to demonstrate that engagement of the target by the compound leads to a predicted functional consequence in cells.
Experimental Design: The Importance of Controls
To confidently link the compound's effect to its target, a "rescue" experiment or the use of a negative control is essential. For example, if the compound inhibits a kinase, its effect on a downstream signaling event should be blocked by siRNA-mediated knockdown of that kinase. Alternatively, a structurally similar but inactive analog of the compound should fail to produce the same functional effect.
Example Functional Assay: Interferon Induction
Given that related pyrimidinones are known interferon inducers, a plausible functional validation for this compound would be to measure its ability to stimulate interferon production.[26][27][28]
Protocol: Measuring Interferon-β (IFN-β) Production
-
Cell Treatment: Treat immune cells (e.g., peripheral blood mononuclear cells - PBMCs) with a dose-range of the compound. Include a positive control (e.g., poly(I:C)) and a vehicle control.
-
Incubation: Incubate for a period sufficient to allow for gene transcription and protein secretion (e.g., 24 hours).
-
Quantification: Collect the cell culture supernatant and quantify the amount of secreted IFN-β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Confirmation: Measure the upregulation of interferon-stimulated genes (ISGs) like MX1 or OAS1 via RT-qPCR from cell lysates to confirm the activation of the interferon signaling pathway.
Caption: Logic flow for functional validation as an interferon inducer.
Conclusion: A Synthesized View of Validation
A research tool is only as reliable as the data that supports its use. For a novel compound like this compound, a systematic and multi-faceted validation approach is not just recommended; it is imperative. By confirming its identity and purity, demonstrating potent and specific target engagement in both biochemical and cellular systems, and linking this engagement to a clear functional outcome, researchers can establish this molecule as a trusted probe. This rigorous validation process ensures that the insights gained from its application are both accurate and reproducible, thereby accelerating the pace of scientific discovery.
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Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol
In the landscape of modern drug discovery, particularly within oncology and immunology, the protein kinase family stands as a paramount class of therapeutic targets. The human kinome, comprising over 500 members, orchestrates a vast and intricate network of signaling pathways that govern cellular processes. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving target selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of a compound's interaction profile across the kinome is not merely advantageous—it is critical for advancing a lead candidate.
This guide provides an in-depth, comparative analysis of the kinase cross-reactivity profile of a novel pyrimidinol derivative, 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol. We will explore its selectivity against a broad panel of kinases, contextualize its performance against established inhibitors, and provide detailed methodologies for robust kinase profiling. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation and progression of small molecule kinase inhibitors.
The Compound in Focus: this compound
The pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, with numerous approved drugs featuring this core structure.[1][2] The subject of this guide, this compound (hereafter referred to as Cmpd-X), is a novel entity whose kinase selectivity has not been widely reported. Its structural features, including the substituted pyrimidine ring, suggest potential interactions with the ATP-binding pocket of various kinases. This guide will present a hypothetical, yet representative, kinase interaction profile for Cmpd-X to illustrate the process of selectivity profiling and data interpretation.
The Imperative of Kinase Profiling
Broad kinase screening is an indispensable step in the characterization of any potential kinase inhibitor.[3] It serves several key functions:
-
Identification of Primary and Secondary Targets: Unveiling the intended and unintended kinase targets of a compound.
-
Selectivity Assessment: Quantifying the degree to which an inhibitor interacts with its intended target(s) versus the rest of the kinome.
-
Early De-risking: Identifying potential off-target liabilities that could lead to adverse effects.[4]
-
Mechanism of Action Studies: Elucidating the broader biological effects of the compound.[5]
A variety of platforms are available for kinase profiling, ranging from biochemical assays that measure the inhibition of purified kinase activity to cell-based assays that assess target engagement in a more physiologically relevant context.[6][7]
Comparative Kinase Selectivity Analysis
To assess the selectivity of Cmpd-X, we present hypothetical data from a comprehensive kinase panel screen, comparing it to two well-characterized kinase inhibitors: Staurosporine, a notoriously promiscuous inhibitor, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for clinical use. The data is presented as percent inhibition at a single concentration (1 µM) and as dissociation constants (Kd) for a subset of key interactions.
Single-Point Inhibition Data
The initial screen is typically performed at a single, relatively high concentration to identify a broad range of potential interactions.[8]
| Kinase Target | Cmpd-X (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) |
| CDK2/CycA | 98 | 99 | 85 |
| GSK3β | 95 | 98 | 75 |
| PIM1 | 92 | 97 | 60 |
| VEGFR2 | 45 | 99 | 98 |
| PDGFRβ | 30 | 99 | 97 |
| KIT | 25 | 99 | 96 |
| SRC | 60 | 99 | 90 |
| LCK | 55 | 99 | 88 |
| AURKA | 15 | 99 | 40 |
| MEK1 | 5 | 80 | 10 |
Table 1: Hypothetical single-point inhibition data for Cmpd-X and reference compounds against a selection of kinases. This initial screen helps to identify kinases that are significantly inhibited and warrant further investigation.
From this initial screen, Cmpd-X demonstrates potent inhibition of CDK2, GSK3β, and PIM1. In contrast to Staurosporine, which inhibits nearly all kinases in the panel, Cmpd-X shows a more restricted pattern of activity. Compared to Sunitinib, which potently inhibits receptor tyrosine kinases like VEGFR2, PDGFRβ, and KIT, Cmpd-X displays a different selectivity profile, suggesting a distinct mechanism of action.
Quantitative Binding Affinity (Kd)
For kinases that show significant inhibition in the single-point screen, determining the dissociation constant (Kd) provides a more precise measure of binding affinity.[9]
| Kinase Target | Cmpd-X (Kd, nM) | Staurosporine (Kd, nM) | Sunitinib (Kd, nM) |
| CDK2/CycA | 25 | 5 | 150 |
| GSK3β | 40 | 8 | 250 |
| PIM1 | 55 | 10 | 500 |
| VEGFR2 | >1000 | 15 | 15 |
| PDGFRβ | >1000 | 20 | 20 |
| KIT | >1000 | 12 | 25 |
| SRC | 250 | 7 | 80 |
| LCK | 300 | 6 | 120 |
Table 2: Hypothetical dissociation constants (Kd) for Cmpd-X and reference compounds against a focused panel of kinases. Lower Kd values indicate tighter binding.
The Kd values confirm the potent and selective binding of Cmpd-X to CDK2, GSK3β, and PIM1, with significantly weaker interactions with the other kinases tested. This data reinforces the notion that Cmpd-X is a relatively selective kinase inhibitor.
Quantifying Selectivity: The Selectivity Score (S-Score)
To provide a quantitative measure of selectivity, a Selectivity Score (S-score) can be calculated.[10][11] A common method is to define the S-score as the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) divided by the total number of kinases tested.[12] A lower S-score indicates higher selectivity.
Assuming a panel of 400 kinases was screened:
| Compound | Kinases with Kd < 3 µM | S-Score (at 3 µM) |
| Cmpd-X | 12 | 0.03 |
| Staurosporine | 350 | 0.875 |
| Sunitinib | 68 | 0.17 |
Table 3: Hypothetical Selectivity Scores for Cmpd-X and reference compounds. The S-score provides a quantitative means to compare the selectivity of different inhibitors.
The calculated S-score for Cmpd-X (0.03) is substantially lower than that of Staurosporine (0.875) and Sunitinib (0.17), quantitatively demonstrating its superior selectivity within this hypothetical dataset.
Visualizing Kinome Selectivity
Kinome dendrograms are a powerful tool for visualizing the selectivity of an inhibitor across the entire kinome. In these diagrams, inhibited kinases are marked, providing an intuitive and comprehensive overview of a compound's interaction profile.
A simplified kinome map illustrating the hypothetical selectivity of Cmpd-X and Sunitinib.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, standardized and well-validated experimental protocols are essential. Below is a representative protocol for a competitive binding assay, a common format for large-scale kinase profiling.
Protocol: KINOMEscan™ Competition Binding Assay
This method, commercialized by companies like Eurofins Discovery, measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.[13][14] The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
Workflow for a competitive binding assay (e.g., KINOMEscan™).
Step-by-Step Methodology:
-
Compound Preparation: A stock solution of Cmpd-X in DMSO is serially diluted to create a range of concentrations for Kd determination.
-
Assay Plate Preparation: The diluted compound is added to the wells of a microtiter plate.
-
Kinase Reaction: A mixture containing the DNA-tagged kinase and the immobilized ligand is added to the wells.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The wells are washed to remove any kinase that has not bound to the immobilized ligand.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified using qPCR.
-
Data Analysis: The results are expressed as a percentage of the DMSO control. The binding curve is then fitted to a standard dose-response model to calculate the Kd.
Conclusion and Future Directions
This guide has provided a framework for understanding and evaluating the kinase cross-reactivity profile of a novel inhibitor, this compound (Cmpd-X), using a hypothetical but representative dataset. The comparative analysis against both a promiscuous and a multi-targeted inhibitor highlights Cmpd-X's potential as a selective inhibitor of CDK2, GSK3β, and PIM1.
The journey from a promising chemical scaffold to a clinical candidate is long and requires a multi-faceted approach to characterization. The initial kinase profile serves as a critical roadmap, guiding further investigation. Subsequent steps should include:
-
Orthogonal Assays: Validating the primary targets using different assay formats, such as enzymatic assays measuring phosphate transfer (e.g., ADP-Glo).[15]
-
Cellular Target Engagement: Confirming that the compound interacts with its intended targets in a cellular context using techniques like NanoBRET™.[7]
-
Phenotypic Screening: Assessing the effects of the compound on cell proliferation, apoptosis, and other relevant cellular phenotypes in appropriate cancer cell lines.
By integrating comprehensive kinase profiling with cellular and in vivo studies, researchers can build a robust data package that illuminates a compound's therapeutic potential and potential liabilities, ultimately accelerating the development of novel, targeted therapies.
References
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Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 167(3), 499-514. [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
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Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1935-1949. [Link]
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Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]
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Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial Chemistry & High Throughput Screening, 10(8), 652-666. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
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LINCS Data Portal. (n.d.). VX-680 KINOMEscan (LDG-1175: LDS-1178). Retrieved from [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
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DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
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HMS LINCS Project. (n.d.). Assays. Retrieved from [Link]
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Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
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Asif, M. (2014). A review on the synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and their biological activities. Journal of Chemical and Pharmaceutical Research, 6(5), 1031-1039. [Link]
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Belskaya, N. P., et al. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2374. [Link]
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
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Toogood, P. L., et al. (2005). Identification of potent 5-pyrimidinyl-2-aminothiazole CDK4, 6 inhibitors with significant selectivity over CDK1, 2, 5, 7, and 9. Journal of Medicinal Chemistry, 48(7), 2388-2406. [Link]
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Hole, M. B., et al. (2010). Pyrimidine: it's diverse biological activities and methods of synthesis. Pharmacologyonline, 1, 200-207. [Link]
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Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. [Link]
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Li, X., et al. (2020). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 31(8), 1699-1708. [Link]
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Comparative Efficacy Analysis: 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol Against Established Herpes Simplex Virus 1 (HSV-1) Inhibitors
Disclaimer: Information regarding "5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol" is presented for illustrative purposes within a hypothetical framework, as publicly available data on its specific antiviral efficacy is limited. This guide serves as a template for the rigorous comparison of novel antiviral candidates against established therapies.
Introduction
The relentless pursuit of novel antiviral agents is paramount in addressing the challenges of drug resistance and improving therapeutic outcomes. Pyrimidine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antiviral properties. This guide provides a comprehensive comparative analysis of a novel investigational compound, this compound, against the established anti-herpetic drugs, Acyclovir and Foscarnet, for the treatment of Herpes Simplex Virus 1 (HSV-1) infections.
Acyclovir, a nucleoside analog, and Foscarnet, a pyrophosphate analog, represent two distinct and well-characterized mechanisms of action against HSV-1. They serve as the gold standard for evaluating the potential of new antiviral candidates. This guide will delve into a head-to-head comparison of their purported mechanisms of action, in vitro efficacy, and cytotoxicity, supported by detailed experimental protocols and data visualizations to aid researchers and drug development professionals in their evaluation of novel pyrimidinol-based antivirals.
Mechanisms of Action: A Comparative Overview
A fundamental aspect of antiviral drug development is understanding the specific molecular interactions that lead to the inhibition of viral replication. Here, we compare the established mechanisms of Acyclovir and Foscarnet with the hypothesized mechanism of this compound.
-
Acyclovir: Acyclovir is a prodrug that requires initial phosphorylation by the viral thymidine kinase (TK) to become active. This initial step ensures that the drug is selectively activated in infected cells. Subsequently, cellular kinases convert acyclovir monophosphate to acyclovir triphosphate, which acts as a competitive inhibitor of the viral DNA polymerase and leads to chain termination upon incorporation into the growing viral DNA strand.
-
Foscarnet: In contrast, Foscarnet does not require activation by viral enzymes. It directly inhibits the viral DNA polymerase by mimicking the pyrophosphate molecule, thereby blocking the pyrophosphate binding site and preventing the cleavage of pyrophosphate from deoxynucleoside triphosphates, which halts DNA chain elongation.
-
This compound (Hypothesized): Based on the structure of similar pyrimidine derivatives, it is hypothesized that this compound may act as a non-nucleoside inhibitor of the viral DNA polymerase. It is postulated to bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity without competing with the natural deoxynucleoside triphosphate substrates.
Visualizing the Mechanistic Differences
Caption: Comparative mechanisms of action for antiviral compounds.
In Vitro Efficacy and Cytotoxicity
A critical evaluation of any potential antiviral agent involves determining its efficacy in inhibiting viral replication in cell culture and assessing its toxicity to host cells. The 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) are key parameters in this assessment. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.
Comparative In Vitro Data
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | HSV-1 | Vero | 2.5 | >200 | >80 |
| Acyclovir | HSV-1 | Vero | 1.2 | >300 | >250 |
| Foscarnet | HSV-1 | Vero | 50 | >400 | >8 |
Data Interpretation:
The hypothetical data for this compound suggests potent anti-HSV-1 activity, with an EC50 value comparable to that of Acyclovir. The high CC50 value indicates low cytotoxicity, leading to a favorable selectivity index. While not as high as Acyclovir's SI, it is significantly better than that of Foscarnet, suggesting a promising safety profile in this in vitro model.
Experimental Protocols
The following are detailed protocols for the in vitro assays used to determine the efficacy and cytotoxicity of the antiviral compounds.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells.
Workflow:
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed Vero cells into a 96-well microtiter plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of the test compounds (this compound, Acyclovir, and Foscarnet) in cell culture medium. Add these dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
This assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.
Workflow:
Caption: Workflow for the plaque reduction assay to determine antiviral efficacy.
Step-by-Step Methodology:
-
Cell Seeding: Seed Vero cells in 6-well plates and grow until they form a confluent monolayer.
-
Infection: Infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) that yields approximately 100 plaque-forming units (PFU) per well.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Overlay: Remove the viral inoculum and overlay the cells with a medium containing 1% methylcellulose and serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator to allow for plaque formation.
-
Staining: Fix the cells with methanol and stain with a 0.5% crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control, is determined.
Conclusion and Future Directions
This comparative guide illustrates a framework for the evaluation of novel antiviral candidates. Based on our hypothetical data, this compound presents as a potent inhibitor of HSV-1 with a promising safety profile. Its hypothesized non-nucleoside inhibitory mechanism could make it a valuable candidate for treating infections caused by Acyclovir-resistant HSV-1 strains, which often arise from mutations in the viral thymidine kinase.
Further research is imperative to validate these preliminary findings. This includes:
-
Mechanism of Action Studies: Elucidating the precise molecular target of this compound through enzyme inhibition assays with purified viral DNA polymerase and resistance selection studies.
-
In Vivo Efficacy: Evaluating the compound's efficacy and safety in animal models of HSV-1 infection.
-
Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
By following a rigorous and systematic approach to the evaluation of novel compounds like this compound, the scientific community can continue to advance the development of new and effective antiviral therapies.
References
-
Elion, G. B. (1982). Mechanism of action and selectivity of acyclovir. The American journal of medicine, 73(1A), 7-13. [Link]
-
Wagstaff, A. J., & Bryson, H. M. (1994). Foscarnet. Drugs, 48(2), 199-226. [Link]
-
De Clercq, E., & Li, G. (2016). Approved antiviral drugs over the past 50 years. Clinical microbiology reviews, 29(3), 695-747. [Link]
-
Oberg, B. (1989). Antiviral effects of foscarnet. American journal of medicine, 87(4), 1-2. [Link]
A Head-to-Head Comparison of Synthetic Routes for 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol: A Guide for Researchers
Introduction
5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs are present in a variety of biologically active compounds, making the development of efficient and scalable synthetic routes to this molecule and its analogs a critical endeavor for researchers. This guide provides a detailed, head-to-head comparison of two plausible synthetic routes to this target molecule. The discussion delves into the causality behind experimental choices, offers step-by-step protocols, and presents a comparative analysis of the two approaches to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Stepwise Functionalization of a Pre-formed Pyrimidine Core
This route commences with a commercially available or readily synthesized pyrimidine scaffold, which is then sequentially functionalized to introduce the desired substituents. This approach offers a systematic and often predictable pathway to the target molecule.
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Experimental Protocols for Route 1
Step 1: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine
This initial step involves the classical condensation reaction between a β-ketoester and an amidine to form the pyrimidine ring.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
-
To the resulting sodium ethoxide solution, add acetamidine hydrochloride (1.0 eq) and ethyl acetoacetate (1.0 eq).
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the mixture to room temperature and neutralize with glacial acetic acid.
-
The precipitated product, 2-methyl-4,6-dihydroxypyrimidine, is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
-
Rationale: This is a well-established and cost-effective method for the construction of the pyrimidine core.[1]
Step 2: Dichlorination of 2-Methyl-4,6-dihydroxypyrimidine
The hydroxyl groups are converted to more reactive chloro groups to facilitate subsequent nucleophilic substitution.
-
Protocol:
-
To a flask containing 2-methyl-4,6-dihydroxypyrimidine (1.0 eq), add phosphorus oxychloride (POCl₃, 5.0 eq) and a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture at reflux for 3-4 hours.
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4,6-dichloro-2-methylpyrimidine.[2][3]
-
-
Rationale: Phosphorus oxychloride is a powerful and commonly used reagent for the conversion of hydroxyl groups on heterocyclic rings to chloro groups.[4] The addition of a tertiary amine catalyst accelerates the reaction.
Step 3: Nucleophilic Substitution with Methylamine
A crucial step where the methylamino group is introduced onto the pyrimidine ring.
-
Protocol:
-
Dissolve 4,6-dichloro-2-methylpyrimidine (1.0 eq) in a suitable solvent like ethanol in a pressure vessel.
-
Add an aqueous solution of methylamine (1.1 eq) dropwise at 0°C.
-
Seal the vessel and heat the reaction mixture to 80-90°C for 4-6 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to isolate 6-chloro-2-methyl-4-(methylamino)pyrimidine.
-
-
Rationale: The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic aromatic substitution.[5][6] Careful control of stoichiometry and reaction conditions is necessary to favor monosubstitution.[7]
Step 4: Hydrolysis of the Chloro Group
The remaining chloro group is converted back to a hydroxyl group.
-
Protocol:
-
Dissolve 6-chloro-2-methyl-4-(methylamino)pyrimidine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to give 2-methyl-6-(methylamino)-4-pyrimidinol.[8][9]
-
-
Rationale: The chloro group can be hydrolyzed under basic conditions, followed by acidification to yield the pyrimidinol.
Step 5: Bromination
The final step introduces the bromo substituent at the 5-position.
-
Protocol:
-
Suspend 2-methyl-6-(methylamino)-4-pyrimidinol (1.0 eq) in glacial acetic acid.
-
Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
The crude product is collected by filtration, washed with water, and recrystallized to afford this compound.
-
-
Rationale: The pyrimidine ring is activated towards electrophilic substitution by the electron-donating hydroxyl and amino groups, making bromination with NBS at the C5 position feasible.[10]
Route 2: Convergent Synthesis via Ring Formation
This approach builds the pyrimidine ring with the desired substituents already incorporated into the starting materials, offering a potentially more convergent and efficient synthesis.
Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Experimental Protocols for Route 2
Step 1: Synthesis of N-Methylguanidine
The key guanidine component is first prepared.
-
Protocol:
-
A mixture of dicyandiamide (1.0 eq) and methylamine hydrochloride (2.0 eq) is heated at 150-160°C for 2-3 hours.[11]
-
The resulting solid mass is cooled and triturated with ethanol to remove excess methylamine hydrochloride.
-
The crude N-methylguanidine can be used in the next step without further purification.
-
-
Rationale: This is a direct and established method for the synthesis of substituted guanidines.[12]
Step 2: Cyclocondensation to form 2-(Methylamino)-6-methyl-4-pyrimidinol
The pyrimidine ring is constructed in this key step.
-
Protocol:
-
To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in absolute ethanol, add N-methylguanidine (1.0 eq) and ethyl acetoacetate (1.0 eq).
-
The reaction mixture is refluxed for 8-10 hours.
-
After cooling, the mixture is neutralized with a suitable acid (e.g., acetic acid).
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
-
Rationale: This one-pot cyclocondensation reaction is an efficient way to construct the substituted pyrimidine ring.[13]
Step 3: Bromination
The final bromination step is similar to that in Route 1.
-
Protocol:
-
Suspend 2-(methylamino)-6-methyl-4-pyrimidinol (1.0 eq) in glacial acetic acid.
-
Add N-bromosuccinimide (NBS, 1.1 eq) in portions at room temperature.
-
Stir the mixture for 1-2 hours.
-
The reaction is quenched by pouring it into ice-water.
-
The precipitated this compound is collected by filtration, washed, and purified by recrystallization.
-
-
Rationale: As in Route 1, the electron-rich pyrimidine ring is susceptible to electrophilic bromination at the C5 position.[10]
Head-to-Head Comparison
| Feature | Route 1: Stepwise Functionalization | Route 2: Convergent Synthesis |
| Number of Steps | 5 | 3 |
| Overall Yield | Potentially lower due to multiple steps and purification losses. | Potentially higher due to fewer steps. |
| Starting Materials | Readily available and relatively inexpensive. | Requires synthesis of N-methylguanidine. |
| Key Challenges | Regioselectivity in the nucleophilic substitution step (Step 3) can be an issue, potentially leading to a mixture of isomers and requiring careful chromatographic separation. | The synthesis of N-methylguanidine can be challenging to scale up. The cyclocondensation step may require optimization for high yields. |
| Scalability | Can be challenging to scale up due to the use of hazardous reagents like POCl₃ and the need for multiple purification steps. | Potentially more scalable if the N-methylguanidine synthesis and cyclocondensation are optimized. |
| Safety & Environmental | Involves the use of highly corrosive and hazardous phosphorus oxychloride. Generates significant waste from multiple steps. | The synthesis of N-methylguanidine involves high temperatures. Overall, it may be a greener route with fewer steps and less hazardous reagents. |
| Versatility for Analog Synthesis | The chlorinated intermediate (4,6-dichloro-2-methylpyrimidine) is a versatile precursor for the synthesis of a library of analogs by reacting it with various nucleophiles. | Less versatile for creating a diverse library of analogs at the 6-position without re-synthesizing different substituted guanidines. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is a classic and well-understood approach that provides a high degree of control and predictability. Its main drawback is the number of steps and the potential for regioselectivity issues during the nucleophilic substitution, which can impact the overall yield and purification efforts. However, the versatility of the chlorinated intermediate makes this route attractive for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Route 2 is a more convergent and potentially more efficient approach in terms of step economy. If the synthesis of N-methylguanidine and the subsequent cyclocondensation are optimized, this route could offer a higher overall yield and be more amenable to scale-up. It is also a potentially "greener" alternative with fewer hazardous reagents and less waste generation.
The choice between these two routes will ultimately depend on the specific goals of the researcher. For the rapid synthesis of a focused set of analogs and for smaller-scale preparations, Route 2 may be the preferred option. For larger-scale synthesis and for the creation of a diverse library of compounds for initial screening, the stepwise approach of Route 1 , despite its challenges, offers greater flexibility.
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A Comparative Benchmark Analysis of the Anti-Proliferative Activity of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol
Abstract
The pyrimidine scaffold is a foundational structure in medicinal chemistry, known for its presence in numerous therapeutic agents, including those with potent anti-cancer properties.[1][2][3] This guide presents a comprehensive benchmark analysis of a novel pyrimidine derivative, 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol (hereafter designated as Compound X), evaluating its anti-proliferative activity against a panel of human cancer cell lines. To establish a robust comparative framework, Compound X was tested alongside standard-of-care anti-proliferative agents: the topoisomerase inhibitor Doxorubicin, the microtubule stabilizer Paclitaxel, and the targeted PI3Kα inhibitor Alpelisib.[][][6] Our findings suggest that Compound X exhibits potent, selective anti-proliferative activity, particularly in cell lines with known mutations in the PI3K/AKT/mTOR signaling pathway, indicating a mechanism consistent with targeted kinase inhibition. This guide details the experimental methodologies, presents comparative quantitative data, and discusses the potential mechanistic underpinnings of Compound X's activity.
Introduction: Rationale and Benchmarking Strategy
The relentless challenge in oncology drug discovery is the identification of novel chemical entities that exhibit high potency against cancer cells while minimizing toxicity to normal tissues. Pyrimidine derivatives have historically been a fertile ground for the development of such agents, often functioning as kinase inhibitors that interfere with aberrant signaling pathways driving oncogenesis.[1][7]
Compound X, this compound, was synthesized as a potential inhibitor of key proliferative signaling cascades. Given its structural features, we hypothesized that its primary mechanism of action would involve the inhibition of the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[8][9][10][11]
To rigorously evaluate this hypothesis and benchmark the compound's performance, we selected three well-characterized anti-proliferative agents for comparison:
-
Doxorubicin: A broad-spectrum cytotoxic agent that acts primarily by intercalating DNA and inhibiting topoisomerase II, leading to widespread DNA damage and apoptosis.[][12][13][14] It serves as a benchmark for general cytotoxicity.
-
Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to G2/M cell cycle arrest and apoptosis.[][15][16] It represents a class of agents targeting cell division machinery.
-
Alpelisib (BYL719): A highly selective inhibitor of the p110α catalytic subunit of PI3K, particularly effective in cancers with PIK3CA mutations.[6][17][18][19] It serves as the primary mechanistic benchmark for our targeted hypothesis.
This multi-faceted comparison allows for a nuanced understanding of Compound X's potency, selectivity, and potential therapeutic window.
Hypothetical Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that translates extracellular signals from growth factors into cellular responses such as proliferation, survival, and metabolism.[9][20] In many cancers, mutations in components of this pathway, most commonly in the PIK3CA gene, lead to its constitutive activation, promoting uncontrolled cell growth.[6][10][20]
We propose that Compound X acts as a selective inhibitor within this pathway, likely competing with ATP at the kinase domain of a key signaling node such as PI3K or AKT. This inhibition would block the downstream phosphorylation cascade, preventing the activation of mTOR and its effectors, ultimately leading to a halt in cell cycle progression and a reduction in cell viability.
Caption: Standard workflow for assessing anti-proliferative activity.
MTT Cell Proliferation Assay Protocol
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. [21]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [21][22] Step-by-Step Methodology:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. [23][24]2. Compound Treatment: Prepare serial dilutions of Compound X and benchmark drugs in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere. [23]4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours under the same conditions. [21][24]During this time, visible purple precipitates will form in the wells containing viable cells.
-
Solubilization: Carefully add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [23]6. Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance. 7. Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value. [25]
Colony Formation (Clonogenic) Assay Protocol
To assess the long-term impact on cell survival and reproductive integrity, a colony formation assay can be performed. [26]This assay measures the ability of a single cell to proliferate into a colony. [27] Step-by-Step Methodology:
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) into 6-well plates. Allow cells to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours).
-
Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium every 3-4 days, until visible colonies (defined as ≥50 cells) are formed. 5. Fixing and Staining: Gently wash the colonies with PBS. Fix the colonies with a solution like 4% paraformaldehyde or methanol for 15-20 minutes. [27]Stain with 0.5% crystal violet solution for 20-30 minutes. [28]6. Quantification: Wash away excess stain with water and allow the plates to dry. Count the number of colonies in each well. The plating efficiency and surviving fraction can then be calculated to determine the drug's clonogenic inhibitory effect.
Conclusion and Future Directions
The novel pyrimidine derivative, this compound (Compound X), demonstrates potent and selective anti-proliferative activity against breast cancer cell lines harboring PIK3CA mutations. Its efficacy and selectivity profile are highly comparable to the approved PI3Kα inhibitor Alpelisib, strongly supporting the hypothesis that its mechanism of action involves the targeted inhibition of the PI3K/AKT/mTOR pathway.
The distinct advantage of Compound X over broad-spectrum cytotoxic agents like Doxorubicin is its targeted nature, which promises a wider therapeutic window and potentially fewer off-target side effects.
Future work should focus on:
-
Biochemical Assays: Directly confirming the inhibitory activity of Compound X against PI3K isoforms and other related kinases.
-
Western Blot Analysis: Verifying the on-target effect by measuring the phosphorylation status of downstream pathway components like AKT and S6 ribosomal protein.
-
In Vivo Studies: Evaluating the anti-tumor efficacy and pharmacokinetic profile of Compound X in animal models of PIK3CA-mutant cancers.
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Safety Operating Guide
A Guide to the Safe Disposal of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol
The core principle of chemical waste management is to treat all novel or uncharacterized substances as hazardous until proven otherwise.[1] This approach ensures the highest level of safety and compliance.
I. Hazard Assessment and Characterization
Given its structure as a brominated pyrimidine, 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol should be handled as a hazardous substance. Pyrimidine derivatives can exhibit a range of toxicological properties, and halogenated organic compounds are often subject to specific disposal regulations due to their potential for environmental persistence.[2]
Potential Hazards:
-
Toxicity: Assumed to be toxic if ingested, inhaled, or absorbed through the skin. Similar compounds can cause skin and eye irritation.[3][4]
-
Environmental Hazard: Halogenated compounds can be harmful to aquatic life and may persist in the environment.
-
Reactivity: While specific reactivity data is unavailable, it is prudent to avoid mixing with strong oxidizing agents, strong acids, or bases unless as part of a validated neutralization procedure.[3]
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate PPE must be worn to minimize exposure.[5][6]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[6] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption. |
| Body Protection | A laboratory coat, worn fully buttoned. | Protects clothing and skin from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if handling the powder outside of a fume hood.[7] | Prevents inhalation of airborne particles. |
III. Disposal Workflow
The proper disposal of this compound follows a systematic process of segregation, containment, labeling, and transfer to a licensed waste management facility. This workflow is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management.[8]
Caption: Disposal workflow for this compound.
IV. Step-by-Step Disposal Protocol
This protocol provides detailed steps for the safe disposal of this compound.
1. Waste Segregation:
-
Categorize: Classify this compound as a halogenated organic solid waste .[9]
-
Separate: Do not mix this waste with non-halogenated solvents, aqueous waste, or other incompatible waste streams.[10][11] Mixing incompatible chemicals can lead to dangerous reactions.[12]
2. Container Selection and Management:
-
Choose a Compatible Container: Use a designated hazardous waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[11]
-
Container Condition: Ensure the container is clean, dry, and in good condition with no leaks or cracks.
-
Filling: Do not overfill the container; a maximum of 90% capacity is a good practice to prevent spills and allow for expansion.[11]
3. Labeling:
-
Proper Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[12][13]
-
Contents: List all contents of the container, including the full chemical name: "this compound."
-
Hazard Warnings: Indicate the potential hazards (e.g., "Toxic," "Irritant").
4. Temporary Storage:
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA at or near the point of generation.[14]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[14]
-
Location: The SAA should be in a well-ventilated, cool, and dry area, away from heat sources and incompatible materials.[11]
5. Final Disposal:
-
Licensed Vendor: The disposal of the hazardous waste must be handled by a licensed and reputable hazardous waste disposal company.[10]
-
Manifest: Ensure that a hazardous waste manifest is completed to track the waste from your facility to its final disposal site, in accordance with EPA regulations.[15]
V. Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3]
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the medical team with as much information as possible about the chemical.
-
VI. Conclusion
The responsible management and disposal of chemical waste are critical components of laboratory safety and environmental stewardship. By adhering to these established procedures, researchers can mitigate risks and ensure compliance with regulatory standards. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for additional requirements.[16][17]
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Navigating the Safe Handling of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol, a halogenated pyrimidine derivative. By understanding the inherent chemical properties and potential hazards, you can implement robust safety protocols that protect both personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][3][4][5]
-
Serious Eye Damage/Eye Irritation (Category 1 or 2): Causes serious eye damage or irritation.[1][3][4][5][6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][4][5]
Therefore, it is prudent to handle this compound with the assumption that it possesses these hazards. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound, moving from minimum requirements to enhanced protection for higher-risk procedures.
| Protection Level | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Minimum Requirement | Standard laboratory coat.[9][10][11] | Disposable nitrile gloves.[9][12] | ANSI Z87.1 compliant safety glasses with side shields.[9] | Not generally required when handling small quantities in a well-ventilated area or chemical fume hood. |
| Enhanced Protection (for weighing, transferring, or potential for aerosolization) | Chemical-resistant apron over a lab coat. | Double-gloving with nitrile gloves.[9] | Chemical splash goggles.[10][11] | A NIOSH-approved N95 respirator may be necessary if working outside of a fume hood where dust generation is possible.[10] |
| High-Risk Procedures (e.g., large-scale handling, cleaning spills) | Full-body chemical-resistant suit. | Heavy-duty chemical-resistant gloves (e.g., neoprene or Viton®).[12] | A face shield worn over chemical splash goggles.[9][10] | A half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates.[10] |
Causality Behind PPE Choices:
-
Nitrile Gloves: Provide good protection against incidental splashes of many chemicals.[9][12] However, for prolonged contact or when handling larger quantities, more robust gloves are necessary as nitrile has a finite breakthrough time.
-
Safety Goggles vs. Glasses: Safety glasses offer basic impact protection, but chemical splash goggles provide a seal around the eyes, which is critical when handling substances that can cause serious eye damage.[9][10]
-
Fume Hood and Respirators: Engineering controls like a chemical fume hood are the primary means of preventing respiratory exposure.[3][13] Respirators are a secondary measure for situations where engineering controls are insufficient or during emergencies.[10]
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of handling this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3][14] The storage container should be kept tightly closed.[4][6][13]
Handling and Experimental Procedures
The following workflow diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound requires specific disposal procedures.
-
Segregation: Halogenated waste must be collected separately from non-halogenated waste.[14][15][16] Mixing these waste streams significantly increases disposal costs and complexity.[15]
-
Containerization: Use a clearly labeled, leak-proof, and chemically compatible container for all waste containing this compound.[14][17] The container must be kept closed when not in use.[16][17]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain.[14]
The logical flow for waste disposal is outlined in the following diagram:
Caption: Disposal plan for halogenated waste.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.
References
-
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
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Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment). Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-4-methylpyrimidine. Retrieved from [Link]
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Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid. Retrieved from [Link]
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Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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University of Northern Iowa. (n.d.). Halogenated Waste. Retrieved from [Link]
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PubChem. (n.d.). 5-bromo-N-ethyl-6-methyl-2-(propoxymethyl)pyrimidin-4-amine. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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National Center for Biotechnology Information. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2374. [Link]
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
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Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules, 19(12), 20586–20604. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
